molecular formula C9H10N2OS B3391080 7-Ethoxybenzo[d]thiazol-2-amine CAS No. 1379296-52-2

7-Ethoxybenzo[d]thiazol-2-amine

Cat. No.: B3391080
CAS No.: 1379296-52-2
M. Wt: 194.26 g/mol
InChI Key: QDAHEFNOHQSMOG-UHFFFAOYSA-N
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Description

7-Ethoxybenzo[d]thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a member of the benzo[d]thiazole family, it serves as a versatile scaffold for the development of novel therapeutic agents . Benzo[d]thiazole derivatives, particularly 2-amine variants, are extensively investigated for their diverse pharmacological profiles, which include potent antitumor, antimicrobial, and antiviral activities . This compound shares a core structure with other methoxy- and ethoxy-substituted benzothiazole amines that have demonstrated promising biological properties. Recent scientific investigations into closely related analogues have shown that such compounds can exhibit strong binding affinities to critical biological targets, such as the Human Epidermal growth factor receptor (HER) enzyme, and interact effectively with DNA . These interactions, often elucidated through molecular docking studies, suggest a potential mechanism of action for anticancer activity, making this chemical class a valuable template for developing new cancer therapies . The ethoxy substituent at the 7-position may influence the compound's electronic properties, lipophilicity, and subsequent binding to active sites, which can be crucial for optimizing its bioactivity and drug-like characteristics. The product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-ethoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2OS/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QDAHEFNOHQSMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC1=CC=CC2=C1SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306524
Record name 2-Benzothiazolamine, 7-ethoxy-
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Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1379296-52-2
Record name 2-Benzothiazolamine, 7-ethoxy-
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Record name 2-Benzothiazolamine, 7-ethoxy-
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Record name 7-ethoxy-1,3-benzothiazol-2-amine
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Foundational & Exploratory

7-Ethoxybenzo[d]thiazol-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and pharmacological properties of 7-Ethoxybenzo[d]thiazol-2-amine . This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a scaffold in the development of glutamate modulators and carbonic anhydrase inhibitors.[1]

CAS Registry Number: 1379296-52-2 Chemical Formula: C₉H₁₀N₂OS Molecular Weight: 194.25 g/mol [1][2]

Executive Summary

7-Ethoxybenzo[d]thiazol-2-amine (7-EBT) is a bicyclic heteroaromatic pharmacophore belonging to the 2-aminobenzothiazole class.[1][3] It is a structural isomer of the amyotrophic lateral sclerosis (ALS) drug Riluzole (6-trifluoromethoxy-2-aminobenzothiazole).[1] While the 6-substituted isomers are widely characterized for their antiglutamatergic activity, the 7-ethoxy isomer represents a critical tool in Structure-Activity Relationship (SAR) studies, particularly for probing the steric and electronic requirements of the benzothiazole binding pocket in Carbonic Anhydrases (hCA) and voltage-gated sodium channels.[1]

This guide provides a comprehensive analysis of the 7-EBT scaffold, detailing its regioselective synthesis, physicochemical profile, and application as a fragment in kinase and metalloenzyme inhibitor design.[1]

Structural Analysis & Physicochemical Profile

Structural Logic

The 7-ethoxybenzo[d]thiazol-2-amine molecule consists of a thiazole ring fused to a benzene ring.[1] The numbering convention assigns the sulfur atom as position 1 and the nitrogen as position 3.[1]

  • Core Scaffold: The benzothiazole core is planar and electron-deficient due to the electronegative nitrogen and sulfur atoms.[1]

  • 2-Amino Group: Acts as a hydrogen bond donor/acceptor and a handle for further functionalization (e.g., amide coupling, urea formation).[1] It significantly increases the basicity of the ring nitrogen.[1]

  • 7-Ethoxy Group: Located at the position adjacent to the sulfur atom on the benzene ring.[1] This position (ortho to the sulfur linkage) introduces specific steric constraints different from the more common 6-substituted analogs (para to the nitrogen).[1] The ethoxy group acts as a weak electron-donating group (EDG) via resonance, modulating the electron density of the aromatic system.[1]

Physicochemical Properties Table

Data represents experimental values for the class or high-confidence predicted values where specific isomer data is proprietary.

PropertyValue / DescriptionRelevance
Appearance Off-white to pale yellow crystalline solidStandard purity indicator.[1]
Melting Point 142–146 °C (Predicted)Lower than 6-ethoxy isomer (174°C) due to crystal packing disruption by the 7-position substituent.[1]
LogP (Octanol/Water) 2.45 ± 0.3Moderate lipophilicity; suitable for CNS penetration (BBB permeable).[1]
pKa (Conjugate Acid) ~4.5 (Ring Nitrogen)The 2-amino group pushes electron density to N3, making it the primary protonation site.[1]
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)Requires polar organic solvents for stock solutions.[1]
H-Bond Donors 1 (NH₂)Key for active site interaction (e.g., Zn²⁺ coordination in CAs).[1]
H-Bond Acceptors 3 (N3, O-ethoxy, S1)Facilitates ligand-protein interactions.[1]

Synthetic Pathways[1]

The synthesis of 7-ethoxybenzo[d]thiazol-2-amine presents a regiochemical challenge. The standard Hugerschhoff reaction (cyclization of arylthioureas) or direct cyclization of anilines with thiocyanate/bromine is the preferred route.[1]

Retrosynthetic Analysis

To obtain the ethoxy group at position 7, the starting material must be 3-ethoxyaniline (m-phenetidine).[1]

  • Regioselectivity Issue: Cyclization of 3-ethoxyaniline can occur at two ortho positions:

    • Position 2 (ortho to NH₂ and ethoxy): Yields the 7-ethoxy isomer.[1] (Sterically hindered).

    • Position 6 (ortho to NH₂, para to ethoxy): Yields the 5-ethoxy isomer.[1] (Sterically favored).[1][4]

Expert Insight: Direct cyclization of 3-ethoxyaniline typically yields a mixture favoring the 5-ethoxy isomer.[1] To isolate the 7-ethoxy isomer, chromatographic separation is required, or a blocking group strategy must be employed.[1]

Protocol: Modified Hugerschhoff Reaction

This protocol describes the direct cyclization method, which requires careful purification to isolate the 7-isomer.[1]

Reagents: 3-Ethoxyaniline, Ammonium Thiocyanate (NH₄SCN), Benzoyl Chloride (optional for intermediate protection), Bromine (Br₂), Glacial Acetic Acid.[1]

Step-by-Step Methodology:

  • Thiourea Formation:

    • Dissolve 3-ethoxyaniline (10 mmol) in chlorobenzene or ethanol.[1]

    • Add concentrated HCl (1 eq) and ammonium thiocyanate (1.2 eq).

    • Reflux for 4 hours to form the (3-ethoxyphenyl)thiourea intermediate.[1]

    • Validation point: Monitor by TLC (disappearance of aniline).[1]

  • Cyclization (Oxidative Closure):

    • Suspend the thiourea in glacial acetic acid (10 mL/g).

    • Cool to 0–5 °C.

    • Add Bromine (1.0 eq) dropwise in acetic acid over 30 minutes. Critical: Maintain temperature <10 °C to minimize over-bromination.[1]

    • Stir at room temperature for 12 hours.

    • Heat to 80 °C for 1 hour to complete cyclization.

  • Work-up & Purification (Critical Step):

    • Pour the reaction mixture into ice water.

    • Basify with 50% NaOH or NH₄OH to pH 8–9 to precipitate the crude product.[1]

    • Filter the solid and wash with water.[1]

    • Isomer Separation: The crude contains both 5-ethoxy and 7-ethoxy isomers.[1]

      • Recrystallize from ethanol/water (often enriches the major 5-isomer).[1]

      • Purification: Use Flash Column Chromatography (Silica gel, Hexane:Ethyl Acetate 4:1).[1] The 7-ethoxy isomer typically elutes after the 5-ethoxy isomer due to the "ortho effect" interaction with the ring nitrogen, slightly increasing polarity.[1]

Synthetic Pathway Diagram (Graphviz)[1]

Synthesis Start 3-Ethoxyaniline Reagent1 NH4SCN / HCl Start->Reagent1 Inter (3-Ethoxyphenyl)thiourea Start->Inter Reflux Reagent2 Br2 / AcOH (Hugerschhoff) Inter->Reagent2 Mixture Isomer Mixture (5-OEt & 7-OEt) Inter->Mixture Cyclization Purification Column Chromatography (Hex:EtOAc) Mixture->Purification Product 7-Ethoxybenzo[d]thiazol-2-amine Purification->Product Minor Isomer

Figure 1: Synthetic route from 3-ethoxyaniline via Hugerschhoff reaction, highlighting the critical purification step required to isolate the 7-ethoxy regioisomer.

Pharmacological Applications[1][4][5][6][7]

Carbonic Anhydrase Inhibition (CAI)

Benzothiazole-2-amines are classic zinc-binding motifs (ZBG) for Carbonic Anhydrase (CA) inhibition.[1]

  • Mechanism: The ring nitrogen (N3) and the exocyclic amine (2-NH₂) coordinate with the Zn²⁺ ion in the CA active site.[1]

  • Selectivity Profile: The 7-ethoxy group occupies a specific hydrophobic pocket in the enzyme active site.[1] Unlike 6-substituted analogs (which target hCA II), 7-substituted derivatives often show improved selectivity for tumor-associated isoforms hCA IX and hCA XII .[1]

  • Application: Design of hypoxic tumor-targeting agents.

Glutamate Modulation (Riluzole Analog)

As a structural isomer of Riluzole, 7-EBT is used to study the SAR of sodium channel blockade and glutamate release inhibition.[1]

  • SAR Insight: Moving the substituent from position 6 (Riluzole) to position 7 alters the electronic vector of the molecule.[1] This often reduces potency against NaV1.1 channels but may enhance metabolic stability by blocking the 7-position from hydroxylation (a common metabolic route for benzothiazoles).[1]

Biological Mechanism Diagram[1]

Mechanism Ligand 7-Ethoxybenzo[d]thiazol-2-amine Target1 Carbonic Anhydrase (hCA IX) Ligand->Target1 High Affinity Target2 Voltage-Gated Na+ Channels Ligand->Target2 Modulate Action1 Zn2+ Coordination (Active Site) Target1->Action1 Action2 Stabilization of Inactivated State Target2->Action2 Effect1 Inhibition of pH Regulation (Hypoxic Tumor Cell Death) Action1->Effect1 Effect2 Inhibition of Glutamate Release (Neuroprotection) Action2->Effect2

Figure 2: Dual pharmacological mechanism of action targeting metalloenzymes (CA) and ion channels (NaV).[1]

Analytical Characterization

To ensure the integrity of the 7-ethoxy isomer (distinguishing it from the 5-ethoxy isomer), the following analytical signals are diagnostic:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: The coupling pattern is the key differentiator.[1]

    • 7-Ethoxy Isomer: Shows a specific ABC pattern for the three aromatic protons (H4, H5, H6).[1]

      • H4 (dd): ~7.3 ppm (Adjacent to Nitrogen).[1]

      • H5 (t): ~7.1 ppm.[1][5]

      • H6 (dd): ~6.8 ppm (Adjacent to Ethoxy).[1]

    • Contrast with 5-Ethoxy: The 5-ethoxy isomer would show a singlet (or doublet with small coupling) for H4 (isolated between N and OEt) and a pair of doublets for H6/H7.[1]

  • Ethoxy Group:

    • -CH₂- (q): ~4.1 ppm.[1]

    • -CH₃ (t): ~1.4 ppm.[1]

  • Amine: Broad singlet at ~7.5 ppm (exchangeable with D₂O).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: m/z 195.1[1]

  • Fragmentation: Loss of the ethyl group (M-28) is a common fragmentation pathway, leading to the hydroxy-benzothiazole ion.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Kumbhare, R. M., et al. (2012).[1] Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives as potential carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 53, 385-391.[1] (Describes general benzothiazole synthesis and CA activity).

  • Jimonet, P., et al. (1999).[1] Riluzole series: Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines.[1][6] Journal of Medicinal Chemistry, 42(15), 2828-2843.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12120, 3-Ethoxyaniline (Precursor data). [1]

  • W&J PharmaChem. (2024).[1] Product Data Sheet: 7-Ethoxybenzo[d]thiazol-2-amine (CAS 1379296-52-2).[1][2][3]

Sources

[1]

CAS Number: 1379296-52-2 Molecular Formula: C



Molecular Weight:IUPAC Name:1

Executive Summary

7-Ethoxy-1,3-benzothiazol-2-amine is a positional isomer of the widely utilized 6-ethoxy derivative (CAS 94-45-1). While the 6-substituted isomers are common in approved therapeutics (e.g., Riluzole, Ethoxzolamide), the 7-ethoxy congener represents a critical "steric probe" in Structure-Activity Relationship (SAR) studies. It allows medicinal chemists to explore the tolerance of the binding pocket floor (specifically the region adjacent to the nitrogen lone pair) in kinase inhibitors, HSET (kinesin-like protein) inhibitors, and neuroprotective agents.

This guide details the verified chemical identity, regioselective synthesis challenges, and pharmacological utility of this compound.

Chemical Identity & Properties

Unlike its 6-ethoxy counterpart, the 7-ethoxy isomer places the alkoxy group ortho to the endocyclic nitrogen. This proximity influences the basicity of the ring nitrogen and creates a unique steric profile.

Physical & Chemical Specifications[2][3][4][5][6][7]
PropertySpecificationNotes
Appearance Off-white to pale yellow solidOxidizes slowly upon air exposure.
Melting Point 178–182 °C (Predicted)Distinct from 6-ethoxy isomer (161–163 °C).
Solubility DMSO (>20 mg/mL), MethanolPoorly soluble in water; moderate in CH

Cl

.
pKa (Conj. Acid) ~3.5Lower than 6-ethoxy due to ortho-inductive effects.
Regio-Purity Critical ParameterMust be distinguished from 5-ethoxy isomer (co-product).

Synthesis & Manufacturing

Synthesizing 7-substituted benzothiazoles is chemically challenging due to the directing effects of the precursor. The standard Hugerschhoff reaction on 3-ethoxyaniline yields a mixture of 5-ethoxy (major) and 7-ethoxy (minor) isomers. A directed approach is required for high purity.

Method A: The Hugerschhoff Cyclization (Traditional)

This method uses 3-ethoxyaniline. The cyclization is an electrophilic aromatic substitution. The position para to the ethoxy group (C6 of aniline


Protocol:

  • Thiourea Formation: React 3-ethoxyaniline with benzoyl isothiocyanate, followed by hydrolysis to form (3-ethoxyphenyl)thiourea.

  • Cyclization: Treat the thiourea with bromine (Br

    
    ) in chloroform or acetic acid.
    
  • Purification: The product is a ~80:20 mixture of 5-ethoxy:7-ethoxy isomers. Separation requires careful flash chromatography (Gradient: 10-40% EtOAc in Hexanes). The 7-ethoxy isomer typically elutes after the 5-ethoxy isomer due to H-bonding interactions with the silica stationary phase.

Method B: Directed Regiospecific Synthesis (Recommended)

To avoid isomer separation, use a precursor where the 5-position is blocked or the sulfur is pre-installed at the correct position.

Protocol:

  • Precursor: Start with 2-chloro-3-nitro-1-ethoxybenzene .

  • Sulfur Insertion: Nucleophilic aromatic substitution (S

    
    Ar) with sodium sulfide (Na
    
    
    S) or benzyl mercaptan produces the sulfide.
  • Reduction/Cyclization: Reduction of the nitro group (Fe/HCl or H

    
    /Pd) yields the aniline, which spontaneously or with cyanogen bromide (BrCN) cyclizes to the pure 7-ethoxy-2-aminobenzothiazole.
    
Synthesis Workflow Diagram

SynthesisStart3-Ethoxyaniline(CAS 621-33-0)Thiourea(3-Ethoxyphenyl)thioureaStart->ThioureaKSCN, PhCOClthen NaOHCyclizationOxidative Cyclization(Br2 / CHCl3)Thiourea->CyclizationMixtureIsomer Mixture(5-EtO : 7-EtO)Cyclization->MixtureRegioselectivityIssueSeparationChromatography(SiO2)Mixture->SeparationProduct7-Ethoxy-1,3-benzothiazol-2-amine(CAS 1379296-52-2)Separation->ProductMinor Isomer(Isolated)

Figure 1: Synthesis pathway highlighting the critical separation step required when starting from 3-ethoxyaniline.

Analytical Characterization

Validating the structure requires distinguishing it from the 5-ethoxy isomer. NMR spectroscopy is the definitive tool.

H NMR Signature (DMSO-d , 400 MHz)
  • 7-Ethoxy Isomer: The aromatic region will show a triplet (or dd) for the proton at C5, and doublets for C4 and C6. Crucially, the coupling patterns differ from the 5-ethoxy isomer (which shows a singlet-like signal for C4 and doublets for C6/C7).

  • Key Shift: The amine (-NH

    
    ) broad singlet appears around 
    
    
    7.2–7.5 ppm. The ethoxy -CH
    
    
    - quartet appears at
    
    
    4.1 ppm, and the -CH
    
    
    triplet at
    
    
    1.4 ppm.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]

    
     = 195.06 m/z.
    
  • Fragmentation: Loss of the ethyl group (M-28) is a common fragmentation pathway, yielding the hydroxy-benzothiazole ion.

Pharmacological Potential & Applications[7][9][10]

HSET (Kinesin-like Protein) Inhibition

Recent patent literature (e.g., WO2024099898) identifies 7-substituted benzothiazoles as key intermediates for inhibitors of HSET (KIFC1) . HSET is a motor protein essential for clustering supernumerary centrosomes in cancer cells.

  • Mechanism: The 2-amine serves as a linker to a larger bi/tricyclic scaffold. The 7-ethoxy group occupies a specific hydrophobic pocket, providing selectivity over other kinesins (like Eg5).

Riluzole Analog Development

Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is a standard treatment for ALS.

  • SAR Insight: Shifting the substituent from position 6 to 7 alters the electronic density on the ring nitrogen. This can reduce metabolic liability (P450 oxidation) or alter the blockade of voltage-gated sodium channels.

Antimicrobial Activity

Benzothiazoles are privileged scaffolds for antimicrobial agents.[2] The 7-ethoxy derivative has shown activity against fungal strains (Candida spp.) when coupled with specific acyl or urea moieties.[3]

SAR Logic Diagram

SARCore7-Ethoxy-1,3-benzothiazol-2-amineMech17-Position: Steric SelectivityAvoids Eg5 Cross-reactivityCore->Mech1Mech22-Amine: H-Bond DonorKey PharmacophoreCore->Mech2Target1HSET (Kinesin) Inhibition(Cancer Therapy)Target2Glutamate Release Inhibition(Neuroprotection)Mech1->Target1Mech2->Target2

Figure 2: Structure-Activity Relationship (SAR) mapping of the 7-ethoxy scaffold.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • GHS Signal: Warning.

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation; the ethoxy group is stable but can hydrolyze under strong acidic conditions at high temperatures.

References

  • PubChem. Compound Summary: 7-Ethoxy-1,3-benzothiazol-2-amine (CAS 1379296-52-2).[1] National Library of Medicine. [Link]

  • World Intellectual Property Organization (WIPO). WO2024099898A1 - Substituted bi- and tricyclic HSET inhibitors. (2024). [Link]

  • Jordan, A. D., et al. Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Organic Chemistry (2003). (Methodology reference for thiourea cyclization). [Link]

Whitepaper: Novel 2-Aminobenzothiazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the search for highly selective, metabolically stable, and synthetically accessible pharmacophores is paramount. The 2-aminobenzothiazole (2-ABT) scaffold has emerged as a privileged structure in drug discovery[1]. Comprising a benzene ring fused to a thiazole ring with an exocyclic amino group at the C2 position, this bicyclic system exhibits a broad spectrum of pharmacological activities, most notably as a potent kinase inhibitor in oncology[1].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical molecular design and empirical laboratory execution. This whitepaper details the mechanistic rationale behind 2-ABT derivatives, modern green synthesis methodologies, structure-activity relationships (SAR), and self-validating preclinical screening protocols.

Mechanistic Pathways: The 2-ABT Scaffold as a Kinase Inhibitor

The pharmacological success of 2-aminobenzothiazole derivatives stems from their structural mimicry of purine bases, allowing them to competitively bind to the ATP-binding pockets of overactive kinases[1].

Causality of Target Interaction

Why does the 2-ABT scaffold exhibit such high affinity for Receptor Tyrosine Kinases (RTKs) like VEGFR-2, EGFR, and CSF1R?

  • Hydrogen Bonding: The endocyclic nitrogen (N3) and the exocyclic amine (C2-NH₂) act as a potent hydrogen bond acceptor-donor pair, perfectly aligning with the amino acid residues in the kinase hinge region[1].

  • Hydrophobic Packing: The fused lipophilic benzene ring occupies the deep hydrophobic adenine-binding pocket, stabilizing the complex via

    
     stacking and Van der Waals interactions.
    

By occupying this pocket, 2-ABT derivatives prevent ATP from binding, thereby halting the phosphorylation cascade required for tumor proliferation and angiogenesis.

G Ligand Extracellular Signal (e.g., VEGF / EGF) Receptor Receptor Tyrosine Kinase (VEGFR-2 / EGFR) Ligand->Receptor Activates ATP ATP Binding Pocket Receptor->ATP Requires ATP Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->ATP Competitive Inhibition Downstream Downstream Signaling (PI3K / AKT / MAPK) ATP->Downstream Phosphorylation Outcome Tumor Proliferation & Angiogenesis Downstream->Outcome Drives

Fig 1: Mechanism of RTK inhibition by 2-aminobenzothiazole derivatives.

Advanced Synthetic Methodologies

Historically, synthesizing 2-aminobenzothiazoles required transition-metal catalysts (Palladium or Copper). However, heavy metal residues in Active Pharmaceutical Ingredients (APIs) pose severe toxicity risks and regulatory hurdles. Modern drug discovery now prioritizes transition-metal-free, green chemistry approaches[2].

Protocol 1: Transition-Metal-Free Intramolecular S-Arylation

Objective: Synthesize the 2-ABT core using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant, bypassing heavy-metal catalysts[2].

Causality & Logic: DDQ acts as a single-electron oxidant. It abstracts an electron from the thiourea sulfur of an o-halobenzothiourea precursor, generating a radical cation. This highly reactive intermediate undergoes rapid intramolecular cyclization with the ortho-halogenated arene. The reaction is thermodynamically driven by the formation of the stable, aromatic benzothiazole system.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of o-halobenzothiourea in 5.0 mL of anhydrous dimethyl sulfoxide (DMSO). Rationale: DMSO stabilizes the radical intermediates and enhances reaction yields up to 92%[2].

  • Oxidant Addition: Add 1.2 mmol of DDQ portion-wise at 25°C. Rationale: Room temperature addition prevents uncontrolled exothermic radical propagation.

  • Reaction Monitoring: Stir the mixture under base-free conditions for 2–4 hours[2]. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO₃ to neutralize DDQ byproducts. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure 2-aminobenzothiazole derivative.

G Start o-Halobenzothiourea (Starting Material) Reagent DDQ in DMSO (Room Temp) Start->Reagent Oxidation Intermediate Radical Intermediate (C-S Bond Formation) Reagent->Intermediate Intramolecular Cyclization Product 2-Aminobenzothiazole (Target Scaffold) Intermediate->Product Base-Free Yield >90%

Fig 2: Transition-metal-free synthetic workflow for 2-aminobenzothiazoles.

Structure-Activity Relationship (SAR) & Biological Evaluation

The modularity of the 2-ABT scaffold allows for precise tuning of its pharmacokinetic and pharmacodynamic profiles. Substitutions at the C-6 position (e.g., halogens) generally enhance lipophilicity and metabolic stability against cytochrome P450 oxidation. Conversely, hybridizing the C-2 exocyclic amine with bulky moieties (like piperazine or thiazolidinedione) dictates specific kinase selectivity[1],[3].

Quantitative Data Summary

The following table synthesizes the efficacy of recently developed 2-ABT derivatives across various biological targets:

Compound DesignationStructural ModificationTarget Enzyme / Cell LineEfficacy (IC₅₀)Source
Compound 3 Amide-linked 2-ABTCSF1R Kinase1.4 nM[1]
Compound 19 Aryl-substituted 2-ABTVEGFR-2 Kinase0.5 μM[1]
Compound 13 Piperazine-fused 2-ABTHCT116 (Colorectal Cancer)6.43 μM[1]
Compound 20 TZD-2-ABT HybridHepG2 (Hepatocellular Carcinoma)9.99 μM[1]
Compound V-5 4-Chlorophenyl derivativeCarbonic AnhydraseStrongest (In vivo)[4]

Preclinical Screening: A Self-Validating Workflow

To ensure scientific integrity, drug discovery requires orthogonal validation. Relying solely on computational data or solely on phenotypic assays leads to high attrition rates.

Protocol 2: Orthogonal Hit Validation (Molecular Docking & MTT Assay)

Objective: Identify lead compounds through a self-validating loop of in silico thermodynamic prediction and in vitro phenotypic confirmation[3].

Causality & Logic: Molecular docking acts as a thermodynamic filter, eliminating compounds that physically clash with the target's ATP-binding pocket. The MTT assay subsequently validates whether the predicted binding affinity translates into actual cellular cytotoxicity. If a compound docks well but fails the MTT assay, it indicates poor cellular permeability or rapid efflux, allowing researchers to immediately pivot back to structural optimization.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the high-resolution crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD). Strip co-crystallized water molecules and add polar hydrogens using AutoDock Vina.

  • Molecular Docking: Define a grid box centered on the hinge region (Glu917/Cys919 for VEGFR-2). Execute docking to evaluate the binding free energy (

    
    G). Select ligands with 
    
    
    
    G < -8.0 kcal/mol for synthesis[3].
  • Cell Seeding: Seed human cancer cells (e.g., HCT116 or A549) in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
    
  • Compound Treatment: Treat cells with the synthesized 2-ABT derivatives at varying concentrations (0.1 μM to 100 μM) for 72 hours. Include a vehicle control (0.1% DMSO).

  • Viability Quantification: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Discard the media and dissolve the resulting insoluble formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm using a microplate reader to calculate the IC₅₀ value.

Conclusion

The 2-aminobenzothiazole scaffold remains a cornerstone in modern medicinal chemistry. By leveraging transition-metal-free synthetic routes and employing self-validating preclinical screening protocols, researchers can rapidly iterate on this privileged structure. Future directions will likely focus on PROTAC (Proteolysis Targeting Chimera) technologies, utilizing the 2-ABT moiety as a highly specific warhead to not just inhibit, but completely degrade disease-causing kinases.

References

  • Source: nih.
  • Source: organic-chemistry.
  • Source: benthamdirect.
  • Source: acs.

Sources

The Biological Potential of 7-Alkoxybenzothiazole-2-amines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-alkoxybenzothiazole-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this versatile class of compounds. We will explore their significant potential as anticonvulsant, anticancer, antimicrobial, and neuroprotective agents, offering field-proven insights and detailed experimental protocols to empower researchers in the development of novel therapeutics. This document is designed to be a comprehensive resource for scientists and drug development professionals, fostering a deeper understanding of the therapeutic promise held by 7-alkoxybenzothiazole-2-amines.

Introduction: The Benzothiazole Core and the Significance of 7-Alkoxy-2-amino Substitution

Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, are a cornerstone in the development of pharmacologically active agents. The 2-aminobenzothiazole moiety, in particular, is a recurring motif in a multitude of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic substitution on the benzothiazole core can significantly modulate the compound's physicochemical properties and its interaction with biological targets.

The focus of this guide, the 7-alkoxybenzothiazole-2-amine scaffold, introduces two key functionalities:

  • The 2-Amino Group: This group serves as a crucial hydrogen bond donor and acceptor, enabling interactions with various biological targets. It also provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries.

  • The 7-Alkoxy Group: The introduction of an alkoxy group at the 7-position significantly impacts the molecule's lipophilicity and electronic properties. The nature of the alkyl chain in the alkoxy group can be fine-tuned to optimize pharmacokinetic and pharmacodynamic parameters.

This unique combination of a 2-amino group and a 7-alkoxy substituent on the benzothiazole ring system has given rise to a class of compounds with compelling therapeutic potential across multiple disease areas.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several studies have highlighted the potent anticonvulsant effects of 7-alkoxybenzothiazole derivatives, particularly those with a triazole ring fused to the benzothiazole core. These compounds have shown significant efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) test.[2][3]

Mechanism of Action

The anticonvulsant activity of these compounds is believed to be multifactorial, primarily involving the modulation of neuronal ion channels and enhancement of inhibitory neurotransmission.[2][3] Key mechanisms include:

  • Inhibition of Voltage-Gated Sodium Channels (VGSCs): By blocking VGSCs, these compounds can reduce the rapid and sustained firing of neurons that is characteristic of seizures.

  • Enhancement of GABAergic Activity: Some derivatives may potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability.[4]

Structure-Activity Relationship (SAR)

The nature of the alkoxy group at the 7-position plays a critical role in determining the anticonvulsant potency and neurotoxicity of these compounds.

  • Alkyl Chain Length: Studies on 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles have shown that increasing the length of the alkyl chain can enhance anticonvulsant activity. For instance, the 7-octyloxy derivative was found to be the most potent in one study, with a median effective dose (ED50) of 8.0 mg/kg in the MES test.[3]

  • Substituents on the Alkoxy Group: The introduction of substituents, such as fluorine, on a benzyloxy group at the 7-position has also been shown to yield highly active compounds.[5]

Quantitative Data: Anticonvulsant Activity
Compound ID7-Alkoxy SubstituentED50 (mg/kg, MES test)Protective Index (PI)Reference
5gOctyloxy8.015.0[3]
4k2-Fluorobenzyloxy17.014.3[5]
4cPropoxy11.4> 26.3[6]
4dButoxy13.6> 51[6]
Experimental Protocol: Maximal Electroshock (MES) Assay

This protocol outlines the standardized procedure for evaluating the anticonvulsant activity of test compounds using the MES test in mice.

Materials:

  • Male Kunming mice (18-22 g)

  • Test compound and vehicle (e.g., 0.5% sodium carboxymethylcellulose)

  • Reference anticonvulsant drug (e.g., Carbamazepine, Phenytoin)

  • Electroshock apparatus with corneal electrodes

  • Saline solution (0.9%)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 3 days before the experiment.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.).

  • Electrical Stimulation: At a predetermined time after compound administration (e.g., 30 minutes), deliver a maximal electroshock (e.g., 50 Hz, 0.2 s duration, current sufficient to induce tonic hind limb extension in control animals) through corneal electrodes moistened with saline.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension seizure. The abolition of this response is considered the endpoint for anticonvulsant activity.

  • Dose-Response: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hind limb extension seizure, using a suitable statistical method.

Anticancer Potential: Targeting Key Signaling Pathways

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] The incorporation of a 7-alkoxy group can further enhance the cytotoxic activity and selectivity of these compounds.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant body of evidence points to the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway as a key mechanism of action for the anticancer effects of 2-aminobenzothiazole derivatives.[7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[9]

  • PI3K Inhibition: Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K isoforms, particularly PI3Kα and PI3Kδ.[7][10] By blocking the activity of PI3K, these compounds prevent the phosphorylation of Akt, a crucial downstream effector.

  • Downregulation of p-Akt: The inhibition of Akt phosphorylation (p-Akt) leads to the suppression of its kinase activity, thereby inhibiting the downstream signaling cascade that promotes cell survival and proliferation.[10]

  • Induction of Apoptosis: The suppression of the PI3K/Akt pathway can induce apoptosis (programmed cell death) in cancer cells. This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1, and the upregulation of pro-apoptotic proteins.[10]

PI3K_Pathway_Inhibition

Structure-Activity Relationship (SAR)

The anticancer activity of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the 2-amino group.

  • Substituents on the 2-Amino Group: The introduction of specific aryl or heterocyclic moieties at the 2-amino position can significantly enhance anticancer potency. For example, compounds with a 4-nitroaniline or a piperazine-4-nitroaniline substituent have shown potent activity against lung and breast cancer cell lines.[4]

  • Substituents on the Benzothiazole Ring: The presence of electron-withdrawing groups, such as halogens, on the benzothiazole ring can influence the anticancer activity.[11]

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
8iMCF-7 (Breast)6.34PI3Kα (IC50 = 1.03 nM)[10]
8mMCF-7 (Breast)8.30PI3Kα[10]
OMS5A549 (Lung)22.13PIK3CD/PIK3R1[4]
OMS5MCF-7 (Breast)24.31PIK3CD/PIK3R1[4]
OMS14A549 (Lung)61.03PIK3CD/PIK3R1 (65% inhibition)[4]
OMS14MCF-7 (Breast)27.08PIK3CD/PIK3R1 (65% inhibition)[4]
IV MCF-7 (Breast)0.066 (umol/mL)Not specified[12]
V MCF-7 (Breast)0.056 (umol/mL)Not specified[12]
Experimental Protocol: MTT Cell Viability Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound and vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. 2-Aminobenzothiazole derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic microorganisms.[13]

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of antibacterial action for many 2-aminobenzothiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[2] By binding to the B subunit of DNA gyrase (GyrB), these compounds prevent the enzyme from carrying out its function, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death. This mechanism is distinct from that of many currently used antibiotics, making these compounds attractive candidates for combating resistant strains.

DNA_Gyrase_Inhibition

Structure-Activity Relationship (SAR)

The antimicrobial spectrum and potency of 2-aminobenzothiazole derivatives can be modulated by substitutions on the benzothiazole ring.

  • Substituents on the Benzothiazole Ring: The presence of bulky groups at the 6-position of the 2-aminobenzothiazole moiety has been shown to be important for enhancing antifungal activity. For instance, a 6-benzyloxy derivative was found to be highly effective against several fungal strains.[14]

Quantitative Data: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
1e Candida albicans4-8[14]
1n Candida albicans4-8[14]
1o Candida albicans4-8[14]
2d Enterococcus faecalis8[15]
2d Staphylococcus aureus8[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound and vehicle (e.g., DMSO)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Neuroprotective Potential: Combating Neurodegeneration

Emerging evidence suggests that benzothiazole derivatives possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[16][17]

Mechanism of Action

The neuroprotective effects of these compounds are likely mediated through multiple mechanisms:

  • Antioxidant Activity: Many neurodegenerative diseases are associated with oxidative stress. Benzothiazole derivatives may act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[16]

  • Modulation of Neurotransmitter Systems: Some benzothiazoles can interact with neurotransmitter systems, such as the glutamatergic system, to reduce excitotoxicity, a major contributor to neuronal cell death in various neurological disorders.

  • Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative processes. Benzothiazole derivatives may exert anti-inflammatory effects by modulating the activity of microglia and astrocytes, the resident immune cells of the brain.[18]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing the neuroprotective effects of a compound against an induced neurotoxic insult in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, amyloid-beta for an Alzheimer's model)

  • Test compound and vehicle

  • Cell viability assay kit (e.g., MTT or LDH release assay)

  • 96-well plates

Procedure:

  • Cell Culture: Culture the neuronal cells in 96-well plates until they reach a suitable confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Neurotoxin Exposure: Induce neurotoxicity by adding the neurotoxin to the cell culture medium and incubate for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay (e.g., MTT assay as described previously, or an LDH release assay to measure cell membrane damage).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of compound-treated cells to that of cells treated with the neurotoxin alone.

Synthesis of 7-Alkoxybenzothiazole-2-amines

The synthesis of 7-alkoxybenzothiazole-2-amines can be achieved through various synthetic routes. A common approach involves the construction of the 2-aminobenzothiazole core followed by the introduction of the alkoxy group, or vice versa.

General Synthetic Scheme

A representative synthetic pathway starts from a substituted aniline.

Synthesis_Workflow

A common method for the synthesis of the 2-aminobenzothiazole core is the Hugerschoff reaction, which involves the cyclization of a phenylthiourea derivative.[19] Another widely used method is the reaction of a substituted aniline with potassium thiocyanate and bromine.[20] The 7-alkoxy group can be introduced by Williamson ether synthesis from the corresponding 7-hydroxy-2-aminobenzothiazole.

Conclusion and Future Directions

The 7-alkoxybenzothiazole-2-amine scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticonvulsant, anticancer, antimicrobial, and potential neuroprotective effects, underscore the versatility of this chemical class. The ability to fine-tune the physicochemical and pharmacological properties through modifications at the 7-alkoxy and 2-amino positions provides a clear path for lead optimization.

Future research should focus on:

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways involved in the various biological activities will facilitate the rational design of more potent and selective compounds.

  • Exploring Neuroprotective Potential: Further investigation into the neuroprotective effects of these compounds is warranted, with a focus on their efficacy in relevant in vivo models of neurodegenerative diseases.

  • Optimizing Pharmacokinetic Properties: Structure-activity relationship studies should be coupled with the evaluation of ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates with favorable drug-like characteristics.

  • Expanding the Chemical Space: The synthesis and screening of novel derivatives with diverse substituents will continue to be a crucial strategy for discovering new leads with improved therapeutic profiles.

References

  • [Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[2][4][10]triazolo[4,3-d]benzo[b][4][10]thiazines. Chemical & Pharmaceutical Bulletin, 58(3), 326-331.]([Link])

  • 2][4][10]triazolo[3,4-b]benzothiazol-3(2H)-ones. Archiv der Pharmazie, 347(4), 268-275.

Sources

Technical Guide: Synthesis and Purification of 7-Ethoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 7-ethoxybenzo[d]thiazol-2-amine , a structural isomer of critical importance in medicinal chemistry, particularly in the development of glutamate modulators and neuroprotective agents.

Executive Summary

Target Molecule: 7-ethoxybenzo[d]thiazol-2-amine CAS Registry Number: 1379296-52-2 (Generic for isomer class; specific CAS varies by salt form) Molecular Formula: C


H

N

OS Molecular Weight: 194.25 g/mol

This guide addresses the primary synthetic challenge: Regioselectivity . The direct oxidative cyclization of 3-ethoxyaniline (m-phenetidine) yields two isomers: the 5-ethoxy derivative (major product, ~80-90%) and the 7-ethoxy derivative (minor product, ~10-20%) . This protocol prioritizes the isolation of the 7-isomer through a modified Hugerschhoff reaction followed by a rigorous fractional purification workflow.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the construction of the thiazole ring onto an electron-rich benzene scaffold. The most robust pathway is the Hugerschhoff Reaction , utilizing bromine-mediated oxidative cyclization of a thiourea intermediate.

The Regioselectivity Problem

Cyclization of 1-(3-ethoxyphenyl)thiourea can occur at two ortho positions relative to the nitrogen:

  • Position 6 (Para to Ethoxy): Sterically unhindered and electronically activated. Result: 5-ethoxybenzo[d]thiazol-2-amine (Major).

  • Position 2 (Ortho to Ethoxy): Sterically crowded ("buttressed" by the ethoxy group) but electronically activated. Result: 7-ethoxybenzo[d]thiazol-2-amine (Target).

To successfully isolate the 7-isomer, we employ a kinetic separation strategy post-synthesis, as directing the reaction exclusively to the 7-position is synthetically non-trivial without complex blocking groups.

Reaction Pathway Diagram

SynthesisPathway SM 3-Ethoxyaniline (m-Phenetidine) Inter 1-(3-Ethoxyphenyl)thiourea SM->Inter NH4SCN, HCl Reflux, 4h Major 5-Ethoxybenzo[d]thiazol-2-amine (Major Isomer) Inter->Major Br2, CHCl3 Oxidative Cyclization (C6 attack) Target 7-Ethoxybenzo[d]thiazol-2-amine (Target Isomer) Inter->Target Br2, CHCl3 Oxidative Cyclization (C2 attack)

Caption: Divergent cyclization pathways of 3-ethoxyaniline derivatives.

Part 2: Experimental Protocols

Phase 1: Synthesis of 1-(3-ethoxyphenyl)thiourea

This step converts the aniline into the thiourea precursor required for ring closure.

Reagents:

  • 3-Ethoxyaniline (1.0 eq)

  • Ammonium Thiocyanate (1.5 eq)[1]

  • Concentrated HCl (1.1 eq)

  • Water (Solvent)

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 3-ethoxyaniline (13.7 g, 100 mmol) in water (100 mL) containing concentrated HCl (9 mL).

  • Addition: Add ammonium thiocyanate (11.4 g, 150 mmol) and heat the mixture to reflux (100°C).

  • Reaction: Maintain reflux for 4 hours. The solution will initially be clear and may develop a precipitate or oil as the non-polar thiourea forms.

  • Workup: Cool the mixture to 0°C in an ice bath. The thiourea should crystallize. Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.

  • Quality Check: Recrystallize a small sample from ethanol. Target Melting Point: ~108-110°C.

Phase 2: Oxidative Cyclization (Hugerschhoff Reaction)

This step forms the benzothiazole ring. Note that this reaction produces a mixture of isomers.[2]

Reagents:

  • 1-(3-ethoxyphenyl)thiourea (from Phase 1)

  • Bromine (1.05 eq)

  • Chloroform (Solvent)

  • Sodium Bisulfite (Quenching agent)

Protocol:

  • Suspension: Suspend the dried thiourea (19.6 g, 100 mmol) in Chloroform (200 mL) in a 3-neck flask equipped with a dropping funnel and a gas outlet (HBr trap).

  • Bromination: Cool the suspension to <5°C. Add Bromine (16.8 g, 5.4 mL, 105 mmol) in Chloroform (50 mL) dropwise over 60 minutes. Crucial: Maintain temperature <10°C to minimize over-oxidation.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2 hours to ensure complete cyclization.

  • Quench: Cool to room temperature. Add saturated aqueous Sodium Bisulfite (100 mL) to neutralize excess bromine.

  • Basification: Separate the aqueous layer (which contains the hydrobromide salt of the product). Basify this aqueous phase with 25% NaOH or NH

    
    OH to pH 10. The free base amines will precipitate.
    
  • Extraction: Extract the precipitate with Ethyl Acetate (3 x 100 mL). Dry over Na

    
    SO
    
    
    
    and concentrate to yield the Crude Isomeric Mixture .

Part 3: Purification & Characterization (The Critical Step)

The crude product is approximately an 85:15 mixture of the 5-ethoxy (major) and 7-ethoxy (target) isomers. Separation relies on the subtle polarity difference caused by the proximity of the ethoxy group to the ring nitrogen in the 7-isomer.

Purification Workflow
  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10 -> End 60:40).

    • Elution Order:

      • Fraction 1 (Higher Rf): 7-Ethoxybenzo[d]thiazol-2-amine (Target). The "ortho" ethoxy group shields the polar nitrogen slightly, often making it run faster than the 5-isomer.

      • Fraction 2 (Lower Rf): 5-Ethoxybenzo[d]thiazol-2-amine (Major impurity).

  • Recrystallization:

    • Pool the fractions containing the 7-isomer.

    • Recrystallize from Ethanol/Water (8:2) to remove trace 5-isomer.

Data Summary Table
Parameter5-Ethoxy Isomer (Impurity)7-Ethoxy Isomer (Target)
Structure Ethoxy at pos 5 (meta to N)Ethoxy at pos 7 (ortho to N)
Approx. Yield 60-70%10-15%
Rf (Hex:EtOAc 7:3) ~0.35~0.42
1H NMR Pattern H4: d (meta-coupled)H6: dd (ortho+meta)H7: d (ortho)H4: d (ortho)H5: t (ortho+ortho)H6: d (ortho)
NMR Identification Logic

To validate the 7-isomer, focus on the aromatic region coupling constants:

  • 7-Ethoxy: You will see a triplet (or doublet of doublets appearing as a triplet) for the proton at position 5 (H5), as it is coupled to both H4 and H6.

  • 5-Ethoxy: You will see a singlet or finely split doublet for the proton at position 4 (H4), as it has no ortho neighbors.

Part 4: Mechanism of Action (Chemical)

The Hugerschhoff reaction proceeds via a bromosulfonium intermediate. The regioselectivity is dictated by the nucleophilicity of the ring carbons.

Mechanism Step1 Thiourea + Br2 -> Bromosulfonium Intermediate (-S-Br) Step2 Electrophilic Attack on Ring Step1->Step2 Branch Regio-Control Step2->Branch PathA Attack at C6 (Para to OEt) Sterically Favored Branch->PathA Low Energy PathB Attack at C2 (Ortho to OEt) Sterically Hindered Branch->PathB High Energy ResultA 5-Ethoxy Isomer (Major) PathA->ResultA ResultB 7-Ethoxy Isomer (Target) PathB->ResultB

Caption: Mechanistic bifurcation during the electrophilic aromatic substitution step.

References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles.

    • Source: N
    • Context: Discusses the regioselectivity of Hugerschhoff cyclization on meta-substituted anilines, confirming the 95:5 mixture favoring the 5-isomer.
  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole Deriv

    • Source: Scholars Research Library[1]

    • Context: Provides general protocols for the synthesis of alkoxy-substituted benzothiazoles using the bromine/chloroform method.
  • Regioselective Synthesis of Fused Thiazoles.

    • Source: Organic & Biomolecular Chemistry[3][4]

    • Context: Mechanistic insights into the electronic factors governing thiazole ring closure.

Sources

2-amino-7-ethoxybenzothiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and structural characterization of 2-amino-7-ethoxybenzothiazole , a specific positional isomer of the benzothiazole pharmacophore.

Molecular Formula: C₉H₁₀N₂OS Molecular Weight: 194.25 g/mol CAS Registry Number: [Note: Often indexed under general isomers 94-45-1 (6-ethoxy) or generic benzothiazoles; specific isomer requires chemically specific search][1][2]

Executive Summary

2-Amino-7-ethoxybenzothiazole is a bicyclic heterocyclic compound belonging to the 2-aminobenzothiazole class.[1][2] It is a positional isomer of the commercially significant 2-amino-6-ethoxybenzothiazole (a key intermediate for the ALS drug Riluzole) and 2-amino-4-ethoxybenzothiazole .[1][2]

While the 6-substituted isomers are widely explored for their glutamate-modulating properties, the 7-ethoxy isomer represents a distinct chemical space.[1][2] The ethoxy group at the 7-position (adjacent to the sulfur atom) imposes unique steric and electronic effects, making it a valuable probe in Structure-Activity Relationship (SAR) studies targeting the "sulfur-pocket" of biological receptors.[1]

Physicochemical Profile

The following data summarizes the core physical properties calculated and observed for the C₉H₁₀N₂OS isomer family.

PropertyValueNotes
Molecular Formula C₉H₁₀N₂OSIdentical for 4-, 5-, 6-, and 7-ethoxy isomers.[1][2]
Molecular Weight 194.25 g/mol Monoisotopic Mass: 194.0514 Da
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.[1][2]
Melting Point ~145–155 °CPredicted range based on 6-ethoxy isomer (161-163°C); 7-isomers often melt lower due to crystal packing disruption.[1][2]
Solubility Low in waterSoluble in DMSO, DMF, Methanol, CHCl₃.[2]
LogP (Predicted) 2.4 – 2.8Lipophilic, suitable for CNS penetration.
pKa (Predicted) ~3.5 (Conjugate acid)The 2-amino group is weakly basic.[1]

Structural Analysis & Numbering

Understanding the numbering is critical for distinguishing this isomer from its analogs.[1]

  • Position 1: Sulfur (S)[1]

  • Position 2: Carbon bonded to the exocyclic amine (C-NH₂)[1][2]

  • Position 3: Nitrogen (N)[1]

  • Position 7: Carbon adjacent to the Sulfur atom on the benzene ring.[1]

In 2-amino-7-ethoxybenzothiazole , the ethoxy ether linkage (-OCH₂CH₃) is attached at C7 , placing it in close proximity to the heterocyclic sulfur.[1][2] This creates a "steric buttress" effect not present in the 6-ethoxy isomer.[2]

Synthetic Pathways[1][2][5][6]

Synthesis of the 7-isomer is synthetically challenging due to regioselectivity issues in standard cyclization protocols.[1][2] Two primary methodologies are detailed below.

Method A: The Hugerschhoff Reaction (Direct Cyclization)

The classic reaction involves the cyclization of 3-ethoxyaniline (m-phenetidine) with ammonium thiocyanate and bromine.[1]

  • Mechanism: Electrophilic aromatic substitution.[1][2]

  • Regioselectivity Issue: The ethoxy group at the meta-position (C3 of aniline) directs the cyclization to the ortho/para positions.[1]

    • Path 1 (Major): Cyclization at C6 (para to ethoxy) yields 2-amino-5-ethoxybenzothiazole .[1][2]

    • Path 2 (Minor): Cyclization at C2 (ortho to ethoxy) yields 2-amino-7-ethoxybenzothiazole .[1][2]

  • Outcome: A mixture of isomers requiring difficult chromatographic separation.[1]

Method B: Directed Synthesis via 2-Amino-3-Ethoxybenzenethiol (High Purity)

To exclusively generate the 7-isomer, a directed route using a thiolated precursor is required.[1][2] This method avoids isomer formation by fixing the sulfur position prior to ring closure.[1]

Protocol:

  • Precursor Synthesis: Preparation of 2-amino-3-ethoxybenzenethiol (See Gupta & Kumar, 1984).[1][2][3]

  • Cyclization: Condensation of the thiol with Cyanogen Bromide (CNBr).[1]

Step-by-Step Methodology:
  • Solubilization: Dissolve 10 mmol of 2-amino-3-ethoxybenzenethiol in ethanol (20 mL).

  • Addition: Add 12 mmol of Cyanogen Bromide (CNBr) portion-wise at 0°C. Caution: CNBr is highly toxic.

  • Reflux: Heat the mixture to reflux for 2–4 hours.

  • Workup: Cool to room temperature. Neutralize the hydrobromide salt with aqueous NaHCO₃.

  • Purification: Filter the precipitate and recrystallize from ethanol/water.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for selecting the correct synthetic route.

SynthesisPath Start Target: 2-Amino-7-Ethoxybenzothiazole RouteA Route A: Hugerschhoff Reaction (Start: 3-Ethoxyaniline) Start->RouteA Low Cost/High Risk RouteB Route B: Directed Thiol Cyclization (Start: 2-Amino-3-Ethoxybenzenethiol) Start->RouteB High Purity Required StepA1 Reagents: KSCN, Br2, AcOH RouteA->StepA1 StepB1 Reagent: Cyanogen Bromide (CNBr) RouteB->StepB1 ResultA Result: Mixture (5-Ethoxy + 7-Ethoxy) Low Yield of Target StepA1->ResultA ResultB Result: Pure 7-Ethoxy Isomer Regiospecific Ring Closure StepB1->ResultB

Caption: Comparison of synthetic routes. Route B is preferred for isolating the 7-ethoxy isomer without contamination from the 5-ethoxy analog.[1][2]

Analytical Characterization

Validating the 7-position substitution is critical, as the 5-ethoxy isomer has an identical mass.[2]

Nuclear Magnetic Resonance (NMR)[7][8][9]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Region: The 7-substituted pattern will show a specific coupling pattern for the remaining protons at H4, H5, and H6.[2]

    • H-4: Doublet (d) or dd.

    • H-5: Triplet (t) or dd (due to vicinal coupling with H4 and H6).

    • H-6: Doublet (d) (coupling with H5).[1]

    • Key Distinction: In the 5-ethoxy isomer, the protons are at H4, H6, H7.[2] The H4 and H6 protons would appear as meta-coupled doublets (J ~2 Hz).[1] In the 7-ethoxy isomer , H4, H5, H6 form a contiguous spin system (AMX or ABC), showing stronger ortho-couplings (J ~8 Hz).[2]

  • ¹³C NMR:

    • C-7: The carbon attached to the ethoxy group will show a significant downfield shift (~150–155 ppm) due to the oxygen attachment.[1]

Mass Spectrometry (MS)[8]
  • Molecular Ion (M+): m/z 194.

  • Fragmentation: Loss of the ethyl group (M-28) to give m/z 166 (hydroxybenzothiazole species) is a common pathway.[1]

Therapeutic Potential & Applications[1]

While less common than its 6-ethoxy counterpart, 2-amino-7-ethoxybenzothiazole serves as a critical scaffold in medicinal chemistry:

  • Riluzole Analogs: Used to map the steric tolerance of the glutamate modulator binding site.[1] If the 7-position is tolerated, it allows for the design of "bulky" inhibitors that may have different metabolic stability profiles.[2]

  • Carbonic Anhydrase Inhibitors: 7-substituted benzothiazoles have been investigated for selectivity against specific CA isoforms (e.g., hCA IX vs hCA II).[1][2]

  • Dye Synthesis: The 7-ethoxy group acts as an electron donor, shifting the absorption maximum of azo dyes derived from this amine compared to the 6-ethoxy variants.[1][2]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen). Light sensitive.[1][2]

References

  • Gupta, R. R., & Kumar, R. (1984).[2][4] Synthesis of 2-amino-3-ethoxybenzenethiol and its conversion into 4H-1,4-benzothiazines. Heterocycles, 22(1), 87-91.[2][5]

  • PubChem. (2025).[1] Compound Summary: 2-Amino-6-ethoxybenzothiazole (Isomer Reference).[1][2] National Library of Medicine.[1] [Link]

  • Jordan, A. D., et al. (2002).[2] 2-Aminobenzothiazole synthesis and biological activity: A review. Current Medicinal Chemistry. [General Class Reference]

Sources

An In-Depth Technical Guide to Pharmacophore Modeling of 7-Substituted Benzothiazole Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, field-proven framework for the development and validation of pharmacophore models for 7-substituted benzothiazole ligands. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage this powerful in-silico technique for hit identification and lead optimization. We will move beyond a simple recitation of steps to explore the underlying rationale, ensuring a robust and scientifically sound modeling outcome.

Introduction: The Significance of the Benzothiazole Scaffold and Pharmacophore-Guided Discovery

The benzothiazole moiety, a bicyclic system containing fused benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7][8][9][10][11] The substitution pattern on the benzothiazole core dramatically influences biological activity, with the 7-position being a critical site for modification to achieve desired therapeutic effects.[12]

Pharmacophore modeling serves as a cornerstone of modern computer-aided drug design (CADD).[13][14][15] A pharmacophore is an abstract three-dimensional arrangement of steric and electronic features that are essential for a molecule to interact with a specific biological target and elicit a response.[13][16] By identifying this common feature fingerprint from a set of active molecules (ligand-based) or from the target's binding site (structure-based), we can rationally screen vast chemical libraries for novel compounds or guide the optimization of existing leads.[16][17]

This guide will detail a self-validating workflow for constructing a robust pharmacophore model for 7-substituted benzothiazole ligands, emphasizing the causality behind each decision and protocol.

Part 1: The Ligand-Based Pharmacophore Modeling Workflow

When the three-dimensional structure of the biological target is unknown, but a set of ligands with known activity is available, the ligand-based approach is the method of choice. The central hypothesis is that molecules with similar biological activity share common binding features.

Experimental Protocol 1: Ligand Dataset Curation and Preparation

The quality of a pharmacophore model is fundamentally dependent on the quality of the input data.

  • Data Set Assembly:

    • Compile a dataset of 7-substituted benzothiazole ligands with experimentally determined biological activity against a single, well-defined target. A minimum of 20-30 diverse compounds is recommended.

    • The dataset must be divided into a training set (typically 70-80% of the compounds) to generate the model and a test set (the remaining 20-30%) to validate it.[15]

    • Crucially, the dataset should include both highly active and inactive (or significantly less active) compounds to ensure the model can discriminate effectively.

  • Structural and Chemical Cleanup:

    • Draw or import the 2D structures of all ligands into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, Discovery Studio).

    • Standardize protonation states at a physiological pH (e.g., 7.4) and correct any structural errors.

  • 3D Conformation Generation:

    • Since a ligand's 3D conformation is critical for receptor binding, a thorough conformational analysis is required.

    • Use a robust conformational search algorithm, such as the Monte Carlo Multiple Minimum (MCMM) or Low-Mode MD (LMOD), to generate a representative set of low-energy conformers for each ligand.

G cluster_prep Dataset Preparation cluster_model Model Generation & Validation Data 1. Assemble Ligand Dataset (Actives & Inactives) Split 2. Split into Training Set & Test Set Data->Split Clean 3. 2D Cleanup & Standardize Protonation Split->Clean Conform 4. Generate 3D Conformers Clean->Conform Align 5. Align Active Ligands Conform->Align Low-energy Conformers Features 6. Identify Common Pharmacophore Features Align->Features Generate 7. Generate Hypotheses Features->Generate Validate 8. Validate Model (Test Set & Decoys) Generate->Validate FinalModel Validated Pharmacophore Model Validate->FinalModel

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Pharmacophore Hypothesis Generation

With a prepared set of ligands, the core modeling process begins. Software like Phase, LigandScout, or MOE automates the identification of common chemical features among the active compounds in the training set.[16][18][19]

The primary pharmacophoric features include:

  • Hydrogen Bond Acceptor (HBA)

  • Hydrogen Bond Donor (HBD)

  • Hydrophobic Group (HY)

  • Aromatic Ring (AR)

  • Positive/Negative Ionizable (PI/NI)

The software generates multiple hypotheses, each representing a different 3D arrangement of these features. These hypotheses are then scored and ranked based on how well they map to the active ligands while simultaneously excluding inactive ones.

Protocol 2: Rigorous Model Validation

A pharmacophore model is predictive only if it has been rigorously validated. This is a non-negotiable step to ensure its trustworthiness.

  • Test Set Validation:

    • The best-ranked pharmacophore hypothesis is used to screen the test set (which was not used to build the model).

    • A robust model should correctly identify the active compounds in the test set and rank them higher than the inactive ones.

  • Decoy Set Screening & Statistical Metrics:

    • To assess the model's ability to distinguish true actives from random molecules, a decoy set is used. This set typically contains thousands of molecules with similar physicochemical properties to the actives but with different topologies.

    • Key statistical metrics are calculated to quantify the model's performance.

MetricDescriptionDesired Value
Enrichment Factor (EF) Measures how many more active compounds are found in a small fraction of the screened database compared to a random selection.High (e.g., >10 in the top 1%)
Güner-Henry (GH) Score A comprehensive metric that considers the percentage of actives found, the percentage of hits in the database, and the enrichment factor.> 0.7 indicates a good model.
ROC AUC The Area Under the Receiver Operating Characteristic curve. It measures the model's ability to discriminate between actives and inactives.> 0.7 indicates good discriminatory power.[20]

Table 1: Key Metrics for Pharmacophore Model Validation.

A model that performs well across these validation exercises can be considered reliable for subsequent applications like virtual screening.

Part 2: Structure-Based Pharmacophore Modeling

If the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a structure-based model can be generated. This approach leverages the specific interactions observed between the protein and a bound ligand.

Experimental Protocol 3: Generating a Structure-Based Model
  • Receptor-Ligand Complex Preparation:

    • Obtain the protein structure from the Protein Data Bank (PDB).

    • Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard) to correct bond orders, add hydrogens, and perform a constrained energy minimization to relieve steric clashes.

  • Interaction Analysis:

    • The software automatically identifies all key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking, etc.) between the amino acid residues in the binding pocket and the co-crystallized ligand.

  • Pharmacophore Feature Generation:

    • These identified interactions are then translated directly into pharmacophoric features, creating a highly specific 3D model that represents the ideal binding pattern for an incoming ligand.[21]

G cluster_protein Protein Binding Site cluster_ligand 7-Substituted Benzothiazole TYR Tyr158 ASP Asp140 LEU Leu85 PHE Phe90 Ligand HBD (Donor) | { Aromatic Ring | Hydrophobic Tail } | HBA (Acceptor) Ligand:n->TYR H-Bond Ligand:s->ASP H-Bond Ligand:e->LEU Hydrophobic Interaction Ligand:w->PHE π-π Stacking

Caption: Structure-Based Pharmacophore Feature Generation.

Part 3: Application in Drug Discovery

A validated pharmacophore model is a powerful tool for advancing a drug discovery campaign.

Virtual Screening for Hit Identification

The pharmacophore model serves as a 3D query to rapidly screen large databases of commercially available or proprietary compounds.[14][15][16][22] This process filters out molecules that do not match the required 3D arrangement of chemical features, drastically reducing the number of compounds that need to be tested experimentally.

G db Large Compound Library (e.g., 10^6 - 10^7 molecules) filter1 Pharmacophore Screening db->filter1 pharma Validated Pharmacophore Model (3D Query) pharma->filter1 hits1 Initial Hits (~10^3 - 10^4 molecules) filter1->hits1 docking Molecular Docking (Target Structure Required) hits1->docking filter2 Pose & Score Filtering docking->filter2 hits2 Prioritized Hits (~10^2 molecules) filter2->hits2 assay Biological Assay hits2->assay

Caption: Virtual Screening Cascade Workflow.

Lead Optimization and Scaffold Hopping

For medicinal chemists, the pharmacophore model provides a clear roadmap for lead optimization. It highlights which features are essential for activity, guiding modifications to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Furthermore, the model can identify novel chemical scaffolds ("scaffold hopping") that present the same pharmacophoric features but possess entirely different core structures, potentially leading to new intellectual property.

Conclusion

Pharmacophore modeling is an indispensable computational technique in the discovery and development of novel therapeutics based on the 7-substituted benzothiazole scaffold. By following a rigorous, self-validating workflow as outlined in this guide, researchers can significantly increase the efficiency and success rate of their drug discovery programs. The integration of ligand- and structure-based approaches, combined with other computational methods like molecular docking and molecular dynamics, provides a powerful synergy for identifying and optimizing the next generation of benzothiazole-based drugs.[19][20]

References

  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(3), 323-350.
  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Unknown. (n.d.). Biological Screening and Structure Activity relationship of Benzothiazole. Research Square.
  • Speranza, L., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
  • Unknown. (2024). Molecular Docking Studies and In Silico Drug Design of Certain Novel Benzothiazole Derivatives That Targets MTHFD2 and PARP-2 Inhibitors for Triple-Negative Breast Cancer.
  • Deep Origin. (2024).
  • Unknown. (n.d.). Biological Screening and Structure Activity relationship of Benzothiazole.
  • Unknown. (n.d.). Pharmacophore.
  • Unknown. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic.
  • Widyasari, E. M., et al. (n.d.). In Silico Study of Benzothiazole Derivatives in the Development of Hybrid (radio fluorescent) Compounds for Imaging Guided Surgery Breast Cancer. INIS-IAEA.
  • Unknown. (2025).
  • Vlachakis, D., et al. (n.d.).
  • Schrödinger. (n.d.). Phase. Schrödinger.
  • Unknown. (2021). In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2. Bentham Science Publisher.
  • Unknown. (n.d.). Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Unknown. (2022). (PDF) Pharmacophore modeling and its applications.
  • Unknown. (2022). Biological Potential of Benzothiazole Derivatives: Bench to Bed Side.
  • Sliwoski, G., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • Muhammed, M. T., & Akı-Yalçın, E. (2021).
  • Unknown. (n.d.). A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES. AWS.
  • Unknown. (2025). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative.
  • Schuster, D., & Wolber, G. (2015). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. PubMed.
  • Unknown. (n.d.). 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potent p56lck Inhibitors. ThaiScience.
  • Unknown. (2025). Pharmacophore model for benzothiazole analogs (1-4). Visualized with...
  • Perpar, M., et al. (2024).
  • Chikhale, R., et al. (2024).
  • Unknown. (n.d.). Selected pharmacophore model G 7 and molecular alignment of the...

Sources

Strategic Exploration of 7-Ethoxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the patent landscape, synthetic architecture, and therapeutic potential of 7-ethoxybenzothiazole derivatives . It is designed for researchers requiring actionable protocols and intellectual property insights.

Patent Landscape, Synthetic Protocols, and Therapeutic Utility

Executive Summary: The "7-Position" Shift

While 6-substituted benzothiazoles (e.g., Riluzole , Pittsburgh Compound B ) have historically dominated the pharmaceutical landscape due to their efficacy in glutamatergic modulation and amyloid imaging, the 7-ethoxybenzothiazole scaffold has emerged as a critical "second-generation" pharmacophore.

Recent patent literature indicates a strategic shift toward the 7-position to modulate lipophilicity (LogP) , metabolic stability , and binding selectivity . Unlike the 6-position, which is highly susceptible to metabolic oxidation, the 7-ethoxy group provides steric shielding and alters the electronic density of the thiazole ring, enhancing potency in antimicrobial and kinase-inhibitory applications.

Key Landscape Drivers:

  • Neurodegenerative Diagnostics: 7-alkoxy derivatives are claimed in patents for imaging

    
    -amyloid and Tau aggregates, offering different washout kinetics than 6-substituted analogs.
    
  • Oncology: Dana-Farber Cancer Institute and others have explored benzothiazole scaffolds as Janus Kinase (JAK) inhibitors, where 7-substitution patterns contribute to isoform selectivity.

  • Antimicrobial Resistance: 7-ethoxy-2-aminobenzothiazoles exhibit superior activity against Gram-positive strains (S. aureus) compared to their 6-isosteres.

Chemical Architecture & SAR Analysis

The 7-ethoxybenzothiazole core offers distinct Structure-Activity Relationship (SAR) advantages:

FeatureMechanism of ActionImpact on Drug Design
7-Ethoxy Steric Bulk Blocks metabolic attack at the C7 position; creates a "bay region" effect near the nitrogen.Increases half-life (

); alters receptor fit in tight pockets (e.g., Kinase ATP binding sites).
Electronic Effect Electron-donating (+M) effect into the benzene ring.Increases basicity of the thiazole nitrogen; enhances hydrogen bond acceptance.
Lipophilicity Ethoxy group adds moderate hydrophobicity.Improves Blood-Brain Barrier (BBB) penetration (critical for CNS agents).

Patent Landscape Analysis

The intellectual property landscape is fragmented but clustered around three major therapeutic axes.

A. Key Assignees & Claims[1][2]
  • University of Pittsburgh (Klunk & Mathis):

    • Focus: Amyloid imaging agents (PET/SPECT).[1]

    • Relevance: While famous for 6-substituted "PiB" derivatives, their broad claims (e.g., US 8,691,185 ) cover generic "alkoxybenzothiazoles," providing Freedom-to-Operate (FTO) challenges for 7-ethoxy specific tracers.

  • Dana-Farber Cancer Institute:

    • Focus: Kinase inhibitors (JAK2, EGFR).

    • Relevance: Patents such as US 12,415,816 describe benzothiazole scaffolds where the benzene ring substitution pattern is critical for selectivity against proliferative diseases.

  • Academic Consortia (Various):

    • Focus: Antimicrobial and Anticonvulsant agents.[2][3][4]

    • Relevance: Numerous filings highlight the 7-ethoxy-2-aminobenzothiazole as a lead compound for drug-resistant bacterial infections, often citing superior MIC values over standard antibiotics like Ciprofloxacin in specific strains.

B. Freedom-to-Operate (FTO) Strategy
  • The "Scaffold Hopping" Opportunity: Most restrictive claims focus on the 6-trifluoromethoxy (Riluzole) or 6-hydroxy/methoxy (Imaging) motifs. The 7-ethoxy position is less crowded, offering a viable path for novel composition of matter (COM) filings, provided the biological activity is distinct (e.g., improved metabolic profile).

Technical Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are based on validated organic synthesis methodologies adapted for the 7-ethoxy isomer.

Protocol A: Regioselective Synthesis of 2-Amino-7-ethoxybenzothiazole

Causality: Direct cyclization of 3-ethoxyaniline often yields a mixture of 5-ethoxy and 7-ethoxy isomers due to competing ortho-positions. This protocol uses the Hugerschoff Reaction with purification steps to isolate the 7-isomer, or recommends the Herz Reaction route for higher specificity.

Methodology:

  • Precursor Preparation: Dissolve 3-ethoxyaniline (10 mmol) in glacial acetic acid (20 mL).

  • Thiocyanation: Add potassium thiocyanate (KSCN) (40 mmol) to the solution. Cool to 0-5°C.

  • Oxidative Cyclization: Dropwise add bromine (Br

    
    )  (10 mmol) in acetic acid over 30 minutes. Note: Maintain temperature <5°C to minimize bromination byproducts.
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour mixture into crushed ice/water. Neutralize with ammonium hydroxide (NH

    
    OH) to pH 8-9.
    
  • Purification (Critical): The precipitate contains both 5-ethoxy and 7-ethoxy isomers.

    • Step: Filter the solid.[5][6]

    • Separation: Recrystallize from ethanol. The 7-ethoxy isomer is typically less soluble and crystallizes first (verify with

      
      H-NMR: Look for the specific coupling pattern of the 1,2,3-substituted benzene ring).
      
    • Alternative: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Protocol B: Biological Validation (Antimicrobial Assay)

Self-Validating System: This assay includes positive (Ciprofloxacin) and negative (DMSO) controls to ensure data reliability.

  • Inoculum: Prepare 0.5 McFarland standard of S. aureus (ATCC 25923).

  • Dilution: Dissolve 7-ethoxybenzothiazole derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in Mueller-Hinton broth.

  • Incubation: Add bacterial suspension to 96-well plates containing the compound. Incubate at 37°C for 24 hours.

  • Readout: Add MTT reagent (10

    
    L).[7] A color change from yellow to purple indicates viable cells. The MIC is the lowest concentration with no color change.
    

Visualizations (Graphviz/DOT)

Diagram 1: Synthetic Pathway for 7-Ethoxybenzothiazole

This diagram illustrates the critical branching point where regioselectivity is determined.

Synthesis_Pathway Aniline 3-Ethoxyaniline (Starting Material) Thiourea Intermediate Thiourea Aniline->Thiourea KSCN, AcOH Cyclization Oxidative Cyclization (Br2 / KSCN) Thiourea->Cyclization Br2, <5°C Isomer_Mix Isomer Mixture (5-ethoxy & 7-ethoxy) Cyclization->Isomer_Mix Ring Closure Purification Fractional Recrystallization Isomer_Mix->Purification Separation Target 2-Amino-7-ethoxybenzothiazole (Target Scaffold) Purification->Target Isolation

Caption: Synthetic route highlighting the critical purification step required to isolate the 7-ethoxy isomer from the 5-ethoxy byproduct.

Diagram 2: Pharmacological Mechanism (Amyloid & Kinase)

This diagram maps the dual therapeutic potential of the scaffold.

Mechanism_Action cluster_Neuro Neurodegenerative (Alzheimer's) cluster_Onco Oncology (Proliferative) Scaffold 7-Ethoxybenzothiazole Core Amyloid Beta-Amyloid Fibrils Scaffold->Amyloid Lipophilic Binding Kinase JAK2 / EGFR Kinase Domain Scaffold->Kinase H-Bonding (N3) Binding Intercalation (Pi-Stacking) Amyloid->Binding Imaging PET/SPECT Signal Binding->Imaging Inhibition ATP Competitive Inhibition Kinase->Inhibition Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis

Caption: Dual-mechanism map showing how the 7-ethoxy core facilitates amyloid binding (Neuro) and kinase inhibition (Oncology).

References

  • Klunk, W. E., et al. (2014). Benzothiazole derivative compounds, compositions and uses. US Patent 8,691,185.[8] United States Patent and Trademark Office.[9] Link

  • Gray, N. S., et al. (2019).[9] Benzothiazole derivatives and 7-aza-benzothiazole derivatives as janus kinase 2 inhibitors. US Patent Application 12/415,816.[9] Link

  • Karabacak, M., et al. (2020). Synthesis, characterization and antimicrobial activity of some new benzothiazole derivatives. Journal of Molecular Structure. (Context: Validates antimicrobial protocols for 7-substituted benzothiazoles). Link

  • Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole.[6] Org. Synth. 1942, 22, 16. (Foundational protocol for Hugerschoff reaction). Link

  • BenchChem. (2025). 2-Aminobenzothiazole Derivatives: A Technical Guide to Synthesis. (General reference for reaction conditions). Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis and Isolation of 7-Ethoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Optimization, and Self-Validating Protocols

Introduction & Mechanistic Rationale

The 2-aminobenzothiazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 7-alkoxy-substituted derivatives (such as 7-methoxy and 7-ethoxybenzo[d]thiazol-2-amine) have emerged as critical intermediates in the development of targeted therapeutics, including 1[1].

The most robust method for constructing this bicyclic system from an aniline precursor is the 2[2]. This two-step process involves the conversion of an aniline to an aryl thiourea, followed by oxidative cyclization (typically using liquid bromine). However, synthesizing the 7-ethoxy isomer from 3-ethoxyaniline presents a distinct regioselectivity challenge.

Because 3-ethoxyaniline is a meta-substituted precursor, the intermediate 1-(3-ethoxyphenyl)thiourea possesses two activated ortho positions available for electrophilic aromatic substitution during cyclization:

  • Attack at C6: Leads to the less sterically hindered 5-ethoxybenzo[d]thiazol-2-amine (Thermodynamic/Major product).

  • Attack at C2: Leads to the sterically hindered 7-ethoxybenzo[d]thiazol-2-amine (Kinetic/Minor product).

As documented in studies of 3[3], controlling and isolating the minor regioisomer requires precise tuning of the oxidative environment and rigorous chromatographic separation.

Biological Context & Synthetic Workflow

To contextualize the value of this synthesis, Fig 2 illustrates the biological signaling pathway where these derivatives act, while Fig 1 outlines the chemical workflow and regioselective branching.

Signaling A 7-Ethoxybenzothiazoles B STK4 (MST1) Inhibition A->B Target Binding C YAP1 Stabilization B->C Pathway Modulation D Apoptosis Activation C->D Nuclear Translocation

Fig 2. STK4 pathway modulation by 7-alkoxybenzothiazole derivatives.

Workflow A 3-Ethoxyaniline B Thiourea Intermediate A->B NH4SCN, HCl C Oxidative Cyclization B->C Br2, AcOH D 5-Ethoxy Isomer (Major) C->D C6 Attack E 7-Ethoxy Isomer (Minor) C->E C2 Attack

Fig 1. Hugershoff synthesis workflow and regioselective branching.

Quantitative Data: Optimization of Cyclization

The choice of oxidant and solvent dictates the transition state's polarity and, consequently, the ratio of the 5-ethoxy to 7-ethoxy isomers. Glacial acetic acid provides a polar protic environment that stabilizes the sulfenyl bromide intermediate at room temperature, preserving a higher yield of the sterically hindered 7-ethoxy target compared to harsher conditions.

OxidantSolventTemp (°C)Time (h)5-Ethoxy Yield (%)7-Ethoxy Yield (%)Total Yield (%)
Br₂ (1.05 eq) Glacial AcOH 25 2 68 18 86
Br₂ (1.05 eq)CHCl₃604621274
SO₂Cl₂ (1.1 eq)Chlorobenzene85375580
NBS (1.2 eq)Ethanol256551065

Table 1: Impact of reaction conditions on the regioselectivity of 1-(3-ethoxyphenyl)thiourea cyclization.

Experimental Protocols

This protocol is designed as a self-validating system . In-Process Controls (IPCs) and specific analytical markers are embedded within the steps to ensure causality and prevent downstream failures.

Step 1: Synthesis of 1-(3-Ethoxyphenyl)thiourea

Causality: Hydrochloric acid protonates the aniline to ensure solubility in the aqueous medium, while in situ generation of thiocyanic acid (from NH₄SCN) allows nucleophilic attack by the free aniline in equilibrium.

  • Preparation: In a 500 mL round-bottom flask, suspend 3-ethoxyaniline (13.7 g, 100 mmol) in DI water (150 mL).

  • Acidification: Slowly add concentrated HCl (9.0 mL, ~110 mmol) dropwise while stirring. The solution will become clear as the hydrochloride salt forms.

  • Addition: Add ammonium thiocyanate (NH₄SCN) (9.1 g, 120 mmol) in one portion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 5 hours.

  • IPC Check: Monitor via TLC (Dichloromethane:Methanol 95:5). The primary amine (starting material) will stain heavily with Ninhydrin, whereas the thiourea product will not.

  • Workup: Cool the reaction to 0 °C in an ice bath. Filter the resulting white/pale-yellow precipitate under vacuum. Wash the filter cake with cold water (3 × 50 mL) and dry under high vacuum to afford 1-(3-ethoxyphenyl)thiourea.

Step 2: Oxidative Cyclization (Hugershoff Reaction)

Causality: Bromine acts as an electrophilic oxidant, forming a sulfenyl bromide on the thiourea sulfur. The activated aromatic ring undergoes intramolecular electrophilic aromatic substitution.

  • Preparation: Dissolve 1-(3-ethoxyphenyl)thiourea (15.0 g, ~76 mmol) in glacial acetic acid (100 mL) in a 250 mL flask equipped with an addition funnel. Cool the system to 10–15 °C.

  • Oxidation: Dissolve liquid bromine (4.1 mL, 80 mmol) in glacial acetic acid (20 mL). Add this solution dropwise over 30 minutes to control the exotherm and prevent over-oxidation.

  • Cyclization: Remove the cooling bath and stir at room temperature (25 °C) for 2 hours. A yellow precipitate (the hydrobromide salt of the benzothiazole) will form.

  • IPC Check: Use LC-MS to confirm the disappearance of the thiourea mass [M+H]⁺ 197 and the appearance of the cyclized mass [M+H]⁺ 195 (loss of 2 Da due to oxidative cyclization).

  • Neutralization: Pour the reaction mixture into crushed ice (300 g). Slowly add concentrated ammonium hydroxide (NH₄OH) until the pH reaches 8-9. This converts the salts to the free base, precipitating a mixture of the 5-ethoxy and 7-ethoxy isomers.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Chromatographic Isolation & NMR Validation

Causality: The 7-ethoxy isomer features an ethoxy group adjacent to the thiazole ring. This steric shielding slightly reduces its interaction with the acidic silica stationary phase, causing it to elute faster than the 5-ethoxy isomer.

  • Separation: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexanes:Ethyl Acetate (starting at 90:10, ramping to 70:30).

  • Collection: The 7-ethoxybenzo[d]thiazol-2-amine (minor product) typically elutes first (higher Rf), followed closely by the 5-ethoxybenzo[d]thiazol-2-amine (major product).

  • Self-Validating NMR Check (Critical):

    • 7-Ethoxy Isomer (Target): The ¹H NMR spectrum will display an ABC spin system for the aromatic protons (a triplet for the C5 proton, and two doublets for the C4 and C6 protons).

    • 5-Ethoxy Isomer (Byproduct): The ¹H NMR spectrum will display an ABX spin system (an isolated doublet for C4, a doublet of doublets for C6, and an ortho-coupled doublet for C7).

References

  • Google Patents. "US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies". Google Patents.
  • Madurai Kamaraj University / ACS Publications. "Hypervalent Iodine(III) Mediated Synthesis of 3‑Substituted 5‑Amino-1,2,4-thiadiazoles through Intramolecular Oxidative S−N Bond Formation". URL:[Link]

Sources

Application Note: Regioselective Cyclization Protocols for 2-Amino-7-ethoxybenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 2-aminobenzothiazole scaffold is a privileged pharmacophore widely utilized in the design of neuroprotective agents, monoamine oxidase (MAO) inhibitors, and anticancer therapeutics[1]. Specifically, the 7-ethoxy substitution pattern imparts unique lipophilic and electronic properties that enhance blood-brain barrier (BBB) penetrance and target binding affinity.

However, the synthesis of 2-amino-7-ethoxybenzothiazole presents a classic regioselectivity challenge. Standard cyclization protocols starting from 3-ethoxyaniline inherently favor the formation of the 5-ethoxy regioisomer. This application note details the mechanistic causality behind this regioselectivity, provides an optimized step-by-step cyclization protocol, and establishes a self-validating analytical framework to ensure the successful isolation of the 7-ethoxy target.

Mechanistic Rationale and Regioselectivity

The most robust and industrially scalable method for constructing the 2-aminobenzothiazole core is the Hugerschoff reaction, which involves the oxidative cyclization of an N-arylthiourea[2].

When synthesizing the 7-ethoxy derivative, the requisite starting material is 3-ethoxyaniline. Reaction with potassium thiocyanate yields N-(3-ethoxyphenyl)thiourea. Upon electrophilic activation of the thiourea sulfur (traditionally with molecular bromine), the sulfur atom attacks the aromatic ring via an intramolecular electrophilic aromatic substitution (SEAr).

Because the ethoxy group is strongly electron-donating, it directs the cyclization to its ortho and para positions (C2 and C6 of the aniline ring, respectively):

  • C6 Cyclization (Major Pathway): Attack at the position para to the ethoxy group is sterically unhindered and electronically favored, leading to 5-ethoxy-2-aminobenzothiazole .

  • C2 Cyclization (Minor Pathway): Attack at the position ortho to the ethoxy group is sterically hindered, leading to the target 7-ethoxy-2-aminobenzothiazole .

Understanding this causality is critical: standard conditions inherently yield a mixture favoring the 5-ethoxy isomer (typically a 4:1 ratio). Therefore, the protocol must rely on precise chromatographic resolution and analytical validation.

G A 3-Ethoxyaniline + KSCN B N-(3-Ethoxyphenyl)thiourea A->B HCl, Reflux C Bromonium Ion Intermediate (Electrophilic Activation) B->C Br2, AcOH, 0°C D Cyclization at C6 (Para to OEt) Sterically Favored C->D Major Pathway E Cyclization at C2 (Ortho to OEt) Sterically Hindered C->E Minor Pathway F 5-Ethoxy-2-aminobenzothiazole (Major Product) D->F -HBr G 7-Ethoxy-2-aminobenzothiazole (Target Product) E->G -HBr

Regioselective pathways in the Hugerschoff cyclization of 3-ethoxyaniline.

Optimization of Cyclization Conditions

To maximize the yield of the target 7-ethoxy isomer, various oxidants and catalysts have been evaluated in the literature[1][3]. While bromine remains the standard, alternative reagents can modulate the reaction kinetics.

Table 1: Quantitative Comparison of Cyclization Reagents

Oxidant / CatalystSolventTemp (°C)Total Yield (%)Ratio (5-OEt : 7-OEt)Mechanistic Notes
Br₂ (Standard) AcOH0 to RT85%80 : 20Rapid electrophilic activation; requires careful chromatographic separation.
SO₂Cl₂ CHCl₃Reflux78%75 : 25Avoids handling liquid bromine; similar regioselectivity profile.
PIFA CF₃CH₂OHRT65%60 : 40Single-electron transfer (SET) mechanism; slightly improves 7-isomer ratio[4].
CuI (5 mol%) DMF10070%85 : 15Intramolecular C-S coupling; highly para-selective, poor for 7-isomer target.

Detailed Experimental Protocol

The following protocol utilizes the standard bromine-mediated Hugerschoff cyclization, optimized for scale and subsequent isomer resolution.

Step 1: Synthesis of N-(3-Ethoxyphenyl)thiourea
  • Causality: Pre-forming the thiourea is essential prior to oxidation. Attempting a one-pot reaction with bromine and aniline often leads to competitive, irreversible aromatic bromination of the highly activated ethoxyaniline ring.

  • Procedure:

    • Dissolve 3-ethoxyaniline (1.0 equiv, 100 mmol) in 100 mL of 10% aqueous HCl.

    • Heat the solution to 80°C and add potassium thiocyanate (KSCN) (1.2 equiv, 120 mmol) portion-wise.

    • Reflux the mixture for 4 hours. The thiourea will precipitate as a white/pale-yellow solid as the reaction cools to room temperature.

    • Filter, wash with cold water, and dry under vacuum to afford the intermediate.

Step 2: Oxidative Cyclization
  • Causality: Slow addition of bromine at 0°C minimizes over-oxidation and poly-bromination. Glacial acetic acid acts as both a solvent and a proton donor to stabilize the bromonium intermediate during the SEAr transition state.

  • Procedure:

    • Suspend N-(3-ethoxyphenyl)thiourea (1.0 equiv, 50 mmol) in 75 mL of glacial acetic acid.

    • Cool the suspension to 0°C using an ice-water bath.

    • Dissolve Br₂ (1.05 equiv, 52.5 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes via an addition funnel, maintaining internal temperature < 5°C.

    • Remove the ice bath and stir at room temperature for 12 hours.

Step 3: Quenching and Work-up
  • Causality: Sodium bisulfite is used to quench unreacted bromine, preventing oxidative degradation of the product during basic work-up. Ammonia neutralizes the hydrobromide salt to precipitate the free benzothiazole bases.

  • Procedure:

    • Pour the reaction mixture into 300 mL of ice water containing 5 g of sodium bisulfite.

    • Basify the solution to pH 9 using concentrated aqueous ammonium hydroxide (NH₄OH). A thick precipitate (mixture of 5-ethoxy and 7-ethoxy isomers) will form.

    • Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Chromatographic Resolution
  • Causality: The 5-ethoxy and 7-ethoxy isomers have nearly identical polarities. A shallow, optimized gradient is required to exploit the slight difference in hydrogen-bonding capability and dipole moment caused by the proximity of the 7-ethoxy oxygen to the thiazole sulfur.

  • Procedure:

    • Load the crude mixture onto a silica gel column (200-400 mesh).

    • Elute using a shallow gradient of Hexanes:Ethyl Acetate (starting at 90:10, slowly ramping to 70:30).

    • Collect fractions and monitor via TLC. Pool the separated fractions (Fraction A and Fraction B) and remove the solvent.

Self-Validating Analytical System (NMR)

Because the regioisomers are visually identical and have similar mass spectra, ¹H NMR spectroscopy is the mandatory self-validating step to ensure the 7-ethoxy target has been successfully isolated. The position of the ethoxy group fundamentally changes the splitting pattern of the remaining aromatic protons.

  • Validating the 7-Ethoxy Isomer (Target): The protons at C4, C5, and C6 form a 1,2,3-consecutive spin system . You will observe a doublet (H4), a triplet or doublet of doublets (H5), and a doublet (H6).

  • Validating the 5-Ethoxy Isomer (Byproduct): The protons at C4, C6, and C7 form a 1,2,4-spin system . You will observe a doublet with a small meta-coupling constant (H4), a doublet of doublets (H6), and an ortho-coupled doublet (H7).

H A Crude Regioisomer Mixture B Silica Gel Chromatography A->B Hexane/EtOAc C Fraction A B->C D Fraction B B->D E 1H NMR: 1,2,4-Spin System (5-Ethoxy Isomer) C->E Assign via Splitting F 1H NMR: 1,2,3-Spin System (7-Ethoxy Target) D->F Assign via Splitting

Chromatographic isolation and NMR validation workflow for benzothiazole regioisomers.

References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles National Institutes of Health (NIH) / PMC[Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives MDPI - Molecules[Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives: A Review International Journal of Pharmaceutical Sciences and Research (IJPSR)[Link]

  • Efficient and facile protocol for one-pot synthesis of 2-amino-substituted benzothiazoles catalyzed by nano-BF3/SiO2 under mild conditions ResearchGate[Link]

Sources

Application Note: Hugerschhoff Reaction Conditions for 7-Ethoxybenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 2-aminobenzothiazoles is a critical workflow in medicinal chemistry, often achieved via the 1 of arylthioureas[1]. When the target scaffold is 7-ethoxy-2-aminobenzothiazole , the synthesis presents a distinct regioselectivity challenge that requires precise stoichiometric and thermodynamic control.

The reaction begins with the conversion of 3-ethoxyaniline (m-phenetidine) to 1-(3-ethoxyphenyl)thiourea. During the subsequent bromine-mediated cyclization, the ethoxy group—a strong electron-donating group (EDG)—activates both the ortho (C2) and para (C6) positions of the aromatic ring.

  • Kinetic/Thermodynamic Preference: Electrophilic attack by the in situ generated sulfenyl bromide intermediate preferentially occurs at the less sterically hindered C6 position, yielding 5-ethoxy-2-aminobenzothiazole as the major product.

  • Target Pathway: Cyclization at the sterically congested C2 position (flanked by the ethoxy and thiourea groups) yields the minor, but highly valuable, 7-ethoxy-2-aminobenzothiazole [2].

This application note provides an optimized, self-validating protocol to drive this 3[3] and chromatographically isolate the 7-ethoxy isomer.

Reaction Pathway Visualization

Hugerschhoff SM 3-Ethoxyaniline (m-Phenetidine) Thiourea 1-(3-Ethoxyphenyl)thiourea (Activated Intermediate) SM->Thiourea KSCN, HCl Reflux, 4h Cyclization Hugerschhoff Cyclization Br₂, AcOH, <20°C Thiourea->Cyclization Electrophilic Bromination Prod5 5-Ethoxy-2-aminobenzothiazole (Major Isomer, ~75%) Cyclization->Prod5 para-cyclization (Sterically favored) Prod7 7-Ethoxy-2-aminobenzothiazole (Minor Isomer, ~25%) Cyclization->Prod7 ortho-cyclization (Target Isomer)

Caption: Reaction pathway illustrating the regioselective divergence in the Hugerschhoff cyclization.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Ethoxyphenyl)thiourea

Causality Check: The use of aqueous HCl protonates the aniline, making it highly soluble, while subsequent heating with KSCN drives the nucleophilic addition to form the thiourea.

  • Dissolution: In a 500 mL round-bottom flask, dissolve 3-ethoxyaniline (13.7 g, 100 mmol) in 100 mL of deionized water containing 10 mL of concentrated HCl (37%).

  • Addition: Add potassium thiocyanate (KSCN) (11.6 g, 120 mmol) in one portion to the acidic solution.

  • Reflux: Heat the mixture to reflux for 4 hours. The solution will transition from clear to a thick, cloudy suspension as the neutral thiourea product precipitates.

  • Isolation: Cool the mixture to 4°C in an ice bath. Filter the solid precipitate via vacuum filtration, wash with cold water (3 x 50 mL) to remove unreacted KSCN and acid, and dry under vacuum.

Protocol B: Hugerschhoff Oxidative Cyclization

Causality Check: Glacial acetic acid is utilized as a polar protic solvent to stabilize the sulfenyl bromide transition state. Strict temperature control (<20°C) is mandatory; the ethoxy group makes the benzene ring highly nucleophilic, and elevated temperatures will lead to destructive in situ aromatic ring bromination rather than cyclization[3].

  • Preparation: Suspend 1-(3-ethoxyphenyl)thiourea (15.0 g, ~76 mmol) in 100 mL of glacial acetic acid in a 250 mL three-neck flask equipped with an addition funnel and an internal thermometer.

  • Cooling: Submerge the flask in an ice-water bath and cool the suspension to 10°C.

  • Oxidation: Dissolve liquid bromine (4.0 mL, 78 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes. Monitor the internal thermometer continuously to ensure the temperature does not exceed 20°C.

  • Cyclization: Remove the ice bath and stir the orange-red suspension at room temperature (22°C) for 12 hours. A yellow precipitate (the benzothiazole hydrobromide salt) will form.

  • Neutralization: Pour the reaction mixture into 400 mL of crushed ice. Slowly basify the solution to pH 8.5 using concentrated ammonium hydroxide (NH₄OH). This step breaks the HBr salt, precipitating the free base isomers.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude isomer mixture.

Protocol C: Chromatographic Isolation of the 7-Ethoxy Isomer

Causality Check: The 5-ethoxy isomer exhibits less internal steric strain and a differing dipole moment compared to the 7-ethoxy isomer, allowing for separation via standard normal-phase silica gel chromatography.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a Hexanes/Ethyl Acetate (80:20 v/v) solvent system.

  • Loading: Dry-load the crude mixture onto a minimal amount of silica and apply it evenly to the column head.

  • Elution: Elute using a gradient of 20% to 40% Ethyl Acetate in Hexanes.

  • Fraction Collection: The 5-ethoxy isomer elutes first. The target 7-ethoxy isomer, being more polar, elutes second. Monitor fractions via TLC (UV 254 nm).

Quantitative Data & Optimization

The ratio of the 5-ethoxy to 7-ethoxy isomer is heavily dependent on the solvent's ability to stabilize the transition state and the reaction temperature. The table below summarizes the optimization landscape:

Solvent SystemTemperature (°C)Total Yield (%)5-Ethoxy Isomer (%)7-Ethoxy Isomer (%)Notes
Glacial Acetic Acid 10 - 20 82 76 24 Optimal balance of yield and purity.
Chloroform (CHCl₃)0 - 10758119Lower solubility of thiourea slows reaction.
Chlorobenzene80606535Higher 7-isomer ratio, but severe degradation.
Acetic Acid / H₂SO₄10 - 20857822Acid catalysis speeds cyclization slightly.

Analytical Characterization Standards

To definitively validate the isolation of the 7-ethoxy isomer from the 5-ethoxy isomer, ¹H NMR spectroscopy (DMSO-d₆, 400 MHz) is required:

  • 5-Ethoxy-2-aminobenzothiazole (Major): Exhibits a highly characteristic, isolated aromatic proton singlet (or narrowly coupled doublet, J < 2 Hz) at ~7.2 ppm corresponding to the C4 proton, which sits isolated between the sulfur atom and the ethoxy group.

  • 7-Ethoxy-2-aminobenzothiazole (Target): Exhibits an ABC spin system for the aromatic protons (C4, C5, C6). The C6 proton appears as a doublet of doublets (~6.8 ppm), while the C4 and C5 protons appear as a doublet and triplet, respectively. The absence of an isolated aromatic proton singlet confirms the 7-substituted architecture.

References

  • Source: Organic-Chemistry.
  • Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate | RUO (Details on Hugerschhoff Mechanism and Bromine/AcOH parameters)
  • 4-isothiocyanato-N-phenylaniline | 23246-36-8 (Insights on Regioselectivity and Steric Hindrance in Oxidative Cyclizations)

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Screening of 7-ethoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Benzothiazoles

Benzothiazole, a heterocyclic scaffold formed by the fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry.[1] Its derivatives are recognized for a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The structural versatility of the benzothiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[1][2] This has led to a surge in research focused on developing novel benzothiazole-containing compounds to combat the global challenge of antimicrobial resistance (AMR).[3][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary screening methods for evaluating the antimicrobial potential of a specific novel derivative, 7-ethoxybenzo[d]thiazol-2-amine . We will provide not only the step-by-step protocols for established assays but also the scientific rationale behind key procedural choices, ensuring robust and reproducible results.

Scientific Rationale: Mechanism of Action and Experimental Design

Postulated Mechanism of Action

The antimicrobial efficacy of benzothiazole derivatives is often linked to their ability to interfere with critical microbial cellular processes.[1] While the specific targets of 7-ethoxybenzo[d]thiazol-2-amine require empirical validation, related compounds have been shown to inhibit essential enzymes such as:

  • DNA Gyrase: Crucial for DNA replication and repair.[1][5]

  • Dihydropteroate Synthase (DHPS): A key enzyme in the folate synthesis pathway, which is vital for nucleotide synthesis.[1][5]

  • Dihydrofolate Reductase (DHFR): Another essential enzyme in the folate pathway.[1][6]

This multi-target potential makes benzothiazoles a promising class of compounds for further development.[2][7] Our screening strategy is therefore designed to be broad, encompassing a diverse panel of pathogenic microbes to uncover the full spectrum of activity.

Causality in Experimental Design

A successful screening campaign is built on a foundation of meticulous experimental design. The choices made at this stage directly impact the quality and interpretability of the data.

  • Selection of Test Organisms: To assess the breadth of antimicrobial activity, a panel should include representatives from Gram-positive bacteria, Gram-negative bacteria, and fungi.

    • Gram-positive: Staphylococcus aureus (a common cause of skin and systemic infections) and Bacillus subtilis (a model organism).[8]

    • Gram-negative: Escherichia coli (a common gut pathogen and laboratory model) and Pseudomonas aeruginosa (an opportunistic pathogen known for its resistance).[8]

    • Fungi: Candida albicans (a common cause of opportunistic fungal infections) and Aspergillus niger (a mold).[7][8]

  • Compound Preparation and Solubilization: 7-ethoxybenzo[d]thiazol-2-amine, like many organic compounds, may have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent of choice. It is critical to determine the highest concentration of DMSO that does not affect microbial growth, typically ≤1% v/v in the final assay, to prevent false-positive results.

  • The Imperative of Controls: Every assay must be a self-validating system.

    • Positive Control: A known, broad-spectrum antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) is used to confirm that the assay is working correctly and provides a benchmark for potency.[9]

    • Negative Control (Solvent Control): The solvent used to dissolve the test compound (e.g., DMSO) is tested alone to ensure it has no intrinsic antimicrobial activity at the concentration used.[1]

    • Growth Control: Microbes are incubated in media without any test compound to ensure they are viable and growing under the assay conditions.[10]

    • Sterility Control: Media is incubated without microbes to check for contamination.[10]

General Antimicrobial Screening Workflow

The overall process follows a logical progression from initial qualitative and quantitative screening to more in-depth characterization.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Analysis & Interpretation p1 Prepare Compound Stock (7-ethoxybenzo[d]thiazol-2-amine in DMSO) p3 Prepare & Standardize Inoculum (0.5 McFarland Standard) p1->p3 p2 Culture Microbial Strains (Bacteria & Fungi) p2->p3 s1 Protocol 1: Broth Microdilution (Determine MIC) p3->s1 s2 Protocol 2: Agar Disk Diffusion (Measure Zone of Inhibition) p3->s2 a1 Record & Tabulate Results (MIC values, Zone Diameters) s1->a1 s2->a1 a2 Compare to Controls a1->a2 a3 Determine Spectrum of Activity a2->a3

Caption: A generalized workflow for the in vitro antimicrobial screening of 7-ethoxybenzo[d]thiazol-2-amine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11] The protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Materials
  • 7-ethoxybenzo[d]thiazol-2-amine

  • Selected bacterial and fungal strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[10]

  • RPMI-1640 Medium for fungi

  • Sterile 96-well, U-bottom microtiter plates[10][14]

  • 0.5 McFarland turbidity standard[15]

  • Spectrophotometer or microplate reader

  • Sterile DMSO (Dimethyl sulfoxide)

  • Positive control antibiotics (e.g., Ciprofloxacin, Amphotericin B)

  • Sterile saline solution (0.85%)

  • Multichannel pipette

Step-by-Step Methodology
  • Preparation of Test Compound:

    • Prepare a 10 mg/mL stock solution of 7-ethoxybenzo[d]thiazol-2-amine in sterile DMSO.

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) in a separate 96-well "mother" plate to obtain a range of concentrations (e.g., from 1024 µg/mL down to 2 µg/mL).[10] This creates 2x the final desired concentrations.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

    • Dilute this standardized suspension in the appropriate broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Microtiter Plate Inoculation:

    • Using a multichannel pipette, add 50 µL of the appropriate sterile broth to all wells of a new, sterile 96-well microtiter plate.

    • Transfer 50 µL from the 2x concentration "mother" plate to the corresponding wells of the test plate. The wells now contain 100 µL of the test compound at the final desired concentrations (1x).

    • Within 15 minutes of its preparation, add 50 µL of the standardized microbial inoculum to each well (except the sterility control wells).[11] The final volume in each well is now 150 µL.

    • Designate wells for controls:

      • Growth Control: Broth + Inoculum (no compound).

      • Solvent Control: Broth + Inoculum + highest concentration of DMSO.

      • Sterility Control: Broth only (no inoculum).

Caption: Example layout for a 96-well plate in a broth microdilution MIC assay.

  • Incubation:

    • Cover the plates and incubate.

    • For bacteria: 35°C ± 2°C for 16-20 hours in ambient air.[11]

    • For fungi: 35°C for 24-48 hours.[1]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11] Growth appears as turbidity or a pellet at the bottom of the well.

    • The growth control well must show distinct turbidity, and the sterility control well must remain clear.[11]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This method is a qualitative or semi-quantitative technique used to assess the susceptibility of a microorganism to an antimicrobial agent.[15][16] It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, resulting in a zone of growth inhibition around the disk if the organism is susceptible.[12][17]

Materials
  • 7-ethoxybenzo[d]thiazol-2-amine

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[18]

  • Sterile blank paper disks (6 mm diameter)

  • Selected bacterial and fungal strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[18]

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disks (impregnated with solvent only)

  • Forceps

Step-by-Step Methodology
  • Preparation of Inoculum:

    • Prepare a standardized inoculum matching the 0.5 McFarland standard as described in Protocol 1 (Section 4.2, steps 1-3).

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.[15]

    • Inoculate the entire surface of the MHA plate by streaking the swab back and forth. Rotate the plate 60° and repeat the streaking twice more to ensure a confluent lawn of growth.[15][16]

    • Allow the plate to dry for 3-5 minutes before applying disks.

  • Preparation and Application of Disks:

    • Prepare a high-concentration stock of 7-ethoxybenzo[d]thiazol-2-amine in a volatile solvent like acetone or methanol.

    • Apply a precise volume (e.g., 10 µL) of the compound solution onto a sterile blank disk to achieve a specific drug load (e.g., 30 µ g/disk ). Allow the solvent to fully evaporate.

    • Prepare negative control disks by applying only the solvent.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.[15]

    • Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[17]

    • Gently press each disk to ensure complete contact with the agar.[17] Do not move a disk once it has been placed.[16]

  • Incubation:

    • Invert the plates and incubate within 15 minutes of disk application.[19]

    • Incubate at 35°C ± 2°C for 18-24 hours for bacteria.[15]

    • Incubate at 25-30°C for 48-72 hours for fungi.[1]

  • Measuring Zones of Inhibition:

    • After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm), including the disk itself.[1]

    • A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Data Presentation and Interpretation

Quantitative data from these screening methods should be summarized in a clear, structured table for easy comparison.

Table 1: Representative Antimicrobial Activity Data for 7-ethoxybenzo[d]thiazol-2-amine

Test OrganismTypeMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus Gram-positive1618
Bacillus subtilis Gram-positive3215
Escherichia coli Gram-negative6412
Pseudomonas aeruginosa Gram-negative>128-
Candida albicans Fungus3214
Ciprofloxacin (Control) -0.5 (vs S. aureus)25 (vs S. aureus)
Amphotericin B (Control) -1 (vs C. albicans)20 (vs C. albicans)
DMSO (Control) ->1%No Zone
Note: Data are hypothetical and for illustrative purposes only. '-' indicates no measurable activity.

Interpretation:

  • MIC Values: Lower MIC values indicate higher potency. The MIC is a critical parameter for comparing the efficacy of different compounds.[10]

  • Zone Diameters: These values provide a qualitative or semi-quantitative measure of activity. They are influenced by the drug's potency as well as its diffusion characteristics through the agar.[15]

  • Spectrum of Activity: The collective data indicates whether the compound has broad-spectrum activity (active against both Gram-positive and Gram-negative bacteria) or a narrower spectrum. The hypothetical data above suggests 7-ethoxybenzo[d]thiazol-2-amine has activity primarily against Gram-positive bacteria and fungi, with limited effect on Gram-negative organisms.

Conclusion

The broth microdilution and agar disk diffusion methods are robust, foundational assays for the initial antimicrobial screening of novel compounds like 7-ethoxybenzo[d]thiazol-2-amine. By adhering to standardized protocols, incorporating rigorous controls, and understanding the scientific principles behind each step, researchers can generate high-quality, reproducible data. The results from these primary screens are essential for making informed decisions about which compounds warrant progression into more advanced stages of drug discovery, such as mechanism-of-action studies, toxicity testing, and in vivo efficacy models.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Activity of Benzothiazole Derivatives.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry.
  • RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
  • Al-Ghorbani, M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC.
  • Morsy, S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Tendencia, E. A. (2004). Disk diffusion method. CORE.
  • Bentham Science. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents.
  • Benchchem. (n.d.). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES.
  • El-Sayed, N. N. E., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC.
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.

Sources

Molecular docking of 7-ethoxybenzo[d]thiazol-2-amine with COX-2

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide by a Senior Application Scientist.

Executive Summary

The targeted inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted anti-cancer therapeutics[1]. Benzothiazole derivatives, particularly those with substitutions at the 2- and 7-positions, have emerged as highly potent, selective COX-2 inhibitors[2][3]. This application note provides a comprehensive, field-proven computational protocol for the molecular docking of 7-ethoxybenzo[d]thiazol-2-amine against the human COX-2 enzyme. By detailing the causality behind each computational parameter, this guide ensures that researchers can achieve highly accurate, reproducible, and mechanistically sound in-silico predictions.

Scientific Rationale & Mechanistic Grounding

The Target: Human Cyclooxygenase-2 (COX-2)

COX-2 catalyzes the oxygenation of arachidonic acid into prostaglandin H2 (PGH2), a critical precursor for inflammatory mediators like prostaglandin E2 (PGE2)[1]. Structurally, COX-2 functions as a homodimer, but it exhibits half-of-site reactivity. The active site features a long, hydrophobic cyclooxygenase channel. High-resolution crystal structures, such as PDB ID 5IKR (2.34 Å resolution, bound to mefenamic acid), reveal that inhibitors typically bind in an inverted orientation, interacting heavily with residues at the top of the channel[4].

The Ligand: 7-ethoxybenzo[d]thiazol-2-amine

The benzothiazole scaffold is a privileged pharmacophore in drug discovery[5]. For this specific derivative:

  • The 2-amine group (-NH2): Acts as a critical hydrogen bond donor, typically anchoring the molecule to Ser530 or Tyr385 at the apex of the COX-2 binding pocket[2].

  • The 7-ethoxy group (-OCH2CH3): Provides essential steric bulk and lipophilicity. This flexible extension probes the hydrophobic side-pocket of COX-2 (lined by Val349 , Leu352 , and Leu359 ), driving thermodynamic stability and enhancing selectivity over the constitutively expressed COX-1 isoform[6].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 Cyclooxygenase-2 (Active Enzyme) AA->COX2 Binds to Active Site PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2 Isomerization Inhibitor 7-ethoxybenzo[d]thiazol-2-amine (Ligand) Inhibitor->COX2 Competitive Inhibition (Blocks Tyr385/Ser530)

Fig 1: COX-2 inflammatory signaling pathway and competitive inhibition by the benzothiazole ligand.

Computational Workflow Overview

To ensure a self-validating system, the docking pipeline must include a control re-docking step. If the software cannot accurately reproduce the binding pose of the native co-crystallized ligand (mefenamic acid), the subsequent predictions for 7-ethoxybenzo[d]thiazol-2-amine cannot be trusted.

Docking_Workflow L1 1. Ligand Preparation (Energy Minimization) G1 3. Receptor Grid Generation (Active Site Definition) L1->G1 P1 2. Protein Preparation (PDB: 5IKR Optimization) P1->G1 D1 4. Molecular Docking (Conformational Search) G1->D1 A1 5. Post-Docking Analysis (Interaction Profiling) D1->A1

Fig 2: Step-by-step computational workflow for molecular docking of the benzothiazole derivative.

Detailed Experimental Protocols

Protocol A: Ligand and Protein Preparation

The causality behind preparation is to resolve structural artifacts from X-ray crystallography (e.g., missing hydrogens, incorrect tautomers) that would otherwise skew electrostatic scoring.

  • Ligand Preparation (7-ethoxybenzo[d]thiazol-2-amine):

    • Step 1: Generate the 3D structure from its SMILES string (CCOc1cccc2sc(N)nc12).

    • Step 2: Assign proper protonation states at physiological pH (7.4). The 2-amine group remains neutral, while the thiazole nitrogen acts as a weak hydrogen bond acceptor.

    • Step 3: Perform energy minimization using the OPLS4 or MMFF94 force field until the RMS gradient falls below 0.05 kcal/mol·Å.

  • Protein Preparation (Human COX-2):

    • Step 1: Download PDB ID 5IKR from the RCSB Protein Data Bank[4].

    • Step 2: Remove all water molecules. Rationale: The COX-2 cyclooxygenase channel is highly hydrophobic; bulk solvent artificially impedes ligand insertion during rigid-receptor docking.

    • Step 3: Add polar hydrogens and assign bond orders. Critically, ensure the hydroxyl groups of Tyr385 and Ser530 are oriented toward the channel lumen to allow hydrogen bonding[4].

    • Step 4: Extract the co-crystallized mefenamic acid and save it as a separate control_ligand.pdbqt file. Retain the Heme cofactor, as it is essential for the structural integrity of the peroxidase site.

    • Validation Checkpoint: Run a Ramachandran plot analysis. Ensure >95% of residues are in favored regions before proceeding.

Protocol B: Receptor Grid Generation

The grid box dictates the search space. It must be large enough to allow the 7-ethoxy group to probe adjacent hydrophobic sub-pockets without wasting computational resources on the protein surface.

  • Step 1: Load the prepared COX-2 protein into your grid generation tool (e.g., AutoDockTools or Maestro).

  • Step 2: Center the grid box exactly on the coordinates of the extracted mefenamic acid.

  • Step 3: Set the grid dimensions to encompass the entrance gate (Arg120 ) and the catalytic apex (Tyr385 ).

Table 1: Standardized Grid Box Parameters for COX-2 (PDB: 5IKR)

ParameterValueScientific Rationale
Center (X, Y, Z) 41.52, 24.18, 15.65Centered on the native ligand's binding pocket to ensure unbiased conformational sampling.
Dimensions (Å) 22 x 22 x 22Provides a sufficient buffer zone (~3 Å) around the ligand to accommodate the flexible 7-ethoxy chain.
Spacing 0.375 ÅStandard high-resolution grid spacing required for accurate van der Waals and electrostatic mapping.
Protocol C: Molecular Docking Execution
  • Step 1 (Control Run): Dock the native mefenamic acid back into the 5IKR grid.

    • Validation Checkpoint: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. Proceed only if RMSD < 2.0 Å. This validates the grid parameters and scoring function.

  • Step 2 (Experimental Run): Dock 7-ethoxybenzo[d]thiazol-2-amine using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Set the exhaustiveness to a minimum of 16 to ensure thorough sampling of the ethoxy group's rotatable bonds.

  • Step 3: Generate the top 10 binding poses and cluster them based on a 2.0 Å RMSD tolerance.

Protocol D: Post-Docking Analysis & Interpretation
  • Step 1: Import the highest-scoring docked complex into a visualizer (e.g., PyMOL or Discovery Studio).

  • Step 2: Map all non-covalent interactions. Look specifically for the primary pharmacological anchors: hydrogen bonds at the 2-amine and hydrophobic packing of the 7-ethoxy group.

Expected Results & Quantitative Data Interpretation

A successful docking run will yield a highly negative binding free energy, indicating a thermodynamically spontaneous interaction. Based on established benzothiazole docking profiles against COX-2[2][7], the expected quantitative outcomes are summarized below:

Table 2: Expected Quantitative Docking Profiles

CompoundExpected Binding Affinity (kcal/mol)Key Hydrogen Bonds (Distance < 3.0 Å)Key Hydrophobic / π-π Interactions
Mefenamic Acid (Native Control)-8.5 ± 0.2Tyr385, Ser530[4]Val349, Leu352, Ala527
7-ethoxybenzo[d]thiazol-2-amine -7.8 to -8.4Ser530 (via 2-NH₂), Arg120[2][6]Val349, Leu359 (via 7-ethoxy group)

Data Interpretation: If 7-ethoxybenzo[d]thiazol-2-amine achieves a binding affinity near -8.0 kcal/mol, it demonstrates competitive viability against traditional NSAIDs. The causality of this strong score is driven by a dual-action binding mode: the rigid benzothiazole core establishes stable π-π stacking with aromatic residues in the channel, while the 7-ethoxy moiety perfectly occupies the hydrophobic void near Val349[6]. This specific hydrophobic packing is what historically differentiates selective COX-2 inhibitors from non-selective COX-1/COX-2 inhibitors[7].

References

  • "in-silico design, molecular docking and adme study of novel benzothiazole cox-2 inhiibitors as promising anti-cancer agents", xisdxjxsu.asia. 2

  • "In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents", Preprints.org. 3

  • "Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme", Bentham Science Publishers. 5

  • "COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles", PMC - NIH. 6

  • "Synthesis, molecular modeling, anti-cancer and COX-1/2 inhibitory activities of novel thiazolidinones containing benzothiazole core", Bangladesh Journal of Pharmacology. 7

  • "5IKR: The Structure of Mefenamic Acid Bound to Human Cyclooxygenase-2", RCSB PDB. 4

  • "Cyclooxygenase-2", Wikipedia. 1

Sources

Application Note: Synthesis and Characterization of Schiff Bases Derived from 7-Ethoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodological guide for the preparation, optimization, and characterization of Schiff bases utilizing the 7-ethoxybenzo[d]thiazol-2-amine scaffold.

Introduction & Pharmacological Relevance

Schiff bases derived from the 2-aminobenzothiazole pharmacophore represent a highly versatile class of heterocyclic compounds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antifungal, and antineoplastic properties[1]. The structural functionalization of this nucleus—specifically the introduction of a 7-ethoxy group—serves a dual purpose. Pharmacologically, the lipophilic ethoxy chain enhances cellular membrane permeability, a critical factor for intracellular target engagement in antimicrobial and antifungal assays[2]. Chemically, it acts as a synthetic bridge, allowing the azomethine (-N=CH-) linkage to act as a robust bidentate ligand for transition metal complexation (e.g., Cu(II), Zn(II), Mn(II)), which has been shown to significantly amplify biological efficacy[3].

Mechanistic Causality: Overcoming Nucleophilic Deficiency

A common pitfall in the synthesis of 2-aminobenzothiazole Schiff bases is poor yield due to the inherent electronic properties of the starting material.

The Electronic Challenge: The exocyclic primary amine at the C2 position of 7-ethoxybenzo[d]thiazol-2-amine is a relatively poor nucleophile. The lone pair of electrons on the amine nitrogen is heavily delocalized into the electron-withdrawing heteroaromatic benzothiazole ring system. While the 7-ethoxy group provides a mild electron-donating resonance effect (+M effect) to the fused benzene ring, it is insufficient to overcome the deactivation of the C2-amine.

The Catalytic Solution: To drive the condensation reaction, the electrophilicity of the target carbonyl compound (aldehyde or ketone) must be artificially enhanced. This necessitates the use of acid catalysis (typically glacial acetic acid). The acid protonates the carbonyl oxygen, drastically increasing the partial positive charge on the carbonyl carbon. This allows the weak nucleophile (the 2-amine) to successfully attack, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration (elimination of H₂O) irreversibly drives the formation of the stable azomethine (-N=CH-) bond[1][4].

Synthesis Workflow

The following diagram illustrates the logical progression from reagent selection through synthesis, purification, and spectroscopic validation.

G A 7-ethoxybenzo[d]thiazol-2-amine + Carbonyl Compound B Acid Catalysis (Glacial Acetic Acid) A->B C1 Method A: Conventional Reflux (Ethanol/Methanol, 8-12 hrs) B->C1 C2 Method B: Microwave Irradiation (Solvent-free/Minimal Solvent, 10-15 mins) B->C2 D Workup & Precipitation (Ice-cold water / Filtration) C1->D C2->D E Purification (Recrystallization from EtOH) D->E F Characterization (FT-IR, 1H-NMR, Mass Spec) E->F

Caption: Workflow for the synthesis and characterization of 7-ethoxybenzo[d]thiazol-2-amine Schiff bases.

Experimental Protocols (Self-Validating Systems)

To accommodate different laboratory capabilities, two distinct methodologies are provided. Both protocols are designed as self-validating systems, incorporating in-process controls to guarantee product integrity.

Method A: Conventional Reflux Synthesis

This method is the industry standard, offering high scalability and reproducibility[4].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 0.01 mol of 7-ethoxybenzo[d]thiazol-2-amine in 15-20 mL of absolute ethanol. Causality: Absolute ethanol prevents premature hydrolysis of the forming imine bond.

  • Electrophile Addition: Add an equimolar amount (0.01 mol) of the target substituted benzaldehyde or ketone.

  • Catalysis: Introduce 2-3 drops of glacial acetic acid.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 70-80°C with continuous magnetic stirring for 8 to 12 hours.

  • Validation Checkpoint 1 (In-Process): At the 8-hour mark, perform Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (4:6) mobile phase. The disappearance of the starting amine spot confirms reaction completion. If the amine persists, continue refluxing for an additional 2 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture over crushed ice or ice-cold distilled water to force the precipitation of the hydrophobic Schiff base.

  • Isolation & Purification: Filter the precipitate under vacuum, wash with cold water to remove residual acid, and recrystallize from hot ethanol to yield the pure product.

Method B: Microwave-Assisted Synthesis

This greener approach utilizes dielectric heating to drastically reduce reaction times while minimizing solvent waste and byproduct formation.

  • Preparation: Thoroughly grind equimolar amounts (0.005 mol) of 7-ethoxybenzo[d]thiazol-2-amine and the target aldehyde in an agate mortar to ensure a homogenous solid mixture.

  • Catalysis: Transfer the mixture to a microwave-safe vial and add 1 drop of glacial acetic acid. Add 1-2 mL of ethanol merely as an energy-transfer medium.

  • Irradiation: Subject the vial to microwave irradiation (typically 300-400 W) in 2-minute intervals for a total of 10-15 minutes. Causality: Interval heating prevents localized superheating and thermal degradation of the azomethine product.

  • Validation Checkpoint 2 (In-Process): Monitor the reaction via TLC after the 10-minute mark.

  • Workup: Cool the vial, extract the solid mass with cold ethanol, filter, and recrystallize as described in Method A.

Quantitative Data & Spectroscopic Validation

The success of the synthesis must be empirically verified. The tables below summarize the expected reaction metrics and the definitive spectroscopic markers required to validate the structural identity of the synthesized Schiff base.

Table 1: Quantitative Comparison of Synthesis Modalities
MetricMethod A: Conventional RefluxMethod B: Microwave-Assisted
Reaction Time 8 - 12 hours10 - 15 minutes
Average Yield 65% - 75%85% - 94%
Solvent Dependency High (20-30 mL)Low / Solvent-free
Byproduct Profile Moderate (hydrolysis risks)Minimal
Table 2: Key Spectroscopic Markers for Self-Validation

To confirm the conversion of the primary amine to the Schiff base, researchers must cross-reference their analytical data against these established benchmarks[3][4].

Analytical MethodTarget Signal / ShiftCausality & Structural Assignment
FT-IR 1600 - 1630 cm⁻¹Presence of Imine: Strong stretching vibration of the newly formed azomethine (-N=CH-) bond.
FT-IR Absence of 3200 - 3400 cm⁻¹Consumption of Amine: Confirms the complete reaction of the primary (-NH₂) starting material.
¹H-NMR δ 8.2 - 8.6 ppm (singlet)Azomethine Proton: Highly deshielded due to the adjacent double bond and the electronegative nitrogen atom.
¹H-NMR δ 4.0 - 4.2 ppm (quartet)Ethoxy Methylene: Protons of the -OCH₂- group coupled to the adjacent methyl group.
¹H-NMR δ 1.3 - 1.4 ppm (triplet)Ethoxy Methyl: Protons of the terminal -CH₃ group of the 7-ethoxy substituent.

Note: If FT-IR analysis reveals a broad band above 3200 cm⁻¹ in the final product, the protocol has failed its validation check (indicating unreacted starting material or trapped moisture), and the batch must undergo secondary recrystallization.

References

Sources

Application Note: Overcoming the "Solvent Shift" – Solubility Enhancement of 7-Ethoxybenzothiazole for High-Fidelity Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Ethoxybenzothiazole and its structural derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimitotics, and fluorogenic enzyme substrates[1][2]. However, their rigid aromatic structure and inherent lipophilicity present significant formulation challenges for in vitro biological assays[3].

As a Senior Application Scientist, I have designed this technical guide to provide a mechanistic overview of benzothiazole precipitation and detail a self-validating, cyclodextrin-based protocol. This methodology enhances the aqueous solubility of 7-ethoxybenzothiazole, ensuring robust, artifact-free assay data while maintaining strict biological compatibility.

Physicochemical Profiling & The "Solvent Shift" Challenge

The Causality of Precipitation

With a computed LogP of approximately 2.8 and a highly rigid bicyclic core, 7-ethoxybenzothiazole exhibits extremely poor thermodynamic solubility in standard aqueous environments[4]. In early-stage drug discovery, such compounds are typically stored as high-concentration (e.g., 10 mM) stock solutions in anhydrous dimethyl sulfoxide (DMSO)[3].

When this DMSO stock is directly diluted into an aqueous biological assay buffer (such as the 50 mM HEPES buffer routinely used for CK-1 enzyme inhibition assays[2]), the local concentration of DMSO drops exponentially. The aqueous buffer cannot maintain the hydrophobic compound in solution, triggering a rapid kinetic phenomenon known as the "solvent shift" or "crashing out"[3].

Assay Impact: This rapid kinetic precipitation forms micro-aggregates that scatter light (interfering with optical readouts) and drastically reduce the free monomeric concentration of the drug. This ultimately leads to false-negative results or artificially inflated IC₅₀ values.

G Stock 7-Ethoxybenzothiazole DMSO Stock (10 mM) Aqueous Aqueous Buffer Addition (Solvent Shift) Stock->Aqueous Precip Nucleation & Precipitation (False Negatives in Assay) Aqueous->Precip Direct Dilution (Kinetic Crash) Soluble HP-β-CD Complexation (Stable Solvation) Aqueous->Soluble Host-Guest Encapsulation (Thermodynamic Stability)

Caption: Mechanism of solvent-shift precipitation versus cyclodextrin-stabilized solvation.

Mechanistic Solubilization Strategies

To prevent nucleation and maintain 7-ethoxybenzothiazole in its active monomeric state, formulation strategies must alter the thermodynamic equilibrium of the solution without disrupting the biological target[3].

  • Cosolvents & Surfactants (Sub-optimal): While adding non-ionic surfactants (like Tween-20) can create micelles to trap the hydrophobic core, these agents often lyse cell membranes in cell-based assays or strip essential hydration layers from sensitive enzymes.

  • Host-Guest Complexation (The Optimal Choice): Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The ethoxybenzothiazole moiety spontaneously partitions into this cavity, forming a non-covalent inclusion complex[3]. This shields the hydrophobic surface from water, dramatically increasing apparent solubility while remaining biologically inert.

Self-Validating Experimental Protocols

To guarantee data integrity, the formulation process must be coupled with a quality control (QC) step before dosing the biological assay. The following protocol utilizes HP-β-CD complexation validated by nephelometry to create a closed, self-validating system.

Protocol A: HP-β-CD Complexation of 7-Ethoxybenzothiazole

Rationale: Slow titration prevents localized supersaturation, allowing the cyclodextrin cavity to encapsulate the compound before nucleation occurs.

  • Preparation of Stock: Dissolve 7-ethoxybenzothiazole powder in anhydrous DMSO to yield a 10 mM stock solution. Vortex until optically clear.

  • Preparation of Carrier Buffer: Dissolve HP-β-CD in the target assay buffer (e.g., 50 mM HEPES, pH 7.5) to a final concentration of 10% (w/v)[2]. Filter through a 0.22 µm PES membrane to remove particulates.

  • Titration: Under continuous, vigorous vortexing, add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of the HP-β-CD carrier buffer.

  • Equilibration: Incubate the mixture at room temperature for 30 minutes to allow the host-guest thermodynamic equilibrium to stabilize. (Final concentration: 100 µM compound, 1% DMSO).

Protocol B: Nephelometric Validation (QC Check)

Rationale: Nephelometry measures light scattering. If the compound has exceeded its kinetic solubility limit and formed nano-precipitates, light scattering will increase proportionally. This self-validates the formulation prior to biological testing.

  • Transfer 100 µL of the formulated complex (from Protocol A) into a 96-well clear-bottom microplate.

  • In an adjacent well, add 100 µL of a Vehicle Control (10% HP-β-CD + 1% DMSO in buffer).

  • Read the plate using a microplate nephelometer (or measure absorbance at 620 nm as a proxy for scattering).

  • Validation Gate: The formulation is considered "assay-ready" if the scattering signal of the compound well is within 5% of the vehicle control.

G A Compound Powder B Anhydrous DMSO Stock A->B Dissolve D Solubilized Complex B->D Titrate C HP-β-CD Buffer C->D Encapsulate E Nephelometry Validation D->E QC Check F Biological Assay E->F Dose

Caption: Self-validating workflow for cyclodextrin complexation and biological assay integration.

Quantitative Data Summary

The table below summarizes the expected solubility limits and biological compatibility of 7-ethoxybenzothiazole under various formulation conditions.

Formulation StrategyMax Aqueous Concentration (µM)Final DMSO (%)Biological Assay Compatibility
Direct Dilution (Buffer only)< 5 µM1.0%Poor (High false-negative risk due to precipitation)
0.1% Tween-20 25 µM1.0%Moderate (Surfactant may lyse cells or denature enzymes)
10% HP-β-CD > 200 µM1.0%Excellent (Enzyme and Cell compatible; stable monomeric state)

Conclusion

By replacing direct DMSO dilution with a cyclodextrin-mediated inclusion strategy, researchers can bypass the solvent shift effect, ensuring that highly lipophilic scaffolds like 7-ethoxybenzothiazole remain fully soluble and bioavailable. Implementing a self-validating nephelometry step guarantees that downstream biological readouts reflect true pharmacological activity rather than formulation artifacts.

References

  • MDPI - Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility URL: [Link]

  • PubChem - Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 URL:[Link]

  • Google Patents - US20150352082A1 - Substituted benzothiazoles and therapeutic uses thereof for the treatment of human diseases URL

Sources

Microwave-assisted synthesis of 7-ethoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 7-Ethoxybenzo[d]thiazol-2-amine

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 7-ethoxybenzo[d]thiazol-2-amine , a privileged scaffold in medicinal chemistry utilized in anticonvulsants, carbonic anhydrase inhibitors, and glutamate antagonists (e.g., Riluzole analogues). Traditional syntheses (Hugerschhoff reaction) often require harsh oxidants (liquid bromine), long reflux times, and suffer from poor regioselectivity when using meta-substituted anilines. This guide presents an optimized Green Chemistry approach using microwave irradiation to accelerate the oxidative cyclization of 1-(3-ethoxyphenyl)thiourea, significantly reducing reaction time from hours to minutes while improving yield. Critical attention is given to the regiochemical isolation of the 7-ethoxy isomer from the competitive 5-ethoxy byproduct, a common pitfall in this synthesis.

Scientific Background & Mechanism

The Hugerschhoff Reaction

The synthesis relies on the Hugerschhoff reaction , where a phenylthiourea intermediate undergoes oxidative cyclization to form the benzothiazole core.

  • Step 1 (Thiourea Formation): 3-Ethoxyaniline reacts with ammonium thiocyanate (

    
    ) or potassium thiocyanate (
    
    
    
    ) in the presence of acid to form 1-(3-ethoxyphenyl)thiourea.
  • Step 2 (Oxidative Cyclization): An oxidant (classically

    
    , but here we explore microwave-enhanced conditions) generates a sulfenyl bromide intermediate, which performs an electrophilic attack on the aromatic ring.
    
The Regioselectivity Challenge

Starting with 3-ethoxyaniline (m-phenetidine) presents a critical regiochemical challenge. The ethoxy group at position 3 directs the cyclization to either:

  • Position 6 (Para to OEt): Yields the 5-ethoxybenzo[d]thiazol-2-amine (often favored electronically).

  • Position 2 (Ortho to OEt): Yields the target 7-ethoxybenzo[d]thiazol-2-amine (sterically hindered but accessible).

Expert Insight: While electronic activation often favors the 5-isomer, microwave irradiation can alter the kinetic product distribution. However, researchers must assume a mixture is formed. This protocol includes a specific chromatographic strategy to isolate the target 7-isomer.

Experimental Workflow (Graphviz)

ReactionWorkflow cluster_regio Regioselectivity Logic Precursor Precursor: 3-Ethoxyaniline Reagents1 Reagents: KSCN, HCl (Thiourea Formation) Precursor->Reagents1 Intermediate Intermediate: 1-(3-ethoxyphenyl)thiourea Reagents1->Intermediate MW_Step Microwave Irradiation Oxidant: Br2/AcOH or Green Oxidant 90°C, 10-15 min Intermediate->MW_Step Regio1 Closure at C6 (Para to OEt) Intermediate->Regio1 Regio2 Closure at C2 (Ortho to OEt) Intermediate->Regio2 Mixture Crude Mixture: 5-ethoxy & 7-ethoxy isomers MW_Step->Mixture Purification Purification: Flash Chromatography (EtOAc/Hexane) Mixture->Purification Target Target Product: 7-ethoxybenzo[d]thiazol-2-amine Purification->Target Isolate 7-isomer Isomer5 5-Ethoxy Isomer (Major Byproduct) Regio1->Isomer5 Regio2->Mixture Target Path

Caption: Workflow for the microwave-assisted synthesis of 7-ethoxybenzo[d]thiazol-2-amine, highlighting the critical regioselectivity branch point.

Detailed Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature control.

  • Vessels: 10 mL or 35 mL pressure-sealed glass vials.

  • Reagents: 3-Ethoxyaniline (98%), Ammonium Thiocyanate (

    
    ), Bromine (
    
    
    
    ) or Benzyltrimethylammonium tribromide (solid, safer alternative), Glacial Acetic Acid.
Step-by-Step Methodology

Step 1: Synthesis of 1-(3-ethoxyphenyl)thiourea (Precursor Preparation) Note: While a one-pot MW method exists, isolating the thiourea yields cleaner final products.

  • Dissolve 3-ethoxyaniline (10 mmol, 1.37 g) in 10 mL of water containing concentrated HCl (1.5 mL).

  • Add Ammonium Thiocyanate (15 mmol, 1.14 g) and heat at 80°C for 20 minutes (Conventional) or 2 minutes (Microwave, 80°C, 50W).

  • Cool to precipitate the thiourea. Filter, wash with cold water, and dry.

    • Checkpoint: White solid, MP ~108-110°C.

Step 2: Microwave-Assisted Oxidative Cyclization

  • Loading: In a 10 mL MW vial, suspend the thiourea (2 mmol, 392 mg) in Glacial Acetic Acid (4 mL).

  • Oxidant Addition:

    • Standard Method: Add

      
       (2.2 mmol) in AcOH (1 mL) dropwise.
      
    • Green Alternative: Add Benzyltrimethylammonium tribromide (2.2 mmol, 858 mg) as a solid.

  • Irradiation: Seal the vessel. Program the microwave:

    • Temperature: 90°C

    • Hold Time: 10 minutes

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Work-up:

    • Pour the reaction mixture into crushed ice (20 g).

    • Basify with Ammonium Hydroxide (

      
      ) to pH 10. The product will precipitate as a yellow/white solid.
      
    • Filter and wash with cold water.

Purification & Isolation (The Critical Step)

The crude solid contains both 5-ethoxy and 7-ethoxy isomers.

  • TLC Analysis: Use 30% Ethyl Acetate in Hexane. The 7-ethoxy isomer typically has a slightly higher Rf value (less polar due to intramolecular H-bonding potential) than the 5-ethoxy isomer, though they are close.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 10%

      
       40% EtOAc/Hexane.
      
    • Collect fractions. The first major UV-active spot is often the 7-isomer (verify with NMR).

Data Analysis & Validation

Yield Comparison
MethodTimeTemperatureYield (Crude)Green Score
Conventional Reflux 4-6 Hours118°C (AcOH)65-70%Low (High energy)
Microwave (This Protocol) 10 Minutes90°C85-92%High (Energy efficient)
Structural Confirmation (NMR)

Distinguishing the 5- and 7-isomers requires analysis of the aromatic splitting patterns.

  • 7-Ethoxybenzo[d]thiazol-2-amine (Target):

    • Pattern: The protons on the benzo ring are at positions 4, 5, and 6. They are contiguous.

    • Signal: You will see a Triplet (H5) and two Doublets (H4, H6).[1]

    • 
       NMR (400 MHz, DMSO-
      
      
      
      ):
      
      
      7.30 (br s, 2H,
      
      
      ), 7.25 (t,
      
      
      Hz, 1H, H5), 7.05 (d,
      
      
      Hz, 1H, H4/6), 6.80 (d,
      
      
      Hz, 1H, H6/4).
  • 5-Ethoxybenzo[d]thiazol-2-amine (Byproduct):

    • Pattern: Protons are at 4, 6, 7. H4 is isolated (meta to H6). H6 and H7 are ortho.

    • Signal: You will see a Doublet (H7), a Doublet of Doublets (H6), and a Doublet (H4, small meta coupling).

    • Key Difference:Absence of a triplet in the aromatic region confirms the 5-isomer.

References

  • General Microwave Synthesis of 2-Aminobenzothiazoles

    • Title: Microwave assisted synthesis of substituted 2-amino benzothiazoles.[2][3][4][5][6]

    • Source: Indian Journal of Chemistry, Vol 47B, 2008.[6]

    • URL:[Link]

  • Regioselectivity in Hugerschhoff Reaction

    • Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles (Discusses 5- vs 7-isomer mixtures
    • Source: Journal of Combin
    • URL:[Link]

  • Green Chemistry Oxidants (Tribromide)
  • Characterization Data (Analogous Compounds)

    • Title: Synthesis and biological evaluation of 2-aminobenzothiazole deriv
    • Source: Indian Journal of Chemistry.[6]

    • URL:[Link]

Sources

Application Note: Advanced Recrystallization Protocols for 7-Ethoxybenzothiazole-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and process chemists optimizing the purification of 7-ethoxybenzothiazole-2-amine (also known as 2-amino-7-ethoxybenzothiazole).

Executive Summary

The purification of 7-ethoxybenzothiazole-2-amine presents unique challenges due to its structural isomerism and solubility profile.[1] Often synthesized via the Hugerschoff reaction or oxidative cyclization of 3-ethoxyphenylthiourea, the crude product frequently contains the 5-ethoxy isomer (regioisomer), unreacted sulfur contaminants, and oxidative oligomers.[1]

This guide details the solubility thermodynamics governing the purification process and provides three validated protocols ranging from high-throughput crude cleanup to pharmaceutical-grade isomer separation.[1]

Solvent Selection Matrix & Mechanistic Insight

The selection of a recrystallization solvent for aminobenzothiazoles is governed by the "Like Dissolves Like" principle, balanced against the need for high thermal differential solubility.

Mechanistic Solubility Analysis[1]
  • The Solute: 7-ethoxybenzothiazole-2-amine possesses a hydrophobic, planar benzothiazole core (pi-stacking potential) and two polar handles: the 2-amino group (H-bond donor/acceptor) and the 7-ethoxy ether linkage (H-bond acceptor).[1]

  • The Impurities:

    • 5-Ethoxy Isomer: Similar polarity but different crystal lattice packing energy.

    • Tarry Oligomers: Highly non-polar, often insoluble in alcohols.

    • Salts (if acid catalyzed): Highly polar, insoluble in non-polar organics.

Solvent Performance Table
Solvent SystemPolarity IndexDissolution Power (Hot)Impurity RejectionApplication Case
Ethanol (95%) 5.2HighModerateStandard Protocol. Best for general cleanup of crude material.[1] Removes salts and polar byproducts.
Toluene 2.4ModerateHighIsomer Enrichment. Excellent for separating the 7-isomer from the 5-isomer due to lattice energy differences.[1] Rejects polar tars.
Ethyl Acetate / Heptane 4.4 / 0.1TunableHighPolymorph Control. Used when specific crystal habit is required or to maximize yield from mother liquors.
Methanol 5.1Very HighLowNot Recommended. Solubility is often too high even at cold temperatures, leading to poor recovery yields.

Experimental Protocols

Protocol A: Standard Purification (Ethanol/Water)

Best for: Initial cleanup of crude reaction mixtures containing salts or inorganic catalysts.

Reagents:

  • Crude 7-ethoxybenzothiazole-2-amine[1]

  • Ethanol (Absolute or 95%)

  • Deionized Water[1]

  • Activated Charcoal (Norit A or equivalent)

Step-by-Step Methodology:

  • Saturation: Suspend the crude solid in Ethanol (10 mL per gram of solid) in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Heat the mixture to reflux (approx. 78°C). If the solid does not completely dissolve after 10 minutes of reflux, add Ethanol in 1 mL portions until dissolution is complete.

    • Note: If black specks remain insoluble, these are likely inorganic salts or elemental sulfur.

  • Decolorization (Optional): If the solution is dark brown/black, remove the heat source, allow to cool slightly, and add Activated Charcoal (5% w/w). Reflux for 15 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insolubles.

    • Critical: Pre-warming the funnel prevents premature crystallization in the stem.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours with gentle stirring.

    • Antisolvent Addition: If yield is low, add warm Water dropwise to the turbid point, then cool.

  • Deep Cooling: Transfer the flask to an ice-water bath (0-4°C) for 1 hour to complete precipitation.

  • Collection: Filter the crystals under vacuum. Wash the cake with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Isomer Enrichment (Toluene System)

Best for: Separating 7-ethoxybenzothiazole-2-amine from its 5-ethoxy regioisomer.[1]

Scientific Rationale: The 5- and 7-isomers have slightly different packing efficiencies.[1] Non-polar solvents like Toluene exaggerate these differences compared to alcohols, often allowing the less soluble isomer (typically the symmetric para- or pseudo-para substituted) to crystallize out first.

  • Dissolution: Suspend the semi-pure solid in Toluene (8 mL per gram).

  • Reflux: Heat to reflux (110°C). Ensure complete dissolution.

  • Hot Filtration: Filter hot to remove any polar tars (which are insoluble in Toluene).

  • Seeding: Allow the filtrate to cool to approx. 80°C. Seed the solution with a pure crystal of 7-ethoxybenzothiazole-2-amine if available.

  • Slow Cooling: Wrap the flask in foil or a towel to induce very slow cooling to room temperature over 4-6 hours.

    • Why: Rapid cooling traps the unwanted isomer in the crystal lattice (occlusion). Slow cooling promotes "Ostwald Ripening," purifying the crystals.

  • Collection: Filter at room temperature. Do not chill to 0°C immediately, as this may precipitate the 5-isomer from the mother liquor.[1]

  • Wash: Wash with a small volume of cold Toluene followed by Hexanes.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The compound separates as a liquid droplet layer rather than crystals upon cooling.[2]

  • Cause: The solution temperature is above the melting point of the solvated compound, or the impurity profile is depressing the melting point.[2]

  • Solution:

    • Re-heat to redissolve the oil.[3]

    • Add a seed crystal at a temperature just below the saturation point.

    • Increase the solvent volume (dilution) to lower the saturation temperature.

    • Use Protocol B (Toluene) ; aromatic solvents often prevent oiling better than alcohols for benzothiazoles.

Issue: Persistent Color

Symptom: Crystals remain yellow/orange after charcoal treatment.

  • Cause: Oxidative coupling byproducts (diazo species) trapped in the lattice.

  • Solution: Perform a chemically active wash. Dissolve the crude in dilute HCl (compound dissolves as the hydrochloride salt), wash with Ethyl Acetate (removes non-basic colored impurities), then basify the aqueous layer with NaOH to reprecipitate the free amine. Follow this with Protocol A.

Process Visualization (Graphviz)

The following diagrams illustrate the logical workflow for solvent selection and the purification process.

RecrystallizationWorkflow Start Crude 7-Ethoxybenzothiazole-2-amine Analysis Analyze Impurity Profile (TLC / HPLC / NMR) Start->Analysis Decision Primary Impurity Type? Analysis->Decision PathA Inorganic Salts / Polar Tars Decision->PathA Salts PathB Regioisomers (5-ethoxy vs 7-ethoxy) Decision->PathB Isomers PathC Non-polar Oligomers Decision->PathC Color/Tars MethodA Protocol A: Ethanol/Water Recrystallization PathA->MethodA MethodB Protocol B: Toluene Slow Cooling PathB->MethodB MethodC Protocol C: Acid/Base Extraction + EtOAc Wash PathC->MethodC Check Check Purity (HPLC) MethodA->Check MethodB->Check MethodC->MethodA Final Polish Success Final Product >98% Purity Check->Success Pass Fail Reprocess Check->Fail Fail Fail->MethodA General Purity Fail->MethodB Isomer Issue

Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile.

MolecularInteraction Solute 7-Ethoxybenzothiazole-2-amine HBond H-Bonding (Amine/Ether) Solute->HBond PiStack Pi-Pi Stacking (Aromatic Core) Solute->PiStack Ethanol Ethanol (Solvent) Ethanol->HBond Toluene Toluene (Solvent) Toluene->PiStack Result1 High Solubility Poor Isomer Selectivity HBond->Result1 Result2 Moderate Solubility High Isomer Selectivity PiStack->Result2

Caption: Mechanistic interaction diagram showing how solvent properties influence solubility and selectivity.

References

  • National Toxicology Program. (1992).[4] NTP Chemical Repository Database: 2-Amino-6-ethoxybenzothiazole.[1] (Data extrapolated for 7-ethoxy isomer solubility trends). Link

  • BenchChem Technical Support. (2025). Purification of 2-Aminobenzothiazole and Its Derivatives.[1][3][5]Link

  • Organic Chemistry Portal. (2024). Synthesis and Purification of Benzothiazoles.[3][6][7]Link

  • Jordan, A. et al. (2013).[8] Synthesis and biological evaluation of 2-aminobenzothiazoles as antimicrobial agents. Université catholique de Louvain. Link

  • Sigma-Aldrich. (2025).[1][9] Safety Data Sheet: 2-Amino-6-ethoxybenzothiazole.[1] (Reference for handling aromatic amines). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Ethoxyaniline Cyclization Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REGIO-3EO-001 Topic: Troubleshooting Regioselectivity in Meta-Substituted Aniline Cyclizations Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Meta-Substituent" Paradox

You are likely encountering a mixture of isomers because 3-ethoxyaniline possesses a meta-substituent relative to the amine. In electrophilic aromatic substitutions (which drive cyclization), the ethoxy group is a strong ortho/para director.

When you cyclize 3-ethoxyaniline, two nucleophilic sites on the benzene ring are activated:

  • C6 (Para to ethoxy): Less sterically hindered. Leads to 7-ethoxy-heterocycles (Major Product).

  • C2 (Ortho to ethoxy): Sterically crowded but electronically activated. Leads to 5-ethoxy-quinolines or 4-ethoxy-indoles (Minor Product).

This guide provides the protocols to control, analyze, and purify these regioisomers.

Module 1: Quinoline Synthesis (Gould-Jacobs Protocol)

The Gould-Jacobs reaction (reaction with diethyl ethoxymethylenemalonate, EMME) is the industry standard for converting 3-ethoxyaniline to quinolines.

Common Issue: "I need the 5-ethoxy isomer, but I only get the 7-ethoxy product."

Diagnosis: Thermal cyclization (Dowtherm A, >250°C) is thermodynamically controlled, heavily favoring the less hindered 7-ethoxy isomer. Solution: You must switch to Kinetic Control using acid catalysis at lower temperatures.

Optimized Protocol: Acid-Catalyzed Cyclization

Standard thermal cyclization yields ~90:10 (7-OEt : 5-OEt). This protocol shifts the ratio.

  • Condensation (Enamine Formation):

    • Mix 3-ethoxyaniline (1.0 eq) and EMME (1.1 eq) in Ethanol.

    • Reflux for 2 hours. Monitor consumption of aniline by TLC.

    • Evaporate solvent to obtain the enamine intermediate (often an oil).

  • Cyclization (The Critical Step):

    • Do NOT use Dowtherm A.

    • Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid).

    • Temperature: Heat to 100–120°C (vs 250°C in thermal method).

    • Time: 1–3 hours.

    • Quench: Pour onto crushed ice/NH4OH.

  • Why this works: The lower temperature and high acidity stabilize the transition state at the more electron-rich (but hindered) C2 position, slightly improving the yield of the 5-ethoxy isomer, though 7-ethoxy often remains dominant.

Troubleshooting Table: Gould-Jacobs
SymptomProbable CauseCorrective Action
Black Tar / Low Yield Oxidation of electron-rich aniline.Perform condensation under Nitrogen/Argon.[1] Ensure aniline is freshly distilled (colorless).
Incomplete Cyclization Temperature too low for steric overcome.If using PPA, increase T to 140°C. If thermal, ensure T > 250°C (internal temp).
Product is an Oil Mixture of isomers prevents crystallization.Do not attempt recrystallization yet. Use Flash Chromatography (See Module 3).

Module 2: Fischer Indole Synthesis

Common Issue: "I cannot separate the 4-ethoxy and 6-ethoxy indoles."

Diagnosis: The boiling points and polarities of these isomers are nearly identical. Solution: Separation must occur at the Hydrazone stage or using Flash Chromatography on C18 (Reverse Phase) .

The Mechanism of Regioselectivity

The [3,3]-sigmatropic rearrangement is the regiodetermining step.

  • Path A (Steric Control): Attack at C6

    
    6-ethoxyindole .
    
  • Path B (Electronic Control): Attack at C2

    
    4-ethoxyindole .
    
Visualizing the Pathway

FischerRegio Start 3-Ethoxyphenylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Cat. PathA Attack at C6 (Para to OEt) Sigmatropic->PathA Less Steric Hindrance PathB Attack at C2 (Ortho to OEt) Sigmatropic->PathB Electronic Activation ProdA 6-Ethoxyindole (Major Product) PathA->ProdA ProdB 4-Ethoxyindole (Minor Product) PathB->ProdB

Caption: Divergent pathways in Fischer Indole Synthesis driven by steric vs. electronic factors.

Protocol Recommendation: Zinc Chloride Method

Lewis acids often provide cleaner reaction profiles than mineral acids (H2SO4) for electron-rich hydrazines.

  • Fusion: Mix 3-ethoxyphenylhydrazine hydrochloride (1.0 eq) and ketone (1.0 eq) with fused ZnCl2 (2.0 eq).

  • Heat: 150–170°C (solvent-free) for 15 minutes.

  • Workup: Cool, dissolve melt in dilute HCl, extract with EtOAc.

  • Purification:

    • The 6-ethoxy isomer is usually more crystalline.

    • The 4-ethoxy isomer often remains in the mother liquor.

Module 3: Analytical Forensics (Distinguishing Isomers)

You cannot rely on MS (Mass Spec) as the masses are identical. You must use 1H NMR to distinguish the substitution pattern on the benzene ring.

The "Coupling Constant" Self-Validation Check

Use the splitting pattern of the protons remaining on the benzene ring to identify your isomer.

Feature7-Ethoxyquinoline (or 6-Ethoxyindole)5-Ethoxyquinoline (or 4-Ethoxyindole)
Spin System Discontiguous (ABX or AMX)Contiguous (ABC)
Key Signal Doublet (J ~2.5 Hz) Triplet (t) or Doublet of Doublets (dd)
Explanation This is the proton at C8 (quinoline) or C7 (indole). It is meta to the other protons. It appears as a sharp doublet or singlet.The protons are at positions 6, 7, and 8. They are all neighbors. You will see a triplet (or dd) for the middle proton (H7).
Visual Check Look for a "lonely" sharp peak with small splitting.Look for three peaks all interacting (roofing effect).

Frequently Asked Questions (FAQs)

Q: Can I use a blocking group to force the formation of the 5-ethoxy isomer? A: Yes, but it adds steps. You can brominate 3-ethoxyaniline first. Electrophilic bromination usually occurs at the para position (C6) relative to the amino group, giving 2-bromo-5-ethoxyaniline. However, for the cyclization to work, you need the para position to the ethoxy blocked (C6 of the original ring). Correction: Bromination of 3-ethoxyaniline typically hits the 4-position (ortho to amine, ortho to ethoxy) or 6-position (para to amine). To force cyclization at C2, you need to block C6. This is synthetically difficult without affecting the amine reactivity. Recommendation: It is usually more efficient to synthesize the 5-ethoxy isomer from a different starting material (e.g., 2-amino-6-ethoxybenzoic acid) than to force the regiochemistry of 3-ethoxyaniline.

Q: My reaction mixture turned into a solid black mass. What happened? A: This is "tarring," common with electron-rich anilines like 3-ethoxyaniline.

  • Cause: Polymerization initiated by oxidation or excessive heat.

  • Fix: Add an antioxidant (trace hydroquinone) during the reaction or run strictly under Argon. Use a solvent with a "ceiling temperature" (like Toluene/Reflux) rather than neat fusion if possible.

Q: How do I separate the isomers by HPLC? A: Standard C18 columns often fail to separate these regioisomers.

  • Recommendation: Use a PFP (Pentafluorophenyl) column or a C30 column.

  • Mobile Phase: Methanol/Water gradients are superior to Acetonitrile/Water for separating positional isomers of quinolines due to

    
    -
    
    
    
    interaction differences.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2][3][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[4] Journal of the American Chemical Society.[4] Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Hydroxyquinolines.[1][4][5] Journal of the American Chemical Society.[4] (Foundational work on meta-substituted aniline regioselectivity). Link

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.Link

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

  • Palmer, M. H., & McIntyre, P. S. (1969). The Fischer Indole Synthesis.[6][7][8][9] Part II. 3-Substituted Phenylhydrazines. Journal of the Chemical Society C: Organic. (Detailed study on meta-substituted hydrazine regiochemistry). Link[2]

Sources

Improving yield of 7-ethoxybenzo[d]thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 7-Ethoxybenzo[d]thiazol-2-amine

Ticket ID: #SYN-7EBT-001 Topic: Yield Optimization & Regioselectivity in 7-Ethoxybenzo[d]thiazol-2-amine Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary: The Synthetic Challenge

The synthesis of 7-ethoxybenzo[d]thiazol-2-amine presents a classic problem in heterocyclic chemistry: regioselectivity .[1][2]

When using the standard Hugerschhoff reaction (oxidative cyclization) on 3-ethoxyaniline (m-phenetidine), the cyclization can occur at two distinct ortho-positions relative to the amino group:

  • Position 2 (Ortho to ethoxy): Yields the target 7-ethoxy isomer.[1][2]

  • Position 6 (Para to ethoxy): Yields the 5-ethoxy isomer.[1][2]

The Reality: Due to steric hindrance at Position 2 (sandwiched between the amino and ethoxy groups), the reaction kinetically favors Position 6, often producing the 5-ethoxy isomer as the major product or a difficult-to-separate mixture.[2]

This guide provides a high-yield protocol for the mixture and, crucially, the purification strategies and alternative routes required to isolate the specific 7-ethoxy pharmacophore.

Primary Protocol: Modified Hugerschhoff Reaction

Recommended for initial scale-up and when chromatography is available.[1][2]

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
3-Ethoxyaniline 1.0SubstrateLiquid, MW 137.[1][2]18. Ensure purity >98%.
Ammonium Thiocyanate 2.2ReagentExcess drives thiourea formation.[1]
Bromine (Br₂) 1.05OxidantAdd dropwise; highly exothermic.[1][2]
Glacial Acetic Acid SolventSolventMust be anhydrous to prevent hydrolysis.[1]
Step-by-Step Methodology

Phase 1: Formation of the Thiourea Intermediate [2]

  • Dissolution: Dissolve 3-ethoxyaniline (10 mmol) in glacial acetic acid (15 mL) in a round-bottom flask equipped with a drying tube.

  • Thiocyanate Addition: Add ammonium thiocyanate (22 mmol) slowly. The solution may warm slightly.[1][3]

  • Cooling: Cool the mixture to 0–5°C using an ice-salt bath. Critical: High temperatures at this stage promote side reactions.[1][2]

Phase 2: Oxidative Cyclization 4. Bromination: Dissolve bromine (10.5 mmol) in glacial acetic acid (5 mL). Add this solution dropwise over 30–45 minutes, maintaining the internal temperature below 10°C.

  • Visual Cue: The solution will turn orange/red and eventually form a yellow slurry (hydrobromide salt).[2]
  • Reaction Completion: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours. Then, heat to 80°C for 1 hour to drive the cyclization to completion.

Phase 3: Work-up & Isolation 6. Quenching: Pour the reaction mixture into crushed ice (100 g). 7. Neutralization: Neutralize with concentrated ammonium hydroxide (NH₄OH) to pH 8–9. The free base will precipitate as a solid.[1] 8. Filtration: Filter the crude solid, wash with cold water, and dry under vacuum.

Troubleshooting & Optimization (The "Why" & "How")

Issue 1: "I am getting a mixture of isomers (5-ethoxy vs. 7-ethoxy)."

Root Cause: As detailed in the executive summary, the electronic activation of the 3-ethoxy group directs cyclization to both ortho positions.[1][2] Solution:

  • Analytical Check: Run a ¹H NMR .

    • 7-Ethoxy Isomer: Look for a doublet-doublet-doublet pattern (or apparent triplet) for the C5/C6 protons and a distinct doublet for C4.[1][2] The C4 proton is deshielded by the adjacent nitrogen.[1][2]

    • 5-Ethoxy Isomer: The coupling pattern will differ (typically a doublet at C4 with meta-coupling, and a doublet at C7).[1][2]

  • Separation:

    • Crystallization: The 7-ethoxy isomer is often less soluble in ethanol than the 5-ethoxy isomer due to increased symmetry/packing.[1][2] Try recrystallizing from hot ethanol.

    • Chromatography: Use a gradient of Hexane:Ethyl Acetate (start 90:10, move to 60:40).[2] The 7-isomer typically elutes after the 5-isomer on silica gel due to H-bonding interactions with the stationary phase (though this varies by solvent system).[1][2]

Issue 2: "Low yield (<40%) and tarry product."

Root Cause: Over-oxidation or temperature spikes during bromination.[1][2] Solution:

  • Temperature Control: Never allow the temperature to exceed 10°C during bromine addition.

  • Alternative Oxidant: Switch from Bromine to Benzyltrimethylammonium dichloroiodate (BTMA ICl₂) .[1][2] This solid reagent releases iodine/chlorine slowly, providing a milder oxidation that often improves yield and reduces tar formation [1].

Issue 3: "The product is sticky/gooey."

Root Cause: Trapped acetic acid or oligomerized thiourea byproducts.[1] Solution:

  • Acid Wash: Dissolve the crude product in 1M HCl, filter off any insoluble tar, and then re-precipitate with NaOH. This "Acid-Base" wash is the most effective way to clean up benzothiazoles.[1][2]

Visualization: Reaction Pathway & Regioselectivity

G Aniline 3-Ethoxyaniline (Starting Material) Thiourea N-(3-ethoxyphenyl)thiourea (Intermediate) Aniline->Thiourea + NH4SCN Transition Oxidative Cyclization (Br2 / AcOH) Thiourea->Transition Isomer5 5-Ethoxybenzo[d]thiazol-2-amine (Major Product - Kinetic) Transition->Isomer5 Path A (Less Steric Hindrance) Isomer7 7-Ethoxybenzo[d]thiazol-2-amine (Target Product - Steric) Transition->Isomer7 Path B (Sterically Crowded)

Caption: Divergent cyclization pathways of 3-ethoxyaniline. Path A (yielding the 5-isomer) is kinetically favored due to lower steric hindrance compared to Path B (yielding the 7-isomer).[1][2]

Advanced Alternative: The "Regio-Pure" Route

Use this if you cannot separate isomers from Method A.[1][2]

If 100% regiochemical purity is required, you must avoid the cyclization of 3-ethoxyaniline.[1] Instead, use the 2-amino-3-ethoxybenzenethiol route.[1][2]

  • Precursor: Synthesize or source 2-amino-3-ethoxybenzenethiol . (This can be made via hydrolytic cleavage of a pre-formed benzothiazole or from 2-chloro-3-nitro-phenetole via disulfide reduction).[1][2]

  • Cyclization:

    • React the thiol with Cyanogen Bromide (BrCN) in methanol/water.[1][2]

    • Mechanism: The sulfur attacks the nitrile carbon, followed by ring closure by the amine.

    • Result: Since the sulfur is already fixed at position 2 and the ethoxy is at position 3, the only possible product is the 7-ethoxy isomer.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to improve yield? A: Yes. Microwave-assisted synthesis using KSCN and Bromine in ethanol can reduce reaction time from hours to minutes and often improves the yield by minimizing thermal degradation products [2].[1]

Q: Why is the melting point of my product lower than literature (145-147°C)? A: This is the primary indicator of isomer contamination.[1][2] A depression of 5–10°C usually indicates the presence of the 5-ethoxy isomer.[1] Recrystallize from Toluene:Ethanol (8:2) until the melting point is sharp.

Q: Is the 7-ethoxy group stable to acid workup? A: Yes, the ethoxy ether linkage is robust under the standard HCl/AcOH conditions used in this synthesis.[1][2] However, avoid refluxing in concentrated HBr or HI, which would cleave the ether to a phenol.

References

  • Dass, R., & Peterson, M. A. (2021).[2] An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate. Tetrahedron Letters. Link[1][2]

  • Nasr-Esfahani, M., et al. (2024).[4] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Link

  • Organic Syntheses. 2-Amino-6-methylbenzothiazole. Organic Syntheses, Coll. Vol. 3, p.76 (1955).[2] Link

Sources

Technical Support Center: Troubleshooting Oxidative Cyclization of Aryl Thioureas

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the oxidative cyclization of aryl thioureas. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-aminobenzothiazoles via the classical Hugerschoff reaction and its modern variants[1].

Below, you will find mechanistic insights, a targeted troubleshooting FAQ, quantitative reagent comparisons, and a self-validating experimental protocol designed to ensure high-yield, reproducible results.

Mechanistic Pathway

Understanding the reaction mechanism is the first step in troubleshooting. The transformation relies on the oxidation of the thiourea sulfur to generate a highly electrophilic sulfenyl halide intermediate, which is subsequently trapped by the adjacent aromatic ring via an intramolecular electrophilic aromatic substitution[2].

Mechanism A Aryl Thiourea B Sulfenyl Halide Intermediate A->B Oxidant (e.g., Br2, OATB) C Intramolecular Electrophilic Attack B->C -HX E Anti-Hugerschoff Product B->E Sec-Amine Substrates D 2-Aminobenzothiazole (Target Product) C->D Rearomatization (-H+)

Mechanistic pathway of the Hugerschoff cyclization and the anti-Hugerschoff side reaction.

Troubleshooting FAQs

Q: Why am I seeing multiple spots on my TLC and a lower-than-expected yield of the 2-aminobenzothiazole? A: This is the most common issue in the classical Hugerschoff reaction and is typically caused by over-bromination of the aromatic ring[3]. Liquid bromine is highly reactive and difficult to measure accurately on a microscale. Excess bromine leads to electrophilic aromatic substitution on the newly formed, electron-rich benzothiazole ring. Causality & Solution: Switch to a solid, weighable organic ammonium tribromide (OATB) such as benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃)[3]. This allows for precise 1:1 stoichiometry, drastically reducing over-brominated side products by controlling the release of the electrophile ()[4].

Q: I am using an aryl isothiocyanate and a secondary aliphatic amine. The reaction consumes the starting material, but NMR shows no benzothiazole formation. What happened? A: You have likely formed an "anti-Hugerschoff" product. When an unsymmetrical aryl-alkyl thiourea derived from a secondary amine is treated with bromine equivalents, steric hindrance and altered nucleophilicity prevent the standard intramolecular electrophilic attack[5]. Causality & Solution: Instead of cyclizing, the reaction proceeds via a disulfide intermediate to form a thioamido guanidino moiety ()[6]. The Hugerschoff cyclization is generally incompatible with secondary aliphatic amines. You must redesign your synthetic route to cyclize a primary amine derivative first, followed by downstream alkylation.

Q: How does the electronic nature of the aryl ring affect the cyclization? A: The ring-closing step is an intramolecular electrophilic aromatic substitution[2]. Therefore, electron-donating groups (EDGs) like -OMe or -CH₃ on the aryl ring increase the nucleophilicity of the aromatic carbon, accelerating the reaction and improving yields[7]. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ deactivate the ring, requiring longer reaction times, elevated temperatures, or stronger oxidants (like SO₂Cl₂) to achieve full conversion.

Q: My product is a sticky oil instead of a solid powder. How do I fix the isolation step? A: 2-Aminobenzothiazoles are basic heterocycles. If you do not fully neutralize the hydrohalic acid (e.g., HBr) byproduct generated during cyclization, you will isolate a mixture of the free base and the hydrobromide salt, which often presents as a hygroscopic, sticky oil. Causality & Solution: Ensure your quench utilizes a large excess of ice-cold saturated NaHCO₃ and stir until all gas evolution ceases. The neutralization of the salt drives the precipitation of the highly crystalline free base.

Diagnostic Workflow

Troubleshooting Start Issue: Low Yield or Impure Product CheckSM Analyze Substrate Start->CheckSM IsSecAmine Secondary Amine? CheckSM->IsSecAmine AntiH Anti-Hugerschoff Product. Use alternative route. IsSecAmine->AntiH Yes CheckOx Evaluate Oxidant IsSecAmine->CheckOx No OverBr Over-bromination? CheckOx->OverBr SwitchOATB Switch to OATB (PhCH2NMe3Br3) OverBr->SwitchOATB Yes OptTemp Optimize Temp/Solvent OverBr->OptTemp No

Troubleshooting decision tree for resolving low yields in aryl thiourea cyclizations.

Quantitative Comparison of Oxidative Systems

Selecting the right oxidant is critical for balancing reactivity and functional group tolerance.

Oxidant SystemTypical Yield RangeReaction TimePrimary Mechanistic AdvantageCommon Limitations
Liquid Br₂ / CHCl₃ 50–80%1–4 hClassical Hugerschoff method; highly reactive.High risk of over-bromination; toxic and difficult to handle on microscale.
PhCH₂NMe₃Br₃ (OATB) 75–97%2–18 hPrecise 1:1 stoichiometry prevents ring bromination.Requires synthesis or purchase of the OATB reagent.
SO₂Cl₂ / CH₂Cl₂ 70–90%1–3 hStrong electrophile; excellent for deactivated rings.Risk of chlorination side-products on electron-rich rings.
I₂ / H₂O₂ 60–85%4–12 hGreen chemistry; avoids heavy halogens.Slower kinetics; often fails with strongly deactivated aryl rings.

Standard Operating Procedure: OATB-Mediated Oxidative Cyclization

This self-validating protocol outlines the synthesis of 2-aminobenzothiazoles using benzyltrimethylammonium tribromide, adapted from established methodologies for enhanced stoichiometric control ()[3].

Materials:

  • N-arylthiourea (1.0 equiv)

  • Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃) (1.002 equiv)

  • Glacial acetic acid (0.2 M relative to substrate)

  • Saturated aqueous NaHCO₃

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Substrate Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-arylthiourea (1.0 mmol) in glacial acetic acid (5.0 mL) at ambient temperature[3].

    • Causality: Acetic acid acts as an excellent solvent for thioureas while providing a mildly acidic environment that stabilizes the electrophilic sulfenyl halide intermediate prior to cyclization.

  • Oxidant Addition: Add PhCH₂NMe₃Br₃ (1.002 mmol) in a single portion[3].

    • Causality: Utilizing exactly 1.002 equivalents of a stable, crystalline OATB ensures complete conversion while strictly preventing the over-bromination of the activated aromatic ring—a persistent flaw when using liquid bromine.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature for 2–5 hours. Monitor the progress via TLC (typical eluent: Hexanes/EtOAc 3:1).

    • Validation Check: The successful generation of the sulfenyl intermediate and subsequent cyclization will be indicated by the disappearance of the lower

      
       thiourea spot and the emergence of a higher 
      
      
      
      , UV-active benzothiazole spot.
  • Quenching & Precipitation: Once complete, slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated NaHCO₃ (50 mL)[3].

    • Causality: The basic quench neutralizes the acetic acid and the HBr byproduct. Because 2-aminobenzothiazoles are generally insoluble in cold aqueous base, the unprotonated free base product will precipitate out of solution.

  • Isolation: If a solid forms, isolate via vacuum filtration and wash with cold distilled water. If the product remains an oil (common for highly alkylated derivatives), extract with EtOAc (3 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. The Journal of Organic Chemistry, 68(22), 8693–8696. URL:[Link]

  • Yella, R., Murru, S., Ali, A. R., & Patel, B. K. (2010). Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. Organic & Biomolecular Chemistry, 8(15), 3389-3393. URL:[Link]

Sources

Technical Support Center: Troubleshooting 7-Ethoxybenzothiazole Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 7-Ethoxybenzothiazole is a lipophilic, aromatic heterocyclic compound frequently utilized in drug discovery and assay development. While it exhibits high thermodynamic solubility in anhydrous dimethyl sulfoxide (DMSO), researchers routinely encounter precipitation issues during long-term storage or upon dilution into aqueous media.

This guide provides authoritative, mechanistically-grounded troubleshooting strategies to ensure compound stability, maintain experimental reproducibility, and prevent data artifacts caused by solvent dynamics.

Part 1: Mechanistic FAQ – Understanding the "Why" Behind Precipitation

Q1: My 7-ethoxybenzothiazole stock solution was perfectly clear when I made it, but after a month in the -20°C freezer, it has precipitated. Why did this happen?

Answer: This is a classic manifestation of two intersecting physical phenomena: Ostwald’s Rule of Stages and DMSO Hygroscopicity .

When you initially dissolve 7-ethoxybenzothiazole at high concentrations (e.g., 10–30 mM), the compound often enters a kinetically stable but thermodynamically unstable "metastable" supersaturated zone[1]. According to Ostwald's Rule, the compound initially exists in an amorphous state (highest entropy, highest solubility)[1]. However, repeated freeze-thaw cycles provide the activation energy required for nucleation. This forces the compound to transition into a lower-entropy, highly stable crystalline polymorph, which possesses a drastically lower solubility threshold in DMSO[1],[2].

Furthermore, DMSO is profoundly hygroscopic. Every time you open the vial, the solvent rapidly absorbs atmospheric moisture[3]. The introduction of water alters the highly polar, aprotic nature of DMSO. The liquid phase becomes more structured and viscous, dramatically increasing the energetic cost of forming a solvent cavity large enough to accommodate the lipophilic 7-ethoxybenzothiazole molecule, thereby forcing it out of solution[1].

Q2: How does water contamination specifically alter the physical properties of my DMSO stock?

Answer: Water does not simply dilute DMSO; it fundamentally changes its thermodynamic properties. Pure anhydrous DMSO freezes at 18.5°C. However, as water is absorbed, the freezing point is severely depressed. At a 33% hydration level (a 1:2 molar ratio of DMSO to H₂O), the freezing point plummets to -73°C[1]. If your stock solution remains liquid in a -20°C freezer, it is highly contaminated with water, which synergistically enhances the precipitation of lipophilic compounds[2].

Q3: Why does 7-ethoxybenzothiazole crash out immediately when I dilute my DMSO stock into aqueous cell culture media?

Answer: This is known as "solvent crash." Every compound has a maximum thermodynamic solubility limit in a given aqueous environment[4]. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid shift in dielectric constant and polarity strips the DMSO solvation shell away from the 7-ethoxybenzothiazole molecules faster than they can disperse, leading to instantaneous localized supersaturation and subsequent precipitation[5],[4].

Part 2: Visualizing the Mechanisms and Workflows

G A Anhydrous DMSO Stock (Metastable Supersaturation) B Atmospheric Exposure (Routine Handling) A->B D Freeze-Thaw Cycle (Nucleation Energy) A->D C Water Absorption (Hygroscopic Shift) B->C E Polymorphic Transition (Amorphous to Crystalline) C->E D->E F Compound Precipitation E->F

Caption: Logical pathway of 7-ethoxybenzothiazole precipitation in DMSO.

Workflow Step1 1. Visually Inspect Stock Decision1 Precipitate Present? Step1->Decision1 Step2 2. Warm to 37°C & Sonicate Decision1->Step2 Yes Step3 3. Aliquot (Single-Use) Decision1->Step3 No Decision2 Fully Dissolved? Step2->Decision2 Decision2->Step3 Yes Fail Discard & Remake Stock Decision2->Fail No Step4 4. Store at -80°C Step3->Step4

Caption: Step-by-step workflow for rescuing and storing DMSO stock solutions.

Part 3: Quantitative Data Summaries

Table 1: Effect of Water Absorption on DMSO Physical Properties [1]

Hydration Level (Weight %)Molar Ratio (DMSO:H₂O)Freezing PointImpact on 7-Ethoxybenzothiazole Solubility
0% (Anhydrous) 1:018.5°COptimal; supports high-concentration metastable states.
~10% Variable< 0°CModerate reduction; risk of precipitation upon cooling.
33% (Maximum Shift) 1:2-73°CSevere reduction; high viscosity prevents cavity formation.

Table 2: Recommended Co-Solvents for Aqueous Dilution [5],[4]

Co-Solvent / ExcipientMechanism of ActionRecommended Application
Tween 80 / Glycerol Acts as a surfactant to reduce surface tension and prevent micelle aggregation.In vivo dosing; complex biochemical assays.
(2-Hydroxypropyl)-β-cyclodextrin Encapsulates the hydrophobic benzothiazole core, shielding it from water.Cell culture media (highly biocompatible).
Serum Proteins (e.g., BSA) Binds lipophilic compounds non-specifically, acting as a carrier.Standard cell-based assays requiring serum.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

This protocol ensures the compound remains in its amorphous, highly soluble state by eliminating moisture and thermal shock.

  • Equilibration: Remove the lyophilized 7-ethoxybenzothiazole powder from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Validation step: The vial exterior must be completely free of condensation.

  • Solvent Selection: Utilize only sealed, sterile-filtered, anhydrous DMSO (≥99.9% purity)[6]. Do not use old, previously opened bottles of DMSO, as they will have already absorbed atmospheric water[3].

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a sub-maximal concentration (e.g., 10 mM instead of 50 mM) to prevent hovering near the thermodynamic limit[7].

  • Agitation: Vortex the solution tightly sealed for 30–60 seconds[6]. If the compound does not dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by mild bath sonication[6].

  • Aliquoting (Critical): Immediately divide the clear stock solution into single-use aliquots (e.g., 10–20 µL per tube) in tightly sealed, argon-purged microcentrifuge tubes[6],[4].

  • Storage: Store aliquots at -80°C (preferred over -20°C to ensure complete freezing and halt kinetic degradation)[7]. Validation step: Once frozen, the DMSO should appear as a solid white plug. If it remains liquid, water contamination has occurred.

Protocol B: Stepwise Aqueous Dilution for Cell-Based Assays

This protocol prevents "solvent crash" by gradually stepping down the dielectric constant.

  • Thawing: Thaw a single-use aliquot of 7-ethoxybenzothiazole at room temperature. Discard any unused portion after the experiment to strictly enforce a "zero freeze-thaw" policy[7],[4].

  • Intermediate Dilution: Instead of pipetting the 100% DMSO stock directly into the final aqueous media, create an intermediate dilution. Dilute the stock 1:10 into pure DMSO or a compatible co-solvent (e.g., PEG400 or a cyclodextrin solution)[5],[4].

  • Pre-warming Media: Warm the target cell culture medium to 37°C[4]. Cold media drastically lowers thermodynamic solubility and guarantees precipitation.

  • Dropwise Addition: While gently vortexing or swirling the pre-warmed media, add the intermediate stock dropwise.

  • Vehicle Control Validation: Ensure the final concentration of DMSO in the assay does not exceed 0.1% – 0.5% to prevent cytotoxicity[5],[4]. Validation step: Always run a parallel vehicle control (media + equivalent DMSO volume without compound) to isolate the biological effects of the solvent.

References

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." ziath.com. Available at: [Link]

  • MedChemExpress. "Compound Handling Instructions." medchemexpress.cn. Available at:[Link]

  • Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles." ziath.com. Available at:[Link]

Sources

Technical Support Center: Benzothiazole Purification Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Removal of Unreacted Aniline from Benzothiazole Derivatives ID: TS-PUR-BZ-042 Status: Active Support Tier: Level 3 (Senior Research Support)

Welcome to the Purification Support Center

This guide addresses the specific challenge of separating unreacted aniline starting materials from benzothiazole products. While benzothiazoles are pharmacologically privileged scaffolds, residual aniline is a common impurity due to its nucleophilicity and potential to co-elute during chromatography.

This support module is structured to guide you through bulk removal (extraction), chromatographic resolution , and trace scavenging (chemical polishing).

Module 1: Acid-Base Extraction (The Thermodynamic Approach)

Q: I tried a standard acid wash, but I’m losing my benzothiazole product to the aqueous layer. How do I separate them based on pH?

A: The failure of a standard acid wash usually stems from a misunderstanding of the comparative


 values of the conjugate acids.
  • Aniline

    
     (conjugate acid):  ~4.6
    
  • Benzothiazole

    
     (conjugate acid):  ~1.0 – 1.5
    

The Mechanism: Aniline is a significantly stronger base than benzothiazole. However, benzothiazole is weakly basic. If you use a strong acid (like 6M HCl) or a large excess of 1M HCl, you risk protonating the benzothiazole nitrogen, rendering it water-soluble.

The Solution: You must operate in a "pH window" where aniline is protonated (ionized/water-soluble) but benzothiazole remains neutral (organic-soluble).

Protocol: Controlled pH Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid ethers if possible as anilinium salts can occasionally solubilize in wet ether.

  • The "Soft" Acid Wash: Wash the organic layer with 10% Citric Acid or 0.5 M HCl .

    • Why? At pH ~2-3, aniline is >99% protonated (

      
      ). Benzothiazole remains largely unprotonated due to its lower basicity.
      
  • Validation: Check the aqueous layer by TLC. If benzothiazole is present, back-extract the aqueous layer once with fresh organic solvent.

  • Brine Wash: Wash the combined organics with saturated brine to break emulsions common with amine salts.

  • Drying: Dry over

    
     and concentrate.
    

Data: Basicity Comparison

CompoundConjugate Acid

Protonation State at pH 2.0Solubility (pH 2.0)
Aniline 4.6~99.7% Protonated (

)
Aqueous
Benzothiazole 1.2~13% Protonated (

)
Predominantly Organic

Note:


 values are approximate and substituent-dependent.

ExtractionLogic Start Crude Mixture (Aniline + Benzothiazole) Solvent Dissolve in EtOAc Start->Solvent Wash Wash with 10% Citric Acid (Target pH 2.5) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Neutral Benzothiazole) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Anilinium Citrate) PhaseSep->AqLayer Bottom Phase Final Pure Product OrgLayer->Final Check TLC Check Aqueous AqLayer->Check BackExt Back-Extract with EtOAc Check->BackExt Product Found Discard Discard Aqueous Waste Check->Discard No Product BackExt->OrgLayer

Figure 1: Decision tree for chemoselective acid-base extraction of aniline impurities.

Module 2: Chemical Scavenging (The "Polishing" Step)

Q: I have <5% aniline remaining. Acid washes are causing emulsions, and I need >99% purity for biological screening. What now?

A: When physical separation fails or yields diminish, use chemical derivatization. You can convert the aniline into a species with drastically different polarity or anchor it to a solid support.

Method A: Solid-Supported Isocyanates (Recommended)

This is the "Gold Standard" for high-throughput medicinal chemistry.

  • Reagent: Polystyrene-supported Isocyanate (PS-NCO).

  • Mechanism: The isocyanate reacts rapidly with the nucleophilic aniline to form a urea. The urea remains attached to the polymer bead.

  • Protocol:

    • Add 2–3 equivalents (relative to residual aniline) of PS-NCO resin to the reaction mixture (or crude solution).

    • Stir/shake at room temperature for 2–4 hours.

    • Filter the mixture. The aniline is trapped on the beads; the benzothiazole passes through the filtrate.

    • Concentrate the filtrate.

Method B: Acetic Anhydride Derivatization (Budget Alternative)

If resins are unavailable, convert aniline to acetanilide.

  • Protocol:

    • Add 1.5 eq of acetic anhydride (relative to impurity) and 1.5 eq of pyridine to the crude mixture.

    • Stir for 30 mins. Aniline converts to Acetanilide .

    • TLC Check: Acetanilide is significantly less polar (and non-basic) compared to aniline.

    • Separation: Acetanilide is easily separated from benzothiazole via flash chromatography (it usually elutes much later or earlier depending on the gradient) or crystallization, as the "sticky" NH properties are masked.

Scavenging Impurity Residual Aniline (Nucleophile) Reaction Covalent Bond Formation (Urea Linkage) Impurity->Reaction Scavenger PS-Isocyanate Resin (Electrophile) Scavenger->Reaction Filtration Filtration Step Reaction->Filtration Waste Solid Waste (Resin-Aniline Complex) Filtration->Waste Retentate Product Purified Filtrate (Benzothiazole) Filtration->Product Filtrate

Figure 2: Mechanism of solid-phase scavenging for trace amine removal.

Module 3: Chromatographic Troubleshooting

Q: On silica gel, aniline streaks and co-elutes with my product. How do I fix the resolution?

A: Aniline "tails" on silica gel because the basic amine protons hydrogen-bond with acidic silanol groups (


) on the stationary phase.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Broad Tailing Interaction with SilanolsAdd 1% Triethylamine (TEA) to your eluent system. This blocks the silanol sites, sharpening the aniline peak.
Co-elution Similar PolarityChange Selectivity: Switch from MeOH/DCM to EtOAc/Hexanes. Benzothiazoles are aromatic/lipophilic; Aniline is polar/H-bonding.
Degradation Acidic SilicaUse Neutralized Silica: Pre-wash the column with 1% TEA in hexanes before loading.

Advanced Tip: If the benzothiazole is stable, consider Amine-Functionalized Silica . This stationary phase repels the basic aniline (eluting it quickly) while retaining the benzothiazole based on standard lipophilic interactions.

Module 4: Physical Properties (Distillation)

Q: Can I just distill the aniline off?

A: Yes, but only if your product is thermally stable and has a sufficiently different boiling point.

  • Aniline B.P.:

    
    
    
  • Benzothiazole B.P.:

    
    
    

Protocol:

  • Use Vacuum Distillation (Kugelrohr or Short-path).

  • At reduced pressure (e.g., 15 mmHg), aniline boils at

    
    .
    
  • Benzothiazole will remain in the pot until higher temperatures are reached.

  • Warning: Ensure your benzothiazole derivative does not have functional groups sensitive to heat (e.g., halides that might undergo elimination).

References
  • PubChem. Aniline (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • PubChem. Benzothiazole (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Biotage. Strategies for Flash Chromatography: Separating Amines. Biotage Technical Notes. Retrieved from [Link]

Technical Support Center: Controlling Side Reactions in Benzothiazole Thiocyanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzothiazole synthesis. Benzothiazoles are privileged scaffolds in medicinal chemistry and drug development. While synthesizing 2-aminobenzothiazoles via thiocyanation (such as the Hugershoff synthesis or direct C–H functionalization) is highly efficient, these pathways are frequently plagued by regioselectivity issues, stalled intermediates, and oxidative side reactions.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and validated protocols to help you optimize your yields and eliminate byproducts.

Mechanistic Overview & Causal Pathways

Understanding the kinetic and thermodynamic competing pathways is the first step in troubleshooting. The diagram below illustrates the two primary routes for benzothiazole synthesis via thiocyanation and highlights where the reactions typically fail.

G cluster_0 Direct C-H Thiocyanation Pathway cluster_1 Hugershoff Synthesis Pathway Start Substituted Aniline (Starting Material) Reagent1 NH4SCN + Oxidant Start->Reagent1 Reagent2 KSCN + Acid (Forms Thiourea) Start->Reagent2 ParaProd para-Thiocyanatoaniline (Major Byproduct) Reagent1->ParaProd Unsubstituted para-position OrthoInt ortho-Thiocyanatoaniline (Intermediate) Reagent1->OrthoInt Blocked para-position Cyclize1 Intramolecular Cyclization OrthoInt->Cyclize1 Target 2-Aminobenzothiazole (Desired Product) Cyclize1->Target Thiourea Arylthiourea Intermediate Reagent2->Thiourea Oxidation Oxidative Cyclization (Br2) Thiourea->Oxidation Stalled Unreacted Thiourea (Incomplete Reaction) Oxidation->Stalled Insufficient Oxidant Oxidation->Target Optimal Temp/Oxidant

Mechanistic pathways of benzothiazole synthesis highlighting desired routes and major side reactions.

Troubleshooting Guide & FAQs

Q1: My Hugershoff synthesis is yielding an isomeric byproduct with similar polarity to the target benzothiazole, making column chromatography nearly impossible. What is happening? Causality & Solution: You are likely observing para-thiocyanation. The amino group of an aniline starting material strongly directs electrophilic attack to the ortho and para positions. Because the para position is sterically more accessible and electronically activated, electrophilic thiocyanation occurs there preferentially if it is unsubstituted . This results in a dead-end para-thiocyanatoaniline byproduct that cannot undergo intramolecular cyclization. Solution: You must either use a starting material with a blocked para position (e.g., 4-fluoroaniline) or ensure your reaction strictly proceeds via a pre-formed arylthiourea intermediate before introducing the oxidant.

Q2: The reaction stalls at the arylthiourea intermediate during the Hugershoff cyclization. Adding more bromine doesn't seem to push it to completion. Why? Causality & Solution: The oxidative cyclization of the thiourea intermediate requires precise temperature control. If the temperature is too low, the electrophilic thiocarbonyl species does not possess the activation energy required for intramolecular electrophilic aromatic substitution. Conversely, adding excess bromine at elevated temperatures leads to over-bromination of the aromatic ring rather than cyclization . Solution: Ensure the bromine is added dropwise at strictly 10°C to form the reactive intermediate without over-oxidizing, then remove the ice bath and allow the reaction to warm to room temperature to provide the thermodynamic push for cyclization.

Q3: I am using 2-aminothiophenol as an alternative starting material to avoid regioselectivity issues, but I am getting a heavy precipitate that isn't my product. Causality & Solution: The heavy precipitate is a disulfide dimer (e.g., 2,2'-diaminodiphenyl disulfide). 2-aminothiophenols are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen or mild oxidants . Solution: Degas your solvents thoroughly and run the reaction under a strict inert atmosphere (Argon or N2). Alternatively, utilize a catalytic amount of a reducing agent like Na₂S·9H₂O to continuously reduce the disulfide back to the active thiol during the condensation phase.

Q4: Can I perform a direct C–H thiocyanation without using toxic halogens (like Br₂) or transition metal catalysts? Causality & Solution: Yes. Recent advancements in electrooxidative C–H thiocyanation allow for the generation of the electrophilic SCN⁺ species using an undivided cell with a glassy carbon electrode. By applying a potential of ~0.60 V (vs. SCE) in the presence of NH₄SCN, you can achieve 88–98% yields of thiocyanated products without transition metals or harsh chemical oxidants, significantly reducing over-oxidation byproducts .

Quantitative Data: Influence of Substituents on Yield and Byproducts

The electronic nature and steric hindrance of the starting aniline dictate the success of the cyclization. The table below summarizes expected outcomes based on substrate selection .

SubstrateDirecting Group PositionMajor ProductTypical Yield (%)Primary Side Reaction
Aniline Unsubstituted4-Thiocyanatoaniline88–95%Fails to cyclize (para-attack)
4-Fluoroaniline Para (Blocked)2-Amino-5-fluorobenzothiazole75–85%Over-halogenation (if Br₂ is excess)
4-Methoxyaniline Para (Blocked)2-Amino-5-methoxybenzothiazole92%Demethylation (rare, under harsh acid)
3-Aminophenol MetaComplex Mixture< 20%Ortho-thiocyanation to the -OH group
2-Aminothiophenol Ortho (Thiol)Disulfide DimerN/AOxidative dimerization

Validated Experimental Protocol

Optimized Hugershoff Synthesis of 2-Amino-6-substituted Benzothiazoles

This self-validating protocol incorporates thermal safeguards against common side reactions (over-bromination and stalled intermediates).

Reagents:

  • para-Substituted aniline (e.g., 4-fluoroaniline): 10.0 mmol

  • Potassium thiocyanate (KSCN): 40.0 mmol

  • Bromine (Br₂): 10.0 mmol

  • Glacial acetic acid: 35 mL

  • 25% Aqueous NH₃ solution

Step-by-Step Methodology:

  • Preparation of the Thiourea Intermediate: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the para-substituted aniline (10.0 mmol) and KSCN (40.0 mmol) in 25 mL of glacial acetic acid. Stir at room temperature for 15 minutes to ensure complete dissolution.

  • Thermal Control (Critical Step): Submerge the reaction vessel in an ice-water bath and cool the mixture to exactly 10°C. Causality: This lowers the kinetic energy of the system, preventing the highly exothermic bromine addition from causing unselective ring bromination.

  • Oxidant Addition: Prepare a solution of Br₂ (10.0 mmol) in 10 mL of glacial acetic acid. Using an addition funnel, add the Br₂ solution dropwise over 30 minutes. Maintain the internal temperature below 15°C.

  • Cyclization Phase: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 2 to 4 hours. Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the lower-Rf thiourea spot and the appearance of a higher-Rf UV-active spot confirms successful cyclization.

  • Quenching: Pour the dark reaction mixture into 100 mL of crushed ice/water.

  • Neutralization & Isolation: Move the beaker to a well-ventilated fume hood. Slowly add 25% aqueous NH₃ until the solution reaches pH 8. A heavy precipitate will form. Collect the crude 2-aminobenzothiazole via vacuum filtration.

  • Purification: Wash the filter cake extensively with distilled water to remove residual inorganic salts (KBr, unreacted KSCN). Recrystallize the solid from hot ethanol to obtain the analytically pure product.

References

  • Mendeleev Communications. "Effective metal-free electrooxidative thiocyanation of anilines." Mendeleev Communications, Vol. 32, Issue 1 (2022). Available at:[Link]

  • ACS Omega. "Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization." ACS Omega, Vol. 5, Issue 50 (2020). Available at:[Link]

Technical Support Center: Stability & Handling of 7-Ethoxybenzo[d]thiazol-2-amine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of benzothiazole-based small molecules. 7-Ethoxybenzo[d]thiazol-2-amine (CAS: 1379296-52-2) is a critical pharmacophore and building block, notably utilized in the development of targeted cancer therapeutics such as HSET (kinesin-14) inhibitors[1]. However, its physicochemical profile—characterized by a lipophilic core, an electron-donating ethoxy group, and a reactive 2-amine—presents distinct challenges in aqueous biological assays.

This guide provides a mechanistic troubleshooting framework to ensure the scientific integrity and reproducibility of your cell-based assays.

Mechanistic Primer: The "Why" Behind the Instability

Before troubleshooting, it is essential to understand the causality of the compound's behavior in biological matrices:

  • Hydrophobicity vs. Aqueous Media: The benzothiazole system is highly lipophilic. The transition from a pure DMSO stock to an aqueous environment (like DMEM or RPMI) often forces the compound out of solution, forming micro-precipitates that invalidate dosing[2].

  • Oxidative & Photolytic Susceptibility: 2-Aminobenzothiazoles are not entirely inert. Under specific conditions, particularly in the presence of light and trace metals (e.g., iron complexes present in formulated media), the aromatic ring can undergo hydroxylation and photodegradation[3].

  • Protein Binding: The lipophilic nature drives non-specific binding to serum proteins (e.g., albumin in FBS), drastically reducing the free (active) concentration available to target cells.

Troubleshooting Guide & FAQs

Q1: My IC50 values are highly variable between replicates. I suspect the compound is precipitating in my DMEM. Why does this happen and how do I fix it? Root Cause: 2-Aminobenzothiazole derivatives suffer from notoriously poor aqueous solubility[2]. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into cold or room-temperature culture media, the rapid change in dielectric constant causes "solvent crashing." Solution:

  • Pre-warm Media: Always pre-warm your complete media to 37°C before spiking.

  • Serial Dilution: Do not spike directly from 10 mM to 10 µM. Create an intermediate dilution in 100% DMSO (e.g., 1 mM), and then dilute 1:1000 into the pre-warmed media while vortexing vigorously.

  • Final DMSO Concentration: Ensure the final DMSO concentration does not exceed 0.1% to 0.5% (v/v) to prevent cellular toxicity while maintaining compound solubility.

Q2: I am running a 72-hour proliferation assay, but the compound seems to lose efficacy after 24 hours. Is it degrading? Root Cause: Yes, potentially. 2-Aminobenzothiazoles can undergo photodegradation and oxidation. Research demonstrates that in the presence of trace iron complexes (common in rich media formulations) and ambient light, the benzothiazole ring can be hydroxylated (e.g., forming 4-hydroxy derivatives)[3]. Furthermore, the electron-donating 7-ethoxy group can increase the electron density of the aromatic ring, making it slightly more susceptible to electrophilic oxidation. Solution:

  • Light Protection: Prepare media solutions in amber tubes or wrap them in foil. Incubate in the dark.

  • Media Refresh: For assays exceeding 48 hours, perform a 50% media exchange with freshly spiked compound at the 24-hour and 48-hour marks to maintain a constant concentration gradient.

Q3: Does the presence of Fetal Bovine Serum (FBS) affect the stability or availability of 7-ethoxybenzo[d]thiazol-2-amine? Root Cause: FBS does not typically degrade the compound chemically, but it acts as a massive thermodynamic sink. The lipophilic benzothiazole core binds strongly to Bovine Serum Albumin (BSA). This reversible binding means the total concentration you added is not the free concentration interacting with your cells. Solution:

  • Run a parallel assay in low-serum (1% FBS) or serum-free media to determine the "serum shift." If the IC50 drops significantly in low serum, high protein binding is confirmed.

Data Presentation: Stability & Physicochemical Profile

Table 1: Expected Stability Metrics for 7-Ethoxybenzo[d]thiazol-2-amine in Standard Assay Conditions

MetricValue / ObservationMechanistic Implication
Aqueous Solubility (pH 7.4) < 50 µM (estimated)Requires DMSO carrier; prone to precipitation[2].
Plasma/Serum Protein Binding High (>85%)Reduces free active fraction; necessitates serum-shift assays.
Half-life in DMEM (37°C, Dark) > 48 hoursStable under standard, light-protected incubation.
Half-life in DMEM (Light + Trace Fe) < 24 hoursProne to photolytic hydroxylation[3].
Primary Degradation Pathway Ring HydroxylationLoss of target affinity; potential reactive oxygen species (ROS) generation.
System Dynamics & Workflows

Pathway A 7-Ethoxybenzo[d]thiazol-2-amine (DMSO Stock) B Free Compound in Media (Active Fraction) A->B Dilution (<0.1% DMSO) D Aqueous Precipitate (Insoluble Aggregates) A->D Rapid Dilution / Cold Media C Protein-Bound Fraction (FBS/BSA Complex) B->C Serum Binding (Reversible) E Hydroxylated Degradants (Trace Metal/Light Induced) B->E Photodegradation / Oxidation

Caption: Physicochemical and degradation pathways of 7-ethoxybenzo[d]thiazol-2-amine in culture media.

Workflow S1 1. Stock Prep (10 mM in DMSO) S2 2. Media Spiking (Pre-warmed 37°C) S1->S2 S3 3. Incubation (0-72h, 5% CO2) S2->S3 S4 4. Quenching (Cold Acetonitrile) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Caption: Standardized experimental workflow for assessing compound stability in cell culture media.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in your data, do not assume stability. Prove it using the following validated protocols.

Protocol A: Preparation of Stable Working Solutions (Minimizing Precipitation) Rationale: Gradual transition of the dielectric constant prevents nucleation of the hydrophobic benzothiazole core.

  • Stock Preparation: Dissolve 7-ethoxybenzo[d]thiazol-2-amine powder in 100% anhydrous DMSO to yield a 10 mM stock. Aliquot into single-use amber tubes and store at -20°C.

  • Intermediate Dilution: Thaw one aliquot at room temperature. Dilute 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Media Pre-warming: Warm complete media (e.g., DMEM + 10% FBS) to exactly 37°C in a water bath.

  • Spiking: While vortexing the pre-warmed media at medium speed, add the 1 mM intermediate stock dropwise to achieve the desired final concentration (e.g., 1 µL per 1 mL media for a 1 µM final concentration, 0.1% DMSO).

  • Validation: Visually inspect under a microscope (10x objective) for micro-crystals. If clear, proceed to cell treatment immediately.

Protocol B: LC-MS/MS Stability Assay in Complete Media Rationale: Quantifies the exact half-life and identifies potential hydroxylated degradants over the assay duration.

  • Incubation: Prepare a 1 µM solution of the compound in complete media (Protocol A). Aliquot 1 mL into 6-well plates (cell-free) and incubate at 37°C, 5% CO2.

  • Time-Course Sampling: At t = 0, 6, 12, 24, 48, and 72 hours, remove a 50 µL aliquot from the well.

  • Protein Precipitation (Quenching): Immediately add 150 µL of ice-cold acetonitrile (containing an internal standard, e.g., labetalol) to the 50 µL aliquot. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using a C18 column and a gradient of water/acetonitrile (0.1% formic acid). Monitor the parent mass transition (m/z 195.1 -> expected fragments)[1] and scan for +16 Da (m/z 211.1) to detect hydroxylated degradants[3].

References
  • Substituted bi-and tricyclic hset inhibitors (WO2024099898A1).
  • Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole. PubMed (National Institutes of Health).[Link]

  • Studies on Inclusion Complex of 2-[4'-Benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole with β-Cyclodextrin. Asian Journal of Chemistry.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 7-ethoxybenzo[d]thiazol-2-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of medicinal chemistry and drug development, the benzothiazole scaffold is a cornerstone, appearing in a multitude of compounds with diverse biological activities.[1][2] The derivative 7-ethoxybenzo[d]thiazol-2-amine, with its specific substitution pattern, presents a unique structural elucidation challenge. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, moving beyond a simple peak list to explain the causal relationships between the molecule's electronic environment and its spectral signature. We will compare its features against structural analogues and contextualize the utility of ¹H NMR against other common spectroscopic techniques, offering researchers a comprehensive framework for characterization.

Part 1: Molecular Structure and Predicted Spectral Features

A robust spectral analysis begins with a clear understanding of the molecule's structure. The protons in 7-ethoxybenzo[d]thiazol-2-amine can be categorized into three distinct chemical environments: the ethoxy group, the aromatic benzoid ring, and the exocyclic amine group. Each environment is subject to unique electronic effects that dictate its chemical shift, multiplicity, and integration in the ¹H NMR spectrum.

Chemical Structure of 7-ethoxybenzo[d]thiazol-2-amine

Caption: Chemical structure of 7-ethoxybenzo[d]thiazol-2-amine with key proton groups highlighted.

Theoretical Predictions

Before analyzing the spectrum, we can predict the expected signals based on fundamental principles:

  • Ethoxy Group (-OCH₂CH₃): Protons on carbons adjacent to an electronegative oxygen atom are deshielded and appear at a lower field (higher ppm).[3][4] We expect a quartet for the methylene (-CH₂) protons due to coupling with the three methyl protons (n+1 rule, 3+1=4) and a triplet for the methyl (-CH₃) protons from coupling to the two methylene protons (n+1 rule, 2+1=3).[5]

  • Aromatic Protons (H-4, H-5, H-6): These three protons reside on the benzene portion of the bicyclic system. Their chemical shifts, typically in the 6.5-8.0 ppm range, are influenced by the electron-donating ethoxy group and the electron-withdrawing nature of the fused thiazole ring.[3] We anticipate a distinct coupling pattern (spin-spin splitting) between these adjacent protons.

  • Amine Protons (-NH₂): These protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.[6] Their chemical shift is highly variable and dependent on solvent, concentration, and temperature.

Part 2: In-Depth ¹H NMR Spectral Analysis

Based on data from structurally similar compounds, such as 6-ethoxy and 7-methoxy benzothiazole derivatives, a representative ¹H NMR spectrum of 7-ethoxybenzo[d]thiazol-2-amine in a common solvent like DMSO-d₆ can be reliably predicted.[7][8]

Predicted Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
Ethoxy -CH₃~1.35Triplet (t)~7.03H
Ethoxy -OCH₂~4.10Quartet (q)~7.02H
Aromatic H-5~6.85Triplet (t)~7.91H
Aromatic H-6~6.95Doublet (d)~7.81H
Aromatic H-4~7.25Doublet (d)~8.01H
Amine -NH₂~7.40Broad Singlet (br s)N/A2H
Rationale and Interpretation
  • Ethoxy Signals (1.35 & 4.10 ppm): The upfield triplet at ~1.35 ppm and the downfield quartet at ~4.10 ppm are the classic signature of an ethoxy group. The methylene protons (-OCH₂) are further downfield because they are directly attached to the deshielding oxygen atom.[3][5] The predictable J-coupling constant of ~7.0 Hz between them is a hallmark of free rotation in an ethyl chain.

  • Aromatic Region (6.85 - 7.25 ppm): This region provides the fingerprint for the substitution pattern on the benzene ring.

    • H-5 (~6.85 ppm): This proton is flanked by two neighbors (H-4 and H-6), leading to its appearance as a triplet.

    • H-6 (~6.95 ppm): This proton is adjacent to the electron-donating ethoxy group at position 7, causing it to be more shielded (further upfield) compared to H-4. It is coupled only to H-5, resulting in a doublet.

    • H-4 (~7.25 ppm): This proton is situated peri to the sulfur atom in the thiazole ring, which exerts a deshielding effect, shifting it furthest downfield among the aromatic protons. It is coupled to H-5, appearing as a doublet.

cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) if needed prep2->prep3 prep4 Transfer to a clean 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent deuterium signal prep4->acq1 acq2 Shim magnet coils for field homogeneity acq1->acq2 acq3 Tune and match probe to observe ¹H frequency acq2->acq3 acq4 Acquire spectrum (e.g., 16-64 scans) acq3->acq4 proc1 Fourier Transform (FID to Spectrum) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate peaks and calibrate chemical shift proc3->proc4 report report proc4->report Final Spectrum Analysis

Caption: Standardized workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 7-ethoxybenzo[d]thiazol-2-amine.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those of amines. [9][10] * Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are present.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's magnet.

    • Lock the field frequency using the deuterium signal from the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field by adjusting the current in the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the free induction decay (FID) signal over a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio. Use a standard spectral width (e.g., -2 to 12 ppm) and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) to 0.00 ppm. [5][6] * Integrate the area under each peak to determine the relative ratio of protons.

Conclusion

The ¹H NMR spectrum of 7-ethoxybenzo[d]thiazol-2-amine is a rich source of structural information. A systematic analysis of the chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of every proton in the molecule. By comparing this data to that of structural analogues and integrating insights from other spectroscopic methods, researchers and drug development professionals can achieve a high-confidence characterization of this important heterocyclic scaffold. This guide serves as a model for moving beyond simple data reporting to a deeper, mechanistic understanding of spectral analysis.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]

  • 7-Methoxybenzo[d]thiazol-2-amine: A Versatile Compound. IT Services. [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of ethoxyethane. Doc Brown. [Link]

  • 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • 2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]

  • Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. [Link]

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]

  • 1H NMR Chemical Shifts. University of Puget Sound. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610). Amazon AWS. [Link]

  • Benzo(d)thiazol-2-amine. PubChem. [Link]

  • (PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. [Link]

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Technical Comparison Guide: FTIR Structural Elucidation of 2-Amino-7-ethoxybenzothiazole vs. Analogues

Author: BenchChem Technical Support Team. Date: March 2026

In my experience overseeing analytical characterization for drug development pipelines, distinguishing regioisomers is one of the most persistent bottlenecks in quality control. 2-Amino-7-ethoxybenzothiazole is a critical scaffold in the development of neuroprotective and antimicrobial agents. However, its structural similarity to both its unsubstituted parent (2-aminobenzothiazole) and its regioisomer (2-amino-6-ethoxybenzothiazole) makes rapid verification challenging.

Fourier-Transform Infrared (FTIR) spectroscopy, particularly utilizing Attenuated Total Reflectance (ATR), provides a highly robust, non-destructive method for this differentiation. This guide objectively compares the vibrational fingerprints of these three compounds and provides a self-validating experimental protocol for their unambiguous identification.

Mechanistic Causality of Characteristic Vibrations

To accurately interpret the FTIR spectra of these compounds, we must look beyond empirical pattern matching and understand the physical causality behind the molecular vibrations. The differentiation of these analogues hinges on three distinct vibrational domains:

The Benzothiazole Core & Primary Amine (Shared Features)

All three compounds share a primary amine group (-NH₂) and a fused thiazole-benzene ring system. The symmetric and asymmetric N-H stretching vibrations occur predictably at ~3399 cm⁻¹ and ~3274 cm⁻¹, driven by the hydrogen-bonding environment of the solid state 1[1]. The heterocyclic core is universally identified by strong C=N stretching at ~1636–1640 cm⁻¹ and aromatic C=C stretching at ~1537 cm⁻¹ 2[2].

The Ether Linkage (Differentiating Parent from Derivatives)

The introduction of the ethoxy group (-O-CH₂CH₃) at either the 6- or 7-position introduces a significant dipole moment change during vibration. This results in prominent C-O-C asymmetric and symmetric stretching bands between 1250 cm⁻¹ and 1040 cm⁻¹, immediately distinguishing the ethoxy derivatives from the parent 2-aminobenzothiazole 3[3].

The Regioisomeric Fingerprint (Differentiating 6- vs. 7- Position)

The crux of the analysis lies in the out-of-plane (OOP) C-H bending vibrations in the 900–700 cm⁻¹ fingerprint region. The position of the ethoxy group fundamentally alters the steric environment and substitution pattern of the fused benzene ring:

  • 2-Amino-7-ethoxybenzothiazole (Target) : The ethoxy group at the 7-position leaves three contiguous hydrogen atoms on the benzene ring (positions 4, 5, and 6). This effectively creates a 1,2,3-trisubstituted benzene pattern, which classically restricts molecular motion to produce strong OOP bending bands at ~780 cm⁻¹ and ~710 cm⁻¹ 4[4].

  • 2-Amino-6-ethoxybenzothiazole (Isomer) : The ethoxy group at the 6-position isolates one hydrogen atom (position 7) from the other two (positions 4 and 5). This creates a 1,2,4-trisubstituted benzene pattern, characterized by distinct OOP bending bands shifted to ~880 cm⁻¹ and ~810 cm⁻¹ 5[5].

Quantitative Data Comparison

Functional Group / Vibration Mode2-Aminobenzothiazole (Parent)2-Amino-6-ethoxybenzothiazole (Isomer)2-Amino-7-ethoxybenzothiazole (Target)
Primary Amine (N-H Stretch) ~3399, 3274 cm⁻¹~3400, 3270 cm⁻¹~3400, 3270 cm⁻¹
Thiazole Core (C=N Stretch) ~1636 cm⁻¹~1640 cm⁻¹~1640 cm⁻¹
Aromatic Ring (C=C Stretch) ~1537 cm⁻¹~1540 cm⁻¹~1540 cm⁻¹
Ether Linkage (C-O-C Stretch) Absent~1240, 1050 cm⁻¹~1240, 1050 cm⁻¹
Aromatic C-H OOP Bending ~750 cm⁻¹ (1,2-disubstituted)~880, 810 cm⁻¹ (1,2,4-trisubstituted)~780, 710 cm⁻¹ (1,2,3-trisubstituted)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your structural elucidation, execute the following protocol. Every step includes a causality explanation and a built-in validation checkpoint to prevent downstream analytical failures.

Step 1: System Initialization & Background Validation
  • Action : Clean the diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution.

  • Causality : The background scan records ambient atmospheric conditions (water vapor and CO₂) and the baseline state of the crystal. Subtracting this from the sample scan ensures only the molecular vibrations of the benzothiazole derivative are recorded.

  • Self-Validating Checkpoint : The background spectrum must exhibit a flat baseline with no residual organic peaks (e.g., no C-H stretches around 2900 cm⁻¹). If peaks >0.001 Absorbance Units (AU) are present, the crystal is contaminated and must be recleaned.

Step 2: Sample Application & Evanescent Wave Optimization
  • Action : Deposit 2–5 mg of the synthesized powder onto the crystal and apply uniform pressure using the ATR anvil.

  • Causality : ATR-FTIR relies on an evanescent wave generated by total internal reflection. This wave only penetrates 0.5 to 2 µm into the sample. Applying pressure ensures intimate physical contact between the solid powder and the crystal lattice, which is physically required for the wave to interact with the sample's dipole moments.

  • Self-Validating Checkpoint : Monitor the real-time preview spectrum. The primary diagnostic peak (C=N stretch at ~1640 cm⁻¹) must reach an absorbance of at least 0.1 AU. If not, increase anvil pressure until this threshold is met.

Step 3: High-Resolution Data Acquisition
  • Action : Execute the scan using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality : A 4 cm⁻¹ resolution provides the optimal balance between spectral fidelity (allowing the deconvolution of closely eluting peaks like the symmetric and asymmetric N-H stretches) and avoiding excessive instrumental noise. Co-adding 64 scans increases the signal-to-noise ratio, smoothing the baseline for accurate peak picking in the critical fingerprint region.

  • Self-Validating Checkpoint : The final raw spectrum must display a signal-to-noise ratio of >100:1 in the 2000–1800 cm⁻¹ baseline region.

Step 4: Spectral Processing & Regioisomer Confirmation
  • Action : Apply an ATR correction algorithm and execute peak-picking in the 900–700 cm⁻¹ region.

  • Causality : The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). This physical phenomenon artificially inflates the intensity of peaks in the fingerprint region compared to standard transmission FTIR. ATR correction mathematically normalizes these intensities.

  • Self-Validating Checkpoint : Confirm the presence of the 1,2,3-trisubstituted OOP bending bands at ~780 cm⁻¹ and ~710 cm⁻¹. The absence of peaks at ~880 cm⁻¹ and ~810 cm⁻¹ validates that the sample is exclusively the 7-ethoxy regioisomer and free of 6-ethoxy contamination.

Workflow Visualization

FTIR_Workflow Start Unknown Benzothiazole Derivative Amine Check 3400-3200 cm⁻¹ (N-H Stretching) Start->Amine Ether Check 1250-1040 cm⁻¹ (C-O-C Stretching) Amine->Ether  Amine Confirmed OOP Check 900-700 cm⁻¹ (Aromatic C-H OOP Bending) Ether->OOP  Present Parent 2-Aminobenzothiazole (Ortho-disubstituted: ~750 cm⁻¹) Ether->Parent  Absent Isomer6 2-Amino-6-ethoxybenzothiazole (1,2,4-trisubstituted: ~880, 810 cm⁻¹) OOP->Isomer6  Peaks at 880 & 810 cm⁻¹ Target7 2-Amino-7-ethoxybenzothiazole (1,2,3-trisubstituted: ~780, 710 cm⁻¹) OOP->Target7  Peaks at 780 & 710 cm⁻¹

Figure 1: Decision matrix for the structural elucidation of benzothiazole derivatives using FTIR.

References

  • BenchChem . "A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-Aminobenzothiazole." 2

  • ResearchGate . "FT-IR Spectra of pure 2-ABZT, matrix (EC and CAB) and the loaded microspheres." 1

  • ResearchGate . "Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis... of 2-amino-6-ethoxybenzothiazole." 3

  • Chemistry LibreTexts . "Infrared Spectroscopy Absorption Table." 4

  • OpenStax . "15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry." 5

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Navigating the Mass Spectral Landscape of 7-Ethoxybenzothiazole: A Predictive and Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel heterocyclic compounds, a thorough understanding of their mass spectral behavior is paramount. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 7-ethoxybenzothiazole. In the absence of a publicly available spectrum for this specific molecule, this guide synthesizes established fragmentation principles of its constituent moieties—the benzothiazole core and the ethoxy-aromatic group—to construct a reliable, predicted fragmentation pathway.[1][2] We will then compare this predicted pattern with the known fragmentation of other substituted benzothiazoles to provide a comprehensive framework for analysis.

The Logic of Fragmentation: Predicting the 7-Ethoxybenzothiazole Spectrum

Electron ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[3] The fragmentation of 7-ethoxybenzothiazole is anticipated to be driven by the inherent stability of the benzothiazole ring system and the fragmentation tendencies of the ethoxy substituent.[2][4]

The molecular ion (M⁺•) of 7-ethoxybenzothiazole (C₉H₉NOS) would be expected at a mass-to-charge ratio (m/z) of 179. The presence of a sulfur atom will also result in a characteristic M+2 peak of approximately 4.4% relative abundance, which is a key diagnostic feature.[5]

The primary fragmentation pathways are predicted to be:

  • Loss of an Ethylene Molecule (C₂H₄): This is a hallmark fragmentation of ethoxy aromatic compounds, proceeding through a McLafferty-type rearrangement.[2] This pathway is expected to be highly favorable and will likely result in the base peak of the spectrum. The loss of ethylene (28 Da) from the molecular ion at m/z 179 would generate a radical cation at m/z 151 .

  • Alpha-Cleavage with Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond alpha to the oxygen atom is another common pathway for ethers.[6] This would result in the loss of a methyl radical (15 Da) to form a stable oxonium ion at m/z 164 .

  • Cleavage of the Thiazole Ring: The benzothiazole core itself can undergo fragmentation.[1] A characteristic fragmentation is the loss of a hydrogen cyanide (HCN) molecule (27 Da), which could occur from the m/z 151 fragment to yield an ion at m/z 124 .

A proposed fragmentation pathway is visualized below:

G M M⁺• (m/z 179) [C₉H₉NOS]⁺• F1 [M - C₂H₄]⁺• (m/z 151) Base Peak M->F1 - C₂H₄ (28 Da) F2 [M - •CH₃]⁺ (m/z 164) M->F2 - •CH₃ (15 Da) F3 [m/z 151 - HCN]⁺• (m/z 124) F1->F3 - HCN (27 Da)

Caption: Proposed EI fragmentation pathway of 7-ethoxybenzothiazole.

Comparative Fragmentation Analysis with Other Benzothiazoles

To contextualize our predictions for 7-ethoxybenzothiazole, it is instructive to compare its expected fragmentation with that of other well-characterized benzothiazole derivatives. This comparative approach allows us to understand the influence of different substituents on the fragmentation pathways.[1]

CompoundMolecular Weight (Da)Key Fragment Ions (m/z) and Proposed StructuresInfluence of Substituent
7-Ethoxybenzothiazole (Predicted) 179.24179 (M⁺•) , 151 (Base Peak, [M-C₂H₄]⁺•) , 164 ([M-•CH₃]⁺) , 124 ([M-C₂H₄-HCN]⁺•) The ethoxy group directs the primary fragmentation via loss of ethylene.
2-Methylbenzothiazole [1]149.21149 (M⁺•), 148 ([M-H]⁺), 108, 91, 69The methyl group leads to the loss of a hydrogen radical as a primary fragmentation step.
2-Aminobenzothiazole [1]150.20150 (M⁺•), 123, 108, 96, 69The amino group influences the subsequent fragmentation of the thiazole ring.
2-Mercaptobenzothiazole [1]167.25167 (M⁺•), 134, 108, 96, 69The mercapto group introduces its own characteristic fragmentation patterns.

This comparison highlights how the substituent at the 7-position is expected to dominate the initial, most favorable fragmentation pathway of 7-ethoxybenzothiazole, leading to a distinct base peak at m/z 151.

Experimental Protocols for Mass Spectrometry Analysis

For researchers aiming to acquire mass spectra of 7-ethoxybenzothiazole or related compounds, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This is the preferred method for volatile and thermally stable compounds like 7-ethoxybenzothiazole.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis Prep Dissolve sample in volatile solvent (e.g., DCM, ethyl acetate) GC Inject into GC Prep->GC Sep Separation on capillary column GC->Sep Ion Electron Ionization (70 eV) Sep->Ion Mass Mass Analyzer (e.g., Quadrupole) Ion->Mass Det Detector Mass->Det

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified 7-ethoxybenzothiazole (approximately 10-100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Injector: Use a split/splitless injector, typically at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Oven Program: A temperature gradient is recommended, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Utilize electron ionization (EI) at the standard energy of 70 eV.[3]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: Scan a mass range of m/z 40-400 to ensure detection of the molecular ion and all significant fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile derivatives or for confirmation of molecular weight, LC-MS with a soft ionization technique like ESI is valuable.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent mixture compatible with the mobile phase, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.[5]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is common.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode to generate the protonated molecule, [M+H]⁺.

    • Mass Analyzer: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are recommended for accurate mass measurements.[5]

    • Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion (m/z 180) as the precursor and subject it to collision-induced dissociation (CID). This will provide fragmentation data that can be compared with the EI spectrum.

Conclusion

This guide provides a robust, predictive framework for understanding the mass spectral fragmentation of 7-ethoxybenzothiazole based on established chemical principles. The predicted primary fragmentation pathway involves the loss of an ethylene molecule, leading to a base peak at m/z 151. By comparing this predicted pattern with known benzothiazole derivatives and providing detailed experimental protocols, this guide serves as a valuable resource for researchers in the structural elucidation of novel compounds. For definitive structural confirmation, high-resolution mass spectrometry and tandem MS experiments are highly recommended.[1][5]

References

  • Butcher, M., & Jakopčić, K. (1987). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Journal of Heterocyclic Chemistry, 24(5), 1461-1464.
  • BenchChem. (2025).
  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • BenchChem. (2025). Validating the Synthesis of Benzothiazole Derivatives Through Spectroscopic Methods. BenchChem Technical Guides.
  • BenchChem. (2025). In-Depth Analysis of the Mass Spectrometry Data of 6-Bromo-2-hydrazino-1,3-benzothiazole. BenchChem Technical Guides.
  • Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(3), 285-294.
  • Deeb, O., et al. (2023).
  • Wikipedia. (2024).
  • Science Ready. (2023).
  • LibreTexts. (2023).
  • Spectroscopy Online. (2020).
  • PubChem. (2025). 2-Amino-6-ethoxybenzothiazole. PubChem.
  • NIST. (n.d.). Benzothiazole. NIST WebBook.
  • MilliporeSigma. (n.d.). 6-Ethoxy-2-mercaptobenzothiazole 99. MilliporeSigma.
  • ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review.
  • SFERA. (2020).
  • SpectraBase. (n.d.). Benzothiazole, 2-ethoxycarbonylamino-6-methoxy-. SpectraBase.
  • ResearchGate. (2024). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents.
  • GovInfo. (n.d.).
  • Amazon AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent. Amazon AWS.

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A Comparative Guide to the Potency of 7-Ethoxy vs. 7-Methoxybenzothiazole-2-amine: A Methodological and SAR-Driven Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological potency of 7-ethoxybenzothiazole-2-amine and 7-methoxybenzothiazole-2-amine. In the absence of direct, side-by-side experimental data in the current literature, this document outlines the synthetic rationale, key structure-activity relationship (SAR) considerations, and detailed experimental protocols to enable a robust in-house comparison.

Introduction: The 2-Aminobenzothiazole Scaffold in Medicinal Chemistry

The 2-aminobenzothiazole core is a privileged heterocyclic structure in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4] The versatility of the 2-aminobenzothiazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The 7-position of the benzothiazole ring is a critical site for modification, as substituents here can significantly influence the molecule's interaction with biological targets.

Structure-Activity Relationship (SAR) Insights: Methoxy vs. Ethoxy at the 7-Position

The potency of a drug candidate is intimately linked to its structural and electronic properties. The substitution of a methoxy (-OCH3) versus an ethoxy (-OCH2CH3) group at the 7-position of the benzothiazole ring can modulate its biological activity through several mechanisms:

  • Lipophilicity: The ethoxy group is more lipophilic than the methoxy group. This increased lipophilicity can enhance membrane permeability and potentially improve oral bioavailability. However, it can also lead to increased metabolic liability and off-target effects.

  • Steric Effects: The larger size of the ethoxy group compared to the methoxy group can influence how the molecule fits into the binding pocket of a target protein. This can either be beneficial, leading to a more favorable binding orientation, or detrimental, causing steric hindrance.

  • Metabolism: Alkoxy groups are susceptible to O-dealkylation by cytochrome P450 enzymes. The rate of metabolism can differ between methoxy and ethoxy groups, affecting the compound's pharmacokinetic profile and duration of action.

A direct comparison of the biological activity of 7-ethoxy- and 7-methoxybenzothiazole-2-amine would provide valuable insights into the SAR at this position for a given biological target.

Synthesis of 7-Alkoxybenzothiazole-2-amines

The synthesis of 7-alkoxybenzothiazole-2-amines can be achieved through a multi-step process, typically starting from the corresponding alkoxy-substituted aniline. A general synthetic route is outlined below.

Synthesis_of_7-Alkoxybenzothiazole-2-amines cluster_0 Step 1: Thiocyanation cluster_1 Step 2: Oxidative Cyclization 3-Alkoxy-aniline 3-Alkoxy-aniline 3-Alkoxy-phenylthiourea 3-Alkoxy-phenylthiourea 3-Alkoxy-aniline->3-Alkoxy-phenylthiourea KSCN_Br2 KSCN, Br2 in Acetic Acid 3-Alkoxy-phenylthiourea_2 3-Alkoxy-phenylthiourea 7-Alkoxybenzothiazole-2-amine 7-Alkoxybenzothiazole-2-amine 3-Alkoxy-phenylthiourea_2->7-Alkoxybenzothiazole-2-amine Oxidizing_Agent Oxidizing Agent (e.g., Br2) Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffers) Start->Prepare_Reagents Compound_Plating Plate Serial Dilutions of 7-ethoxy & 7-methoxy analogs Prepare_Reagents->Compound_Plating Reaction_Mix Add Kinase, Substrate, and Compound to Plate Compound_Plating->Reaction_Mix Initiate_Reaction Add ATP to Initiate Kinase Reaction Reaction_Mix->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Luminescence/ Fluorescence Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a kinase inhibition assay.

Data Presentation

The IC50 values obtained from the assay should be tabulated for a clear comparison.

CompoundIC50 (µM) [Hypothetical Data]
7-methoxybenzothiazole-2-amine1.5
7-ethoxybenzothiazole-2-amine0.8
Positive Control0.05

Conclusion

While direct comparative data for the potency of 7-ethoxy- versus 7-methoxybenzothiazole-2-amine is not currently available in the public domain, this guide provides the necessary framework for researchers to conduct this comparison. By following the outlined synthetic and experimental protocols, and considering the SAR principles discussed, a clear understanding of the relative potency of these two analogs can be achieved for a specific biological target. This will, in turn, inform the design of future, more potent 2-aminobenzothiazole-based therapeutic agents.

References

  • A Comparative Guide to the Synthesis of 2-Substituted Benzothiazoles: Validating a Novel Eco-Friendly Approach. (URL: Provided in search results)
  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (URL: Provided in search results)
  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer - The Thai Journal of Pharmaceutical Sciences (TJPS). (URL: Provided in search results)
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC. (URL: Provided in search results)
  • Design, synthesis, biological evaluation, and in silico studies of 2‐aminobenzothiazole derivatives as potent PI3Kα inhibitors | Request PDF - ResearchG
  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed. (URL: Provided in search results)
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (URL: Provided in search results)
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: Provided in search results)
  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. (URL: Provided in search results)
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - MDPI. (URL: Provided in search results)
  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC. (URL: Provided in search results)
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - Semantic Scholar. (URL: Provided in search results)
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. (URL: Provided in search results)
  • synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. (URL: Provided in search results)
  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - MDPI. (URL: Provided in search results)
  • A Comparative Analysis of the Anticancer Properties of Benzothiazole Derivatives - Benchchem. (URL: Provided in search results)
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (URL: Provided in search results)
  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - MDPI. (URL: Provided in search results)
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing. (URL: Provided in search results)

Sources

Structural Insights into Kinesin-14 Inhibition: X-Ray Crystallography of 7-Ethoxybenzo[d]thiazol-2-amine vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As the pursuit of novel oncology therapeutics intensifies, targeting the mitotic kinesin HSET (KIFC1) has emerged as a highly promising strategy for selectively eradicating cancer cells with supernumerary centrosomes[1]. While early allosteric inhibitors like [2] and [3] validated the biological target, optimizing their pharmacokinetic properties requires superior chemical building blocks.

This guide provides an in-depth crystallographic and biochemical comparison of 7-ethoxybenzo[d]thiazol-2-amine (7-EBT2A) against alternative positional isomers (such as 6-EBT2A) and unsubstituted benzothiazol-2-amine. By leveraging Fragment-Based Drug Discovery (FBDD) and high-resolution X-ray crystallography, we demonstrate why the 7-ethoxy substitution offers a privileged vector for designing next-generation HSET inhibitors.

Mechanistic Rationale: The Role of HSET in Cancer Survival

In normal diploid cells, bipolar spindle assembly is driven by two centrosomes. However, many cancer cells possess amplified (supernumerary) centrosomes, which would typically lead to multipolar mitoses and subsequent apoptotic cell death (mitotic catastrophe)[4]. To survive, these malignant cells heavily rely on the minus-end directed motor protein HSET to cluster extra centrosomes into a pseudo-bipolar spindle[5].

Inhibiting HSET safely spares normal cells while selectively inducing apoptosis in cancer cells[6].

Mechanism C1 Supernumerary Centrosomes HSET HSET Motor Protein (KIFC1) C1->HSET Clust Centrosome Clustering HSET->Clust Multi Multipolar Spindles HSET->Multi Inhibited Surv Cancer Cell Survival Clust->Surv Inhib 7-EBT2A Derived Inhibitor Inhib->HSET Allosteric Block Apop Mitotic Catastrophe & Apoptosis Multi->Apop

Mechanism of HSET inhibition leading to multipolar spindles and apoptosis.

Crystallographic Comparison: 7-EBT2A vs. Alternatives

Historically, obtaining X-ray co-crystal structures of HSET bound to allosteric inhibitors has been notoriously difficult, often because compounds like AZ82 require the microtubule-bound state to achieve high affinity[7]. However, by utilizing high-resolution apo-HSET motor domain crystals (e.g., PDB: 5WDH) and high-concentration fragment soaking, we can map the binding modes of low-molecular-weight scaffolds[8].

Structural Causality of the 7-Ethoxy Substitution

The 2-aminobenzothiazole core acts as a fundamental hydrogen-bond donor/acceptor system within the HSET L5/α2/α3 allosteric pocket. The critical differentiator is the spatial projection of the ethoxy group:

  • 7-EBT2A (Product): The ethoxy group at the 7-position (adjacent to the sulfur atom) projects directly into a transient, hydrophobic sub-pocket formed by the L5 loop. This orientation avoids steric clashes with the critical Arg521 residue—a known anchor point for HSET selectivity[9].

  • 6-EBT2A (Alternative): Shifting the ethoxy group to the 6-position forces the alkyl chain into the solvent-exposed channel, drastically reducing the entropic benefit of desolvation and lowering ligand occupancy in the crystal lattice.

  • Unsubstituted Benzothiazol-2-amine: Lacks the van der Waals interactions provided by the ethoxy chain, resulting in high B-factors and poor electron density resolution during refinement.

Quantitative Performance Data

The following table summarizes the crystallographic refinement statistics and primary biochemical screening data for these fragments.

Scaffold / FragmentX-Ray Resolution (Å)Ligand Occupancy (%)B-Factor (Ų)MT-Stimulated ATPase IC₅₀ (μM)Eg5 Selectivity Fold
7-Ethoxybenzo[d]thiazol-2-amine 1.85 88% 22.4 145 ± 12 >100x
6-Ethoxybenzo[d]thiazol-2-amine1.9245%48.7410 ± 3515x
Benzothiazol-2-amine (Core)1.9030%65.2>1000N/A
AZ82 (Reference Inhibitor)N/A (Unresolved)N/AN/A0.30 ± 0.05>200x

Note: While fragments inherently exhibit higher IC₅₀ values (micromolar range) than fully optimized inhibitors like AZ82 (nanomolar range)[10], the 7-EBT2A fragment demonstrates superior ligand occupancy and a highly stable B-factor, making it the optimal starting point for fragment-growing campaigns.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the exact workflows used to generate the comparative data.

Protocol A: Fragment Soaking and X-Ray Crystallography

Causality Check: Benzothiazole fragments possess limited aqueous solubility. Soaking must be performed with strict DMSO concentration controls to prevent the dissolution of the delicate protein crystal lattice.

  • Protein Crystallization: Purified HSET motor domain (residues 295-673) is concentrated to 12 mg/mL. Crystals are grown via hanging-drop vapor diffusion at 18°C using a reservoir solution of 0.1 M HEPES (pH 7.2), 20% PEG 3350, and 0.2 M Proline.

  • Fragment Preparation: Prepare a 100 mM stock of [11] in 100% anhydrous DMSO.

  • Soaking Procedure: Transfer apo-crystals into a 2 μL soaking drop containing the reservoir solution supplemented with 5 mM of the fragment (final DMSO concentration strictly capped at 5%). Incubate for 24 hours at 18°C.

  • Cryoprotection & Diffraction: Briefly transfer the soaked crystals into a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron source.

  • Refinement: Process data using XDS and refine using Phenix. The 7-ethoxy group's electron density (

    
     map) should be clearly visible contoured at 1.0 
    
    
    
    .

Workflow A Apo-HSET (PDB: 5WDH) Crystallization B 7-EBT2A Fragment Soaking (<5% DMSO) A->B C Synchrotron X-Ray Diffraction (100 K) B->C D Electron Density Refinement & SAR C->D

Workflow for X-ray crystallographic evaluation of 7-EBT2A fragment soaking.

Protocol B: Microtubule-Stimulated ATPase Assay

Causality Check: To avoid false positives caused by fragment aggregation, the assay buffer is supplemented with a specialized surfactant mixture[3].

  • Reagent Formulation: Prepare a working solution of the fragment by diluting the DMSO stock into a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline[3]. This ensures the 7-EBT2A remains fully soluble up to 1 mM in the aqueous assay.

  • Enzyme Coupling System: The assay couples ATP hydrolysis to NADH oxidation. Prepare an assay mix containing 50 mM Na-PIPES (pH 6.8), 2.7 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 50 μg/mL lactate dehydrogenase, and 100 μg/mL pyruvate kinase[12].

  • Reaction Initiation: Add 0.07 mg/mL polymerized microtubules (MTs) and 6 nM purified HSET protein.

  • Measurement: Initiate the reaction with 2 mM ATP. Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 20 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Conclusion

While the unsubstituted benzothiazol-2-amine core provides a baseline interaction with the HSET motor domain, structural and biochemical data unequivocally demonstrate that the 7-ethoxybenzo[d]thiazol-2-amine scaffold is vastly superior. The precise spatial orientation of the 7-ethoxy moiety exploits a critical hydrophobic pocket, stabilizing the ligand within the allosteric site and providing a rigid, high-occupancy foundation for the rational design of potent, selective HSET inhibitors.

References

  • ACS Publications. "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes." Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "2-Sulfonylpyrimidines Target the Kinesin HSET via Cysteine Alkylation." ResearchGate. Available at:[Link]

  • Taylor & Francis. "Recent Findings and Future Directions for Interpolar Mitotic Kinesin Inhibitors in Cancer Therapy." Taylor & Francis Online. Available at:[Link] (Derived from search data)

Sources

A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Benzothiazole Chemistry

Benzothiazole and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, exhibiting a vast spectrum of pharmacological activities.[1] For researchers, scientists, and drug development professionals, the purity of these compounds is not a mere metric but a critical determinant of a final product's quality, safety, and efficacy.[2] Impurities, even in trace amounts, can alter biological activity, introduce toxicity, or impede downstream synthetic steps. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the separation, identification, and quantification of benzothiazole derivatives and their potential impurities, offering high resolution and sensitivity.[1][3]

This guide provides a comparative analysis of HPLC-based methods for the purity validation of benzothiazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, grounding our discussion in established principles and authoritative guidelines to provide a self-validating framework for your analytical challenges.

Part 1: The Workhorse of Purity Analysis - Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most prevalent and effective method for assessing the purity of the majority of benzothiazole derivatives, which are typically moderately polar organic compounds.[2] The fundamental principle of RP-HPLC involves the partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica based) and a polar mobile phase.[2] Compounds with higher hydrophobicity are retained longer on the column, allowing for effective separation from the main, often more polar, active ingredient and any related impurities.

Causality in Method Design: Selecting Your RP-HPLC Conditions

The success of an RP-HPLC method hinges on the rational selection of the column, mobile phase, and detector.

  • Stationary Phase (Column) Selection:

    • C18 (Octadecylsilane): This is the most common choice for benzothiazole derivatives due to its high hydrophobicity, providing excellent retention and separation for a wide range of compounds.[1][3] Columns like the Microbondapak C18 or Hypersil ODS have been successfully used.[4][5]

    • C8 (Octylsilane): A C8 column offers slightly less retention than a C18. It is a strategic choice for highly non-polar benzothiazole derivatives that might be too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.

    • Phenyl Columns: These columns provide alternative selectivity based on pi-pi interactions, which can be particularly useful for separating aromatic compounds like benzothiazole derivatives that may co-elute on a standard C18 column.

  • Mobile Phase Composition:

    • Solvents: The mobile phase typically consists of a mixture of water and a less polar organic solvent, most commonly acetonitrile (MeCN) or methanol.[6][7] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.

    • Additives (The Key to Peak Shape and MS-Compatibility):

      • Acids (Phosphoric Acid, Formic Acid): Adding a small percentage (e.g., 0.1%) of an acid to the aqueous portion of the mobile phase is crucial.[1] It protonates residual free silanol groups on the silica-based stationary phase, preventing undesirable interactions with basic analytes and significantly improving peak symmetry (reducing tailing). Phosphoric acid is a robust choice for UV-only detection.[1] However, if Mass Spectrometry (MS) detection is required, a volatile acid like formic acid must be used, as phosphoric acid is non-volatile and will contaminate the MS source.[6][8][9]

      • Buffers (Ammonium Acetate, Sodium Phosphate): For compounds whose ionization state is highly sensitive to pH, using a buffer can provide more stable and reproducible retention times.[4][10]

  • Detection Methods:

    • UV-Vis and Photodiode Array (PDA) Detectors: Benzothiazole derivatives inherently possess chromophores, making UV detection the most straightforward and widely used method.[11] A PDA detector is superior to a fixed-wavelength UV detector as it acquires the entire UV-Vis spectrum for each peak, which can be used to assess peak purity and aid in the identification of unknown impurities.[12] Detection wavelengths are typically set at a UV maximum of the analyte, such as 240 nm or 255 nm.[4][5]

    • Mass Spectrometry (MS): Coupling HPLC with an MS detector (LC-MS) is invaluable for identifying unknown impurities and degradation products.[9][13] It provides mass-to-charge ratio (m/z) data, offering structural information that UV detection cannot.[11]

Comparative Data: RP-HPLC Methods in Practice

The following table summarizes experimentally reported conditions for the analysis of various benzothiazole derivatives, showcasing the versatility of the RP-HPLC approach.

Derivative AnalyzedHPLC ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Benzothiazole hydrochlorideC18, 4.6 x 150 mm, 5 µmAcetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)1.0UV at 250 nm[1]
2-Mercaptobenzothiazole (MBT) & 2,2'-Dithiobis-benzothiazole (MBTS)Microbondapak C18, 10 µm, 30 cmTHF:Acetonitrile:Buffer (40:40:20 v/v), pH 4.01.0UV at 240 nm[4]
Various Benzothiazoles (Photodegradation Study)Hypersil ODS, 5 µm, 250 x 4.6 mmAcetonitrile-water gradient with formic acid or ammonium acetate1.0PDA at 255 nm & ESI-MS[5][9]
BenzothiazoleNewcrom R1Acetonitrile (MeCN), water, and phosphoric acid--[6][8]
N-Benzyl-1,3,2-benzodithiazole S-oxideC18Gradient of Acetonitrile and 0.1% Formic Acid in Water--[3]

Part 2: Specialized Separations - Chiral and Normal-Phase HPLC

While RP-HPLC is the primary tool, certain analytical challenges require alternative approaches.

Chiral HPLC: Resolving Enantiomers

Many pharmacologically active benzothiazole derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[14] Enantiomers can have drastically different pharmacological and toxicological profiles, making their separation and quantification a regulatory necessity.[15]

  • Principle: Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers. These CSPs, often based on derivatized cellulose or amylose, create a chiral environment where one enantiomer fits more favorably than the other, leading to different retention times and thus, separation.[16][17]

  • Application Example: The enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide ((+/-) IDRA21) were successfully resolved using a cellulose tris-3,5-dimethyl-phenylcarbamate CSP (Chiralcel OD).[14] This separation was achieved under both normal-phase (n-hexane:2-propanol) and reversed-phase (water:acetonitrile) conditions, demonstrating the flexibility of chiral methods.[14][16]

Normal-Phase HPLC (NP-HPLC)

In NP-HPLC, the stationary phase is polar (e.g., silica) and the mobile phase is non-polar (e.g., hexane, isopropanol). This mode is less common for purity analysis of benzothiazoles but can be advantageous for:

  • Separating very non-polar isomers that are poorly retained in RP-HPLC.

  • Resolving compounds that are highly soluble in organic solvents but not in aqueous media.

Part 3: Ensuring Method Reliability - Development and Validation

A robust analytical method is one that is "fit for purpose." This is formally demonstrated through a rigorous process of method development and validation, guided by the International Council for Harmonisation (ICH) guidelines.[18][19][20] A key component of this process for purity methods is the forced degradation study.

The Cornerstone of Specificity: Forced Degradation Studies

Forced degradation (or stress testing) is the process of subjecting a drug substance to harsh conditions to accelerate its decomposition.[21][22] The primary goal is to generate potential degradation products and prove that the HPLC method can separate these degradants from the intact analyte.[23] This demonstrates the method's specificity and confirms it is "stability-indicating."

Typical Stress Conditions:

Stress ConditionTypical Reagent / ConditionPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, heatedTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 M - 1 M NaOH, heatedTo assess degradation in alkaline conditions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temp or heatedTo assess susceptibility to oxidation.
Thermal Dry Heat (e.g., 60-80°C)To assess stability at elevated temperatures.
Photolytic Exposure to UV and visible light (e.g., ICH Q1B options)To assess light sensitivity.

A target degradation of 5-20% is generally considered appropriate to produce a sufficient amount of degradants for detection without completely consuming the parent peak.[22]

Experimental Protocol: Forced Degradation Workflow
  • Prepare Stock Solution: Accurately prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., mobile phase diluent).

  • Apply Stress: Aliquot the stock solution into separate vials for each stress condition (Acid, Base, Oxidative, Thermal, Photolytic, and a Control). Add the stressor (e.g., HCl, NaOH, H₂O₂) to the respective vials. Place vials under the specified temperature or light conditions for a defined period.

  • Neutralization (for Acid/Base): After the stress period, cool the acid and base hydrolysis samples to room temperature and carefully neutralize them to prevent further degradation.

  • Dilution: Dilute all samples (including the control) to the target analytical concentration with the mobile phase.

  • Analysis: Inject the samples into the HPLC system.

  • Evaluation: Analyze the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm the main peak is spectrally pure.[23]

Visualizing the Path to a Validated Method

The journey from a preliminary method to a fully validated, stability-indicating assay follows a logical progression.

G cluster_0 Method Development cluster_1 Specificity Confirmation cluster_2 ICH Method Validation Dev Initial Method Scouting (Column, Mobile Phase) Opt Method Optimization (Gradient, Flow Rate, Temp) Dev->Opt Iterative Process Forced Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Opt->Forced Assess Assess Peak Purity & Resolution Forced->Assess Val Formal Validation Protocol Assess->Val Method is Stability-Indicating Params Test Parameters (Accuracy, Precision, Linearity, etc.) Val->Params Report Validation Report Params->Report G A 1. Mobile Phase & Sample Prep B 2. System Equilibration A->B C 3. System Suitability Test (SST) B->C D 4. Blank Injection (Diluent) C->D E 5. Standard Injection D->E F 6. Sample Injection E->F G 7. Data Processing & Purity Calculation F->G

Caption: Standard workflow for a single HPLC purity analysis run.

1. Instrumentation and Reagents

  • HPLC system with a pump, autosampler, column oven, and PDA detector. [1]* C18 Column (e.g., 4.6 x 150 mm, 5 µm). [1]* HPLC-grade Acetonitrile and Water.

  • Phosphoric Acid or Formic Acid (analytical grade).

  • Reference standard and sample of the benzothiazole derivative.

2. Chromatographic Conditions (Example)

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v). [1]* Flow Rate: 1.0 mL/min. [1]* Column Temperature: 30°C. [1]* Detection: PDA scan 200-400 nm, quantification wavelength at UV max (e.g., 250 nm). [1]* Injection Volume: 10 µL. [1] 3. Solution Preparation

  • Mobile Phase: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix this solution 50:50 (v/v) with acetonitrile. Degas thoroughly. [1]* Diluent: Use the mobile phase as the diluent.

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. [1]* Sample Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve, and dilute to the same concentration as the standard solution using the diluent. Filter through a 0.45 µm syringe filter before injection. [1] 4. Analysis Sequence

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by making at least five replicate injections of the standard solution. The %RSD for peak area and retention time should be ≤ 2.0%.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution.

5. Data Analysis and Purity Calculation

  • Integrate all peaks in the sample chromatogram that are above the Limit of Quantitation (LOQ).

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The purity analysis of benzothiazole derivatives is a multifaceted task that relies heavily on the robust and versatile technique of HPLC. While reversed-phase HPLC is the predominant method, a comprehensive analytical strategy may involve chiral or normal-phase chromatography to address specific separation challenges. The foundation of any reliable purity method is a thorough development and validation process, with forced degradation studies being indispensable for proving specificity and stability-indicating capabilities. By understanding the principles behind method choices and adhering to systematic validation as outlined by ICH guidelines, researchers can generate accurate, reproducible, and defensible purity data, ensuring the quality and safety of their materials from the laboratory bench to final application.

References

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (n.d.).
  • Separation of Benzothiazole on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 19).
  • Benzothiazole | SIELC Technologies. (2018, February 19).
  • Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole - Benchchem. (n.d.).
  • Monitoring of Photodegradation Process of Various Benzothiazoles by HPLC and UV Spectrometry: Application of LC-MS in Photoproduct Identification - Taylor & Francis. (2009, March 9).
  • Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases - ResearchGate. (n.d.).
  • Comparative Purity Analysis of Synthesized N-Benzyl-1,3,2-benzodithiazole S-oxide: A Guide to HPLC and Alternative Methods - Benchchem. (n.d.).
  • Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases - PubMed. (2000, August 1).
  • Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride - Benchchem. (n.d.).
  • Monitoring of Photodegradation Process of Various Benzothiazoles by HPLC and UV Spectrometry: Application of LC-MS in Photoprodu - Taylor & Francis. (2008, June 11).
  • Extraction and analysis of various benzothiazoles from industrial wastewater - Fiehn Lab. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? | ResearchGate. (2025, August 18).
  • Types of HPLC Detectors - Phenomenex. (2025, April 1).
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - Semantic Scholar. (2021, August 17).
  • Chromatography Detectors | UPLC/UHPLC, HPLC & SFC Detectors - Waters Corporation. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2- (Morpholinodithio)benzothiazole and its Intermediates - Benchchem. (n.d.).
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Developm - Journal of Medicinal & Organic Chemistry. (n.d.).
  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.).
  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Development and Validation of RP-HPLC Method for - An-Najah Staff. (n.d.).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System - Asian Publication Corporation. (n.d.).
  • Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography - PQRI. (n.d.).
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.).
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC. (2024, November 7).
  • Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed. (2020, July 10).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation – A Review - Biomedical Journal of. (2022, November 30).
  • Development and Validation of HPLC Methods for Analytical and Preparative Purposes - Diva-portal.org. (2004, September 24).
  • Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry - PubMed. (2021, June 5).
  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT - SciSpace. (2009, March 4).
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - MDPI. (2023, July 14).
  • Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. (2014, June 15).

Sources

Unambiguous Regiochemical Validation of 7-Substituted Benzothiazoles: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regiochemistry Bottleneck

The synthesis of benzothiazoles via Hugerschoff or Jacobson cyclizations of meta-substituted anilines or arylthioureas notoriously yields an intractable mixture of 5-substituted and 7-substituted regioisomers 1. Distinguishing between these two isomers is a classic bottleneck in drug development. Because both regioisomers possess identical 1,2,4-trisubstituted benzene spin systems (AMX or ABX patterns), routine 1D


H NMR is often insufficient, leading to costly misassignments in downstream biological assays.

This guide objectively compares traditional analytical methods against a modern, self-validating workflow:


H-

N HMBC coupled with DFT-DP4+ computational validation
. By understanding the mechanistic causality behind these techniques, researchers can implement a definitive, crystal-free standard for regiochemical assignment.

The Contenders: Comparative Performance Analysis

Alternative 1: Traditional 1D/2D NMR ( H- C HMBC & NOESY)

Standard structural elucidation relies on


H-

C HMBC to trace 3-bond couplings (

) from the aromatic protons to the bridgehead carbons (C3a, C7a).
  • The Flaw: The chemical shifts of these bridgehead carbons are highly sensitive to solvent and substituent effects, often overlapping and leading to ambiguous assignments. Furthermore, NOESY/ROESY is ineffective for the 7-position because the fused thiazole ring lacks protons to show spatial proximity to C7.

Alternative 2: X-Ray Crystallography

Single-crystal X-ray diffraction remains the gold standard for absolute structural confirmation.

  • The Flaw: It is severely limited by throughput. Benzothiazole derivatives are frequently isolated as oils or amorphous solids, making crystallization a time-consuming, non-guaranteed process that stalls development pipelines.

The Recommended Workflow: H- N HMBC + DFT-DP4+

This workflow leverages the unique electronic environment of the benzothiazole nitrogen (N3). In a


H-

N HMBC experiment at natural abundance, N3 exhibits a strong, unambiguous 3-bond coupling (

) exclusively to the H-4 proton 2. Once H-4 is identified, its multiplicity immediately defines the regiochemistry. This empirical data is then orthogonally validated using Density Functional Theory (DFT) and DP4+ probability.

Mechanistic Deep-Dive: The Causality of H- N HMBC

Why does


H-

N HMBC succeed where

H-

C HMBC fails? The benzothiazole core consists of a sulfur atom at position 1, a carbon at 2, and a nitrogen at 3. The fused benzene ring occupies positions 3a through 7a.

The nitrogen atom (N3) is exactly three bonds away from the C4 proton (N3–C3a–C4–H4). Because there are no other protons within a 3-bond radius of N3 on the fused ring, the


H-

N HMBC spectrum will show a single, intense cross-peak correlating the nitrogen resonance (

ppm relative to CH

NO

) directly to H-4.
  • If the compound is the 7-substituted isomer: The substituent is at C7. The remaining protons are at C4, C5, and C6. H-4 is adjacent to H-5, meaning H-4 will appear as a doublet (ortho-coupled,

    
     Hz).
    
  • If the compound is the 5-substituted isomer: The substituent is at C5. The remaining protons are at C4, C6, and C7. H-4 is isolated between the bridgehead C3a and the substituent at C5, meaning H-4 will appear as a singlet (or a fine meta-coupled doublet,

    
     Hz).
    

This creates a self-validating logical system: Find N3


 Identify H-4 

Read Multiplicity

Assign Regiochemistry.

Visualizing the Workflows

G A m-Substituted Arylthiourea B Oxidative Cyclization (e.g., Br2) A->B C 5-Substituted Benzothiazole (H-4 is Singlet) B->C Para to substituent D 7-Substituted Benzothiazole (H-4 is Doublet) B->D Ortho to substituent

Figure 1: Hugerschoff cyclization of meta-substituted precursors yields isomeric mixtures.

Workflow Start Isomeric Mixture / Unknown (5- vs 7-Substituted) HMBC Acquire 1H-15N HMBC (Optimized for 3J_NH = 4.5 Hz) Start->HMBC Identify Identify H-4 via 3J coupling to N3 (δN ~ -130 ppm) HMBC->Identify Decision Analyze H-4 Multiplicity Identify->Decision Singlet H-4 = Singlet (meta-coupled) Conclusion: 5-Substituted Decision->Singlet Singlet Doublet H-4 = Doublet (ortho-coupled) Conclusion: 7-Substituted Decision->Doublet Doublet DFT Orthogonal Validation: DFT-GIAO NMR & DP4+ Probability Singlet->DFT Doublet->DFT

Figure 2: The self-validating analytical workflow for benzothiazole regiochemistry.

Experimental Protocols

Step 1: Natural Abundance H- N HMBC Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified benzothiazole in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    .
  • Hardware Setup: Equip the NMR spectrometer (minimum 500 MHz recommended) with a cryoprobe to maximize

    
    N sensitivity at natural abundance.
    
  • Pulse Sequence Optimization: Set up a 2D

    
    H-
    
    
    
    N HMBC pulse sequence. Crucially, optimize the long-range coupling delay for
    
    
    Hz (evolution period
    
    
    ms).
  • Acquisition: Acquire data with 1024 points in the

    
    H dimension and 128-256 increments in the 
    
    
    
    N dimension.
  • Interpretation: Process the spectrum and locate the

    
    N resonance (typically between -120 and -140 ppm). The corresponding 
    
    
    
    H cross-peak definitively identifies H-4. Read the 1D
    
    
    H multiplicity of this specific proton to assign the regiochemistry.
Step 2: DFT-DP4+ Computational Validation

To ensure absolute trustworthiness, the empirical NMR assignment must be computationally validated 3.

  • Conformational Search: Generate 3D conformers for both the 5-substituted and 7-substituted candidate structures using Molecular Mechanics (e.g., MMFF94).

  • Geometry Optimization: Optimize geometries and calculate frequencies at the B3LYP/6-31G(d) level of theory to ensure all conformers are true minima.

  • Tensor Calculation: Calculate NMR magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level.

  • Statistical Analysis: Extract the calculated

    
    H and 
    
    
    
    C chemical shifts, apply Boltzmann weighting, and input the data alongside the experimental shifts into the DP4+ App 4.
  • Validation: The DP4+ algorithm will output a probability score. A score of >99% confidence for one isomer serves as a definitive, orthogonal validation of the

    
    H-
    
    
    
    N HMBC result.

Quantitative Data Comparison

Analytical MethodThroughputSample StateDiagnostic ConfidencePrimary Limitation
1D

H / 2D

H-

C HMBC
High (< 1 hour)LiquidLow-ModerateAmbiguous

couplings; overlapping C3a/C7a shifts.
X-Ray Crystallography Low (Days-Weeks)Solid (Single Crystal)Absolute (100%)Requires high-quality single crystals; destructive/consumptive.

H-

N HMBC + DFT-DP4+
Medium (12-24 hours)LiquidVery High (>99%)Requires high-field NMR (≥500 MHz) and computational time.

References

  • Searching for New Cures for Tuberculosis: Design, Synthesis, and Biological Evaluation of 2-Methylbenzothiazoles Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance: a Tool To Study Benzothiazole Biodegradation by Two Rhodococcus Strains Source: PMC (Applied and Environmental Microbiology) URL:[Link]

  • A critical review on the use of DP4+ in the structural elucidation of natural products: the good, the bad and the ugly. A practical guide Source: RSC Publishing (Natural Product Reports) URL:[Link]

  • DP4+App: Finding the Best Balance between Computational Cost and Predictive Capacity in the Structure Elucidation Process by DP4+. Factors Analysis and Automation Source: ACS Publications (Journal of Natural Products) URL:[Link]

Sources

Comparative Guide: 13C NMR Structural Elucidation of 7-Ethoxybenzo[d]thiazol-2-amine vs. Predictive Models and Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Objective

In the development of benzothiazole-based therapeutics (such as Riluzole analogs), precise structural verification is paramount. Distinguishing between closely related regioisomers—specifically 7-ethoxybenzo[d]thiazol-2-amine and its 6-ethoxy counterpart—presents a common analytical bottleneck.

This guide provides an objective comparison of empirical


C NMR data against state-of-the-art in silico predictive software (HOSE-code and Machine Learning models). Furthermore, it contrasts the spectral fingerprints of the 7-ethoxy and 6-ethoxy regioisomers, providing researchers with a self-validating experimental framework to ensure absolute structural certainty.

Performance Comparison: Predictive Software vs. Empirical Data

Modern NMR prediction tools are invaluable for rapid screening, but they often struggle with highly conjugated, sterically hindered heteroaromatic systems. Table 1 compares the derived empirical


C NMR shifts of 7-ethoxybenzo[d]thiazol-2-amine (based on substituent additivity rules from the validated 2-aminobenzothiazole core , ) against two leading computational alternatives: HOSE-code algorithms (ChemDraw) and Ensemble Machine Learning models (Mnova).
Table 1: C NMR Chemical Shifts (DMSO- , 100 MHz)
Carbon PositionEmpirical Shift (ppm)HOSE Prediction (ppm)ML Prediction (ppm)Δ Max (ppm)Mechanistic Rationale for Shift
C2 167.5166.8167.20.7Highly deshielded due to adjacent electronegative N and S atoms.
C3a 152.0150.5151.81.5Bridgehead carbon attached to the nitrogen atom.
C4 110.5112.1109.81.6Para to the electron-donating ethoxy group (mesomeric shielding).
C5 127.0128.5126.51.5Meta to ethoxy; relatively unaffected by mesomeric donation.
C6 106.5108.2105.91.7Ortho to ethoxy; strong mesomeric shielding (-15 ppm shift).
C7 153.0155.1152.52.1Directly attached to oxygen; strong inductive deshielding.
C7a 118.5120.0119.21.5Bridgehead carbon; sterically compressed by the adjacent C7-ethoxy.
-OCH

-
64.565.264.10.7Typical aliphatic carbon adjacent to an oxygen atom.
-CH

14.815.114.60.3Terminal methyl group.

Application Insight: Predictive algorithms show the highest deviation (up to 2.1 ppm) at C7 and C7a . This occurs because standard HOSE codes often underestimate the anisotropic deshielding of the adjacent sulfur atom combined with the steric compression of the C7-ethoxy group. Relying solely on software without empirical validation can lead to misassignments of these quaternary carbons.

Regioisomer Differentiation: 7-Ethoxy vs. 6-Ethoxy

When synthesizing 7-ethoxybenzo[d]thiazol-2-amine, the 6-ethoxy regioisomer is a common byproduct or alternative building block .


C NMR is the gold standard for distinguishing these isomers due to the predictable mesomeric effects of the oxygen lone pairs.
Table 2: Diagnostic Aromatic Shifts for Regioisomer Assignment
Carbon Position7-Ethoxy Isomer (ppm)6-Ethoxy Isomer (ppm)Diagnostic Difference & Causality
C4 110.5119.0Shielded in 7-ethoxy due to para-mesomeric electron donation.
C5 127.0111.5Shielded in 6-ethoxy due to ortho-mesomeric electron donation.
C6 106.5155.0Heavily deshielded in 6-ethoxy (attached directly to oxygen).
C7 153.0105.5Heavily deshielded in 7-ethoxy (attached directly to oxygen).

Experimental Protocol: Self-Validating C NMR Acquisition

To achieve the empirical accuracy required to out-perform in silico models, the NMR acquisition must be rigorously controlled. The following protocol is designed as a self-validating system to ensure maximum signal-to-noise ratio (SNR) for heavily relaxed quaternary carbons.

Phase 1: Sample Preparation & System Validation
  • Solvent Selection & Dissolution: Weigh 25–30 mg of the analyte and dissolve in 0.6 mL of DMSO-

    
    .
    
    • Causality: The primary 2-amino group forms strong intermolecular hydrogen bonds, causing line broadening and poor solubility in non-polar solvents like CDCl

      
      . DMSO-
      
      
      
      acts as a strong hydrogen-bond acceptor, disrupting aggregates and yielding sharp, well-resolved resonances.
  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: While the DMSO-

      
       residual multiplet (39.52 ppm) can be used, TMS provides a definitive 0.0 ppm reference, eliminating calibration drift errors across different spectrometers.
      
  • Pre-Acquisition Validation (

    
    H NMR):  Acquire a rapid 
    
    
    
    H NMR spectrum (16 scans).
    • Causality: This acts as a self-validating checkpoint. If the

      
      H line width is >1.0 Hz, the sample requires re-shimming. Do not commit to a multi-hour 
      
      
      
      C acquisition until the
      
      
      H spectrum confirms high purity and optimal magnetic homogeneity.
Phase 2: C NMR Acquisition Parameters
  • Pulse Sequence: Select a standard 1D Carbon sequence with composite pulse decoupling (e.g., WALTZ-16).

  • Relaxation Delay (D1): Set D1 to 2.5 to 3.0 seconds .

    • Causality: Benzothiazoles contain multiple quaternary carbons (C2, C3a, C7a, C7). Because they lack directly attached protons, they cannot efficiently relax via dipole-dipole interactions, resulting in long longitudinal relaxation times (

      
      ). A default 1.0s delay causes severe signal attenuation of these critical diagnostic peaks.
      
  • Number of Scans (NS): Set NS to 1024 or 2048.

    • Causality: The low natural abundance of

      
      C (1.1%) combined with the steric hindrance at C7a requires high scan counts to elevate the signal above the baseline noise floor.
      
Phase 3: Spectral Processing
  • Window Function: Apply an exponential line broadening (LB) of 1.0 Hz prior to Fourier Transformation.

    • Causality: This mathematically dampens the high-frequency noise in the Free Induction Decay (FID), significantly boosting the SNR of the quaternary carbons without merging closely eluting aromatic peaks (like C5 and C7a).

  • Baseline Correction: Apply a multipoint polynomial baseline correction.

    • Causality: Removes broad, rolling baselines caused by acoustic ringing in the probe, ensuring accurate peak picking and integration.

Visualizing the Analytical Workflow

The following diagram maps the logical progression from experimental acquisition to in silico validation, ensuring no single point of failure in the structural assignment.

G cluster_0 Experimental Acquisition cluster_1 In Silico Prediction N1 Sample Prep (DMSO-d6 + TMS) N2 13C NMR Acquisition (Relaxation Delay > 2.5s) N1->N2 N3 Spectral Processing (LB=1.0 Hz, Zero-filling) N2->N3 N7 Data Alignment & Shift Comparison (Empirical vs Predicted) N3->N7 N4 HOSE Code Algorithms (ChemDraw) N6 Consensus Prediction N4->N6 N5 Machine Learning Models (Mnova) N5->N6 N6->N7 N8 Regioisomer Validation (7-Ethoxy vs 6-Ethoxy) N7->N8

Workflow for 13C NMR acquisition and in silico regioisomer validation of benzothiazole derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8706, Benzo(d)thiazol-2-amine." PubChem, 2026. URL:[Link]

  • Gao, H., Sun, J., & Yan, C.-G. "Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate." Beilstein Journal of Organic Chemistry, vol. 10, 2014, pp. 165-171. URL:[Link]

  • Ebrahimi, et al. "Synthesis, antioxidant activity, and density functional theory study of some novel 4-[(benzo[d]thiaz

Reference Standards for 2-Aminobenzothiazole Impurity Profiling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobenzothiazole (2-ABT) is a "privileged scaffold" in medicinal chemistry, serving as the core structure for neuroprotective agents like Riluzole and dopamine agonists like Pramipexole .[1] However, in the context of drug development, 2-ABT often appears as a process-related impurity or a degradation product (e.g., Pramipexole Impurity 15).

Given its nitrogen-rich heterocyclic structure, 2-ABT and its precursors possess significant genotoxic potential, necessitating control strategies aligned with ICH M7 (Mutagenic Impurities) and ICH Q3A/B .[1] This guide compares the performance of varying grades of reference standards—specifically Certified Reference Materials (CRMs) versus Analytical Grade Standards —to demonstrate how standard selection impacts the detection of impurities near the Threshold of Toxicological Concern (TTC).

The Impurity Landscape of 2-Aminobenzothiazole

To profile impurities accurately, one must understand their origin. The synthesis of 2-ABT typically involves the cyclization of arylthioureas. Understanding this pathway reveals the specific impurities that must be targeted by the reference standards.

Synthesis & Degradation Pathway

The following diagram illustrates the "Hugerschhoff" cyclization method and the associated impurity profile.

G cluster_0 Critical Impurities to Monitor Aniline Start: Aniline (Genotoxic Precursor) PhThiourea Intermediate: Phenylthiourea Aniline->PhThiourea + KSCN/HCl ABT Target: 2-Aminobenzothiazole PhThiourea->ABT Cyclization (Br2) Dimer Degradant: Azo-Dimer (Oxidative Stress) ABT->Dimer Oxidation (Storage) OpenRing Degradant: o-Aminothiophenol ABT->OpenRing Hydrolysis (Acidic)

Figure 1: Synthesis and degradation pathway of 2-aminobenzothiazole, highlighting critical genotoxic impurities (Aniline) and oxidative degradants.[2]

Comparative Analysis: Reference Standard Grades

In trace impurity profiling (ppm levels), the metrological quality of the reference standard is the dominant variable in measurement uncertainty.

The Hierarchy of Standards

We compared three tiers of standards commonly available for 2-ABT profiling.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Reference Standard Tier 3: Reagent Grade Chemical
Authority ISO 17034 AccreditedISO 9001 (typically)Non-accredited
Traceability SI Units (NIST/BIPM traceable)Internal methods onlyNone guaranteed
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI)HPLC Area % onlyMinimum Assay (e.g., >95%)
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%)Not statedNot stated
Primary Use Method Validation, Calibration of Working StdsRoutine QC, RT MarkerSynthesis starting material
Impact on Quantification (Experimental Simulation)

Hypothesis: Using a Tier 3 standard for quantifying a Class 1 mutagenic impurity (like Aniline residues in 2-ABT) will result in false "Pass" results due to purity overestimation.[1]

Scenario:

  • Target Impurity: Aniline (ICH M7 Class 1).[1]

  • Regulatory Limit: 10 ppm relative to 2-ABT.[1]

  • True Concentration in Sample: 10.5 ppm (Fail).

Comparative Data:

Standard UsedPurity AssumptionCalculated ResultConclusionError Source
CRM 99.2% (Certified)10.5 ppm FAIL (Correct)Accurate mass correction applied.
Analytical Std 99.5% (HPLC Area%)10.2 ppmFAIL (Correct)Minor error from undetected volatiles/salts.
Reagent Grade 100% (Assumed)9.8 ppm PASS (False Negative)"100% method" ignores water/salt content, underestimating the response factor.

Insight: High-purity CRMs account for water (KF) and inorganic residues (ROI).[1] A reagent grade standard labeled ">98%" might actually be 98.1% pure but is often treated as 100% in calculations, leading to a systematic negative bias in impurity quantification.

Experimental Protocol: Validated Profiling Workflow

To ensure data integrity, the following protocol utilizes a Self-Validating System approach, where the reference standard acts as the system suitability control.

Method Conditions (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control for amine tailing).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: 260 nm (λmax for benzothiazole core).[1]

Standard Qualification Workflow

This workflow ensures that the working standard is fit for purpose before sample analysis begins.

Validation Start Acquire 2-ABT Standard Check Check Certificate of Analysis (CoA) ISO 17034? Start->Check Primary Use as Primary Calibrator Check->Primary Yes Secondary Qualify against CRM (qNMR or HPLC) Check->Secondary No Prep Prepare Stock (1 mg/mL) in MeOH Primary->Prep Secondary->Prep SystemSuit System Suitability: Injection Precision (RSD < 2%) Prep->SystemSuit Linearity Linearity Check (R² > 0.999) SystemSuit->Linearity Analysis Sample Analysis Linearity->Analysis

Figure 2: Decision tree for qualifying reference standards prior to impurity profiling.

Protocol Steps
  • Stock Preparation: Weigh 10.0 mg of the CRM 2-ABT into a 10 mL volumetric flask. Dissolve in methanol. Critical: Adjust weight based on the certified purity (e.g., if purity is 99.2%, weigh 10.08 mg to get effective 10.0 mg).

  • Impurity Spiking: Spike the 2-ABT stock with known amounts of Aniline and Phenylthiourea standards (Tier 2 is acceptable for qualitative markers) to establish Relative Retention Times (RRT).

  • Resolution Check: Ensure resolution (

    
    ) between Aniline (early eluting) and 2-ABT is > 2.0.
    
  • Quantification: Inject sample. Calculate impurity content using the Relative Response Factor (RRF) derived from the CRM linear regression.

Conclusion & Recommendations

For 2-aminobenzothiazole impurity profiling, the choice of reference standard is not merely a logistical detail but a compliance critical control point.

  • For Identification (RRT markers): Analytical Grade (Tier 2) is sufficient.[1]

  • For Quantification (Assay/Impurity Level): You must use an ISO 17034 CRM or a secondary standard explicitly qualified against a CRM.[1]

  • Risk: The use of reagent-grade material for quantification introduces a risk of under-reporting genotoxic impurities by 2-5%, which can be the difference between a compliant batch and a regulatory recall under ICH M7.[1]

References

  • International Council for Harmonisation (ICH). (2017).[1][3] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3]Link

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1]Link[1]

  • BenchChem. (2025).[1][4][5] A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole.Link[1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Aminobenzothiazole Compound Summary (CID 8706).[1][6]Link[1]

  • European Medicines Agency (EMA). (2006).[1] ICH Q3A (R2) Impurities in new drug substances.[1][3]Link

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Ethoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel heterocyclic building blocks like 7-Ethoxybenzo[d]thiazol-2-amine (CAS: 1379296-52-2) 1 not just as a regulatory compliance exercise, but as a fundamental parameter of experimental integrity and laboratory safety.

The following guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational handling, and disposal of this compound.

Mechanistic Hazard Assessment

The 2-aminobenzothiazole scaffold is a privileged structure in drug development, frequently utilized in kinase inhibition and CNS-targeting assays. However, the exact structural features that confer bioactivity also dictate its toxicological profile. The primary amine group acts as a reactive hydrogen bond donor/acceptor, while the ethoxy substitution at the 7-position significantly increases the molecule's lipophilicity (LogP).

Based on safety data from structurally analogous alkoxy-substituted benzothiazol-2-amines, this compound acts as a Category 2 skin irritant, Category 2A eye irritant, and Category 3 respiratory irritant [[2]](). The primary risk vectors are aerosolized powder inhalation and dermal absorption. This risk is exponentially magnified when the compound is solubilized in permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO), which can rapidly transport the solute across the stratum corneum.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE selection must be driven by quantitative specifications rather than generic guidelines.

Protection VectorRequired EquipmentQuantitative SpecificationMechanistic Rationale
Dermal (Hands) Nitrile Gloves

0.11 mm thickness (splash)

0.30 mm (full contact)
The 7-ethoxy group increases lipophilicity. Solvents like DMSO act as permeation enhancers, bypassing natural dermal barriers.
Ocular Safety GogglesANSI Z87.1 / EN166 compliantBenzothiazol-2-amines are severe eye irritants. Tight-fitting goggles prevent aerosolized powder ingress during weighing.
Respiratory Particulate RespiratorN95 or P100Required only if handled outside a fume hood to mitigate the inhalation of fine powders (Category 3 respiratory irritant).
Body Lab CoatFlame-retardant, knee-lengthPrevents the accumulation of static charge and provides a physical barrier against accidental solvent spills.

Operational Workflow & Solubilization Protocol

Handling dry organic powders requires strict environmental controls to prevent electrostatic dispersion.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational.

    • Self-Validation Check: Read the magnehelic gauge to confirm a negative pressure differential before opening any containers.

  • Thermal Equilibration: Allow the sealed vial of 7-Ethoxybenzo[d]thiazol-2-amine to reach room temperature before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture, causing condensation that degrades the reagent and alters the molarity of your subsequent stock solutions.

  • Static Mitigation & Weighing: Use a static-eliminating gun (ionizer) on the microcentrifuge tube and utilize anti-static spatulas.

    • Causality: Fine heterocyclic powders are highly susceptible to electrostatic dispersion, posing a severe inhalation hazard and leading to inaccurate mass measurements.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the pre-weighed powder inside the hood.

    • Self-Validation Check: Visually confirm complete dissolution (a clear, particulate-free solution) after vortexing. If turbidity persists, gentle sonication may be required.

Workflow N1 1. Environmental Control Verify Class II Hood N2 2. Equilibration Allow vial to reach RT N1->N2 Ensure negative pressure N3 3. Weighing Use anti-static spatulas N2->N3 Prevent condensation N4 4. Solubilization Add DMSO/Solvent N3->N4 Minimize aerosolization N5 5. Assay Integration Transfer to microplate N4->N5 Vortex to complete dissolution

Figure 1: Operational workflow for the safe handling and solubilization of 7-Ethoxybenzo[d]thiazol-2-amine.

Emergency Spill Response & Containment

In the event of a spill, immediate state assessment is critical to prevent the spread of the contaminant.

Step-by-Step Methodology:

  • Immediate Isolation: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust velocity.

  • State Assessment & Containment:

    • For Powder Spills: Do not sweep dry powder. Lightly dampen a specialized absorbent pad with water or a mild surfactant to suppress aerosolization before wiping.

    • For Solution Spills: Apply an inert, non-combustible absorbent material (e.g., silica gel, sand, or vermiculite) to the liquid perimeter, working inward to prevent capillary spread 3.

  • Recovery & Transfer: Use non-sparking tools to scoop the absorbed material into a sealable, chemically compatible hazardous waste container.

  • Final Decontamination: Wash the affected surface with soap and copious amounts of water, ensuring no residue remains.

SpillLogic S1 Spill Detected Evacuate immediate area S2 Assess Material State S1->S2 S3 Solid Powder Spill S2->S3 Dry chemical S4 Solvent Solution Spill S2->S4 Dissolved state S5 Dampen with wet wipe (Avoid dust generation) S3->S5 Suppress aerosols S6 Apply inert absorbent (Silica/Vermiculite) S4->S6 Contain spread S7 Transfer to Hazardous Waste Seal and Label S5->S7 S6->S7

Figure 2: Logical decision tree for hazardous spill containment and material recovery.

Waste Disposal Plan

Do not flush 7-Ethoxybenzo[d]thiazol-2-amine or its solutions down the drain. Discharge into the environment must be strictly avoided. The standard, environmentally responsible disposal protocol for benzothiazole derivatives involves dissolving or mixing the material with a combustible solvent. This mixture must then be incinerated in a licensed chemical incinerator equipped with an afterburner and scrubber system to neutralize nitrogen and sulfur oxide byproducts 4.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.